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  • Product: N'-(2-chloroacetyl)furan-2-carbohydrazide
  • CAS: 199938-16-4

Core Science & Biosynthesis

Foundational

chemical structure of N'-(2-chloroacetyl)-2-furohydrazide

Structural Characterization, Synthesis Protocols, and Pharmaceutical Applications Executive Summary & Structural Architecture N'-(2-chloroacetyl)-2-furohydrazide (CAS: 199938-16-4) represents a critical scaffold in heter...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary & Structural Architecture

N'-(2-chloroacetyl)-2-furohydrazide (CAS: 199938-16-4) represents a critical scaffold in heterocyclic chemistry. Belonging to the class of diacylhydrazines, it serves as a dual-purpose agent: a bioactive pharmacophore exhibiting antimicrobial/anticancer potential and a versatile electrophilic intermediate for the synthesis of complex heterocycles like 1,3,4-oxadiazoles and thiadiazoles.

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthesis pathways, and structural validation standards.

Chemical Identity & Physicochemical Profile[1][2]
PropertySpecification
IUPAC Name N'-(2-chloroacetyl)furan-2-carbohydrazide
Molecular Formula C

H

ClN

O

Molecular Weight 202.59 g/mol
CAS Number 199938-16-4
Physical State White to off-white crystalline solid
Melting Point 185–188 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
LogP (Predicted) 0.4 (Lipophilicity suitable for membrane permeability)
Structural Connectivity Diagram

The following diagram illustrates the core connectivity and functional zones of the molecule, highlighting the electrophilic chloroacetyl "warhead" and the furan recognition motif.

ChemicalStructure cluster_legend Functional Reactivity Furan Furan Ring (Lipophilic/Recognition) Hydrazide Hydrazide Linker (-CONHNH-) (H-Bond Donor/Acceptor) Furan->Hydrazide C2-Attachment Chloroacetyl Chloroacetyl Group (-COCH2Cl) (Electrophilic Warhead) Hydrazide->Chloroacetyl N'-Acylation Desc The chloroacetyl moiety allows for nucleophilic substitution (SN2) with amines/thiols, enabling library generation.

Figure 1: Structural segmentation of N'-(2-chloroacetyl)-2-furohydrazide highlighting reactive domains.[1][2]

Synthesis Strategy & Protocol

Retrosynthetic Analysis

The synthesis relies on a nucleophilic acyl substitution (N-acylation) mechanism. The hydrazide group of 2-furohydrazide acts as the nucleophile attacking the carbonyl carbon of chloroacetyl chloride .

Critical Control Point: The reaction must be controlled to prevent di-acylation (reaction at both nitrogens) or cyclization into an oxadiazole under acidic/thermal stress.

Optimized Experimental Protocol (THF/Base Method)

Rationale: Unlike traditional glacial acetic acid reflux methods which can be harsh and lead to lower purity, the THF/Triethylamine method allows for kinetic control at lower temperatures, preserving the chloro-linker.

Reagents:

  • 2-Furohydrazide (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous THF (Solvent, 10 mL/g of substrate)

Step-by-Step Methodology:

  • Solvation: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 2-furohydrazide (10 mmol) in anhydrous THF (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0–5 °C using an ice-salt bath. Note: The base acts as an HCl scavenger.

  • Acylation (Dropwise): Dilute chloroacetyl chloride (11 mmol) in 5 mL THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 5 °C.

    • Why? Exothermic control prevents side reactions and ensures mono-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Quenching & Isolation: Pour the reaction mixture into crushed ice-water (200 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash copiously with cold water (to remove TEA·HCl salts), and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Furohydrazide (Dissolved in THF) Cool Cool to 0°C + Add TEA (HCl Scavenger) Start->Cool Add Add Chloroacetyl Chloride (Dropwise, <5°C) Cool->Add Activation React Stir at RT (3-5 hrs) Monitor TLC Add->React N-Acylation Quench Quench in Ice Water Precipitation React->Quench Completion Filter Filtration & Wash (Remove TEA-HCl) Quench->Filter Final Product: N'-(2-chloroacetyl)-2-furohydrazide Filter->Final Purification

Figure 2: Step-by-step synthesis workflow for high-purity isolation.

Structural Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must meet specific spectroscopic criteria.

Spectroscopic Fingerprint
TechniqueDiagnostic SignalAssignment
IR (KBr, cm

)
3200–3250N-H Stretching (Hydrazide)
1680–1710C=O Stretching (Amide I, doublet likely due to two carbonyls)
750–800C-Cl Stretching

H NMR (DMSO-d

)

10.5–10.8 (s, 1H)
NH (Hydrazide, exchangeable)

10.2–10.4 (s, 1H)
NH (Hydrazide, exchangeable)

7.9, 7.2, 6.7 (m, 3H)
Furan Ring Protons (C5-H, C3-H, C4-H)

4.2–4.3 (s, 2H)
-CH

-Cl (Methylene protons, characteristic singlet)
Mass Spec (ESI) m/z 203/205 [M+H]

Characteristic 3:1 Chlorine isotope pattern
Analytical Logic Flow

The following logic gate describes the decision-making process for validating the compound's structure.

ValidationLogic Sample Crude Product TLC Single Spot on TLC? Sample->TLC MP MP 185-188°C? TLC->MP Yes Fail REJECT Recrystallize TLC->Fail No NMR 1H NMR: Singlet at 4.2 ppm? MP->NMR Yes MP->Fail No Pass VALIDATED Release for Assay NMR->Pass Yes NMR->Fail No (Check for starting material)

Figure 3: Quality control decision tree for structural validation.

Pharmaceutical Applications & SAR

Mechanism of Action (Antimicrobial/Anticancer)

The N'-(2-chloroacetyl)-2-furohydrazide scaffold operates via two primary mechanisms:

  • Alkylation: The

    
    -chloroacetyl group is a potent electrophile. It can alkylate nucleophilic residues (cysteine thiols, DNA bases) in microbial or tumor cells, disrupting essential biological pathways.
    
  • Metal Chelation: The hydrazide-hydrazone motif (-CONHNHCO-) can chelate transition metals (Fe, Cu), potentially inhibiting metalloenzymes.

Synthetic Utility (The "Reactive Handle")

This compound is rarely the final drug; it is a Key Intermediate .

  • Reaction with Amines: Yields amino-acetyl derivatives (glycinyl hydrazides) which improve water solubility.

  • Cyclization: Reaction with POCl

    
     or H
    
    
    
    SO
    
    
    yields 2-chloromethyl-5-(2-furyl)-1,3,4-oxadiazole , a scaffold found in various COX-2 inhibitors and antibiotics.

References

  • PubChem. N'-(2-chloroacetyl)furan-2-carbohydrazide | C7H7ClN2O3.[4] National Library of Medicine. [Link]

  • International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS). Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide derivatives. (Analogous synthesis protocol). [Link]

  • Royal Society of Chemistry. General method for the synthesis of 2-chloro-N-phenylacetamide derivatives. (Protocol validation for chloroacetyl chloride reactions). [Link]

Sources

Exploratory

Biological Activity of Furan-2-Carbohydrazide Derivatives: A Technical Guide

Executive Summary The furan-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, functioning as a versatile pharmacophore for antimicrobial, anticancer, and enzyme-inhibitory therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, functioning as a versatile pharmacophore for antimicrobial, anticancer, and enzyme-inhibitory therapeutics. This guide dissects the technical mechanisms driving these biological activities, moving beyond simple phenotypic observations to explore the molecular interactions—specifically the role of the azomethine linkage (–N=CH–) in Schiff base derivatives and the metal-chelating capacity of the hydrazide moiety.

This document is structured to provide researchers with actionable data, validated experimental protocols, and mechanistic insights necessary for lead optimization.

Chemical Scaffolding & Structure-Activity Relationship (SAR)

The biological efficacy of furan-2-carbohydrazide stems from its ability to act as a hydrogen bond donor/acceptor and a metal chelator. The core structure consists of a lipophilic furan ring coupled to a polar carbohydrazide linker.

The "Warhead" Mechanism

The primary method of derivatization involves condensing the terminal amino group with aromatic aldehydes to form Schiff bases (hydrazones) .

  • The Azomethine Linkage (-N=CH-): This is the critical pharmacophore. It restricts the rotation of the molecule, presenting a planar topology that facilitates intercalation into DNA or binding to enzyme active sites.

  • Electronic Effects: Electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    
    , or
    
    
    on the phenyl ring of the Schiff base significantly enhance antimicrobial potency by increasing the lipophilicity and altering the electron density of the imine bond, facilitating cell wall penetration.
  • Metal Chelation: The carbonyl oxygen and the azomethine nitrogen can chelate transition metals (Cu²⁺, Ni²⁺), which is crucial for urease inhibition and DNA cleavage mechanisms.

SAR Visualization & Synthesis Workflow

The following diagram illustrates the synthetic pathway and the key structural modifications governing biological activity.

SAR_Workflow cluster_synthesis Synthetic Pathway cluster_activity Biological Targets (SAR) Start Furan-2-carboxylate (Ester Precursor) Hydrazide Furan-2-carbohydrazide (Core Scaffold) Start->Hydrazide Hydrazine Hydrate Reflux (EtOH) SchiffBase Schiff Base Derivative (Azomethine -N=CH-) Hydrazide->SchiffBase Ar-CHO / H+ Cat. Condensation Enzyme Urease Inhibition (Target: Ni2+ Active Site) Hydrazide->Enzyme Metal Chelation (C=O, -NH2) Antimicrobial Antimicrobial (Target: DNA Gyrase) SchiffBase->Antimicrobial EWG (-NO2, -Br) on Phenyl Ring Anticancer Anticancer (Target: Tubulin/Apoptosis) SchiffBase->Anticancer Planar Topology for Intercalation

Figure 1: Synthetic progression from ester precursors to bioactive Schiff bases, mapping specific structural features to therapeutic targets.

Antimicrobial Pharmacology

Furan-2-carbohydrazide Schiff bases exhibit broad-spectrum activity, often outperforming standard antibiotics like Ampicillin against resistant strains.

Mechanism of Action

The primary mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) in bacteria. The planar furan-hydrazone structure fits into the ATP-binding pocket of the gyrase B subunit, preventing bacterial DNA replication.

  • Gram-Positive (S. aureus): High susceptibility due to the peptidoglycan layer allowing permeation of lipophilic halogenated derivatives.

  • Gram-Negative (E. coli): Activity is dependent on the presence of strong EWGs (e.g., Nitro group) to traverse the outer membrane porins.

Comparative Potency Data (MIC)

Data summarized from recent high-impact studies [1][5].

Compound DerivativeR-Group SubstitutionOrganismMIC (µg/mL)Standard (Ampicillin)Interpretation
3b (Schiff Base) 4-Nitro-phenylS. aureus25.012.5Highly Active
3b (Schiff Base) 4-Nitro-phenylE. coli25.025.0Equipotent
2d (Thiazolidinone) 4-Chloro-phenylP. aeruginosa50.0100.0Superior
3e (Schiff Base) 5-Bromo-furanC. albicans12.525.0 (Griseofulvin)Superior Antifungal

Oncology & Cytotoxic Mechanisms[1][2][3]

Derivatives of furan-2-carbohydrazide, particularly those fused with pyridine or triazinone moieties, act as potent antiproliferative agents.[1]

Apoptotic Induction Pathways

The compounds trigger apoptosis via the intrinsic mitochondrial pathway.[2]

  • Tubulin Polymerization Inhibition: The molecules bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase .

  • Mitochondrial Destabilization: Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

  • Caspase Activation: The Bax/Bcl-2 imbalance triggers Caspase-3, leading to DNA fragmentation.

Anticancer Signaling Diagram

The following diagram details the intracellular cascade triggered by these derivatives.

Apoptosis_Pathway Compound Furan-2-Carbohydrazide Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Suppresses Bax Bax (Urgregulation) Compound->Bax Induces G2M G2/M Phase Arrest Tubulin->G2M Causes Caspase Caspase-3 Activation G2M->Caspase Mito Mitochondrial Membrane Potential Bcl2->Mito Loss of Integrity Bax->Mito Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 2: Mechanistic pathway of furan-derivative induced cytotoxicity, highlighting the dual attack on tubulin dynamics and mitochondrial stability.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized based on CLSI guidelines and established synthetic methods.

Protocol: Synthesis of Furan-2-Carbohydrazide Schiff Bases

Objective: Create the pharmacologically active azomethine derivative.

  • Reagents: Furan-2-carbohydrazide (0.01 mol), Substituted Aromatic Aldehyde (0.01 mol), Ethanol (Absolute, 20 mL), Glacial Acetic Acid (Catalytic, 2-3 drops).

  • Procedure:

    • Dissolve furan-2-carbohydrazide in ethanol under mild heat.

    • Add the aromatic aldehyde slowly with stirring.

    • Add glacial acetic acid.[3]

    • Reflux the mixture for 4–6 hours. Critical Check: Monitor reaction progress via TLC (Solvent system: Methanol/Chloroform 1:9). Look for the disappearance of the hydrazide spot.

  • Isolation:

    • Cool the reaction mixture to room temperature; pour into crushed ice.

    • Filter the precipitate and wash with cold water.

    • Purification: Recrystallize from ethanol to yield pure crystals.

  • Validation:

    • IR Spectroscopy: Confirm formation of Azomethine (

      
      ) peak at ~1600–1640 cm⁻¹.
      
    • NMR: Confirm singlet for

      
       proton at 
      
      
      
      8.0–9.0 ppm.
Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).[2]

  • Seeding: Plate cells (1 x 10⁴ cells/well) in 96-well plates and incubate for 24h at 37°C / 5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1 – 100 µM). Control: DMSO vehicle (<0.1% v/v). Positive Control: Cisplatin or Doxorubicin.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan.

  • Read: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Plot log(concentration) vs. viability to determine IC50.
    

Enzyme Inhibition: Urease & H. pylori

Furan-2-carbohydrazides are potent inhibitors of Urease, an enzyme critical for the survival of Helicobacter pylori in the acidic stomach environment.

  • Mechanism: The hydrazide moiety coordinates with the active site Nickel (Ni²⁺) ions of the urease enzyme.

  • SAR Insight: 5-bromo-substituted furan derivatives show IC50 values in the sub-micromolar range (e.g., 0.58 µM), often superior to the standard inhibitor acetohydroxamic acid [2].

  • Clinical Relevance: Inhibition of urease prevents the hydrolysis of urea into ammonia, thereby re-acidifying the microenvironment and making H. pylori susceptible to the host immune system.

References

  • Synthesis and antimicrobial activity of furan-2-carbohydrazide Schiff bases. Source: Prime Scholars.

  • 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. Source: ResearchGate.[4]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: MDPI (Molecules).

  • Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases. Source: ACG Publications.

  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Source: BenchChem.[5][1][3]

Sources

Foundational

N'-(2-chloroacetyl)furan-2-carbohydrazide molecular weight and formula

Topic: N'-(2-chloroacetyl)furan-2-carbohydrazide Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists and Organic Synthesis Researchers Molecular Identity & Physicochemical Profiling[1][2] N'-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N'-(2-chloroacetyl)furan-2-carbohydrazide Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists and Organic Synthesis Researchers

Molecular Identity & Physicochemical Profiling[1][2]

N'-(2-chloroacetyl)furan-2-carbohydrazide is a functionalized diacylhydrazine intermediate. It serves as a critical "switch" molecule in heterocyclic synthesis, bridging the gap between simple furan derivatives and complex pharmacophores like 1,3,4-oxadiazoles and thiadiazoles. Its structure combines the electron-rich furan ring with a reactive


-haloacetyl moiety, making it a dual-purpose electrophile/nucleophile precursor.
Core Specifications
PropertyValueNotes
IUPAC Name N-(2-chloroacetyl)furan-2-carbohydrazideAlso known as 1-(2-chloroacetyl)-2-(2-furoyl)hydrazine
Molecular Formula C

H

ClN

O

Molecular Weight 202.59 g/mol Monoisotopic Mass: 202.01 g/mol
CAS Registry 199938-16-4
Physical State Solid (Crystalline)Typically white to off-white needles
Predicted LogP ~0.4 - 0.9Moderate lipophilicity; suitable for drug-like scaffolds
H-Bond Donors 2(Hydrazide -NH- groups)
H-Bond Acceptors 3(Furan O, 2x Carbonyl O)

Synthetic Architecture

The synthesis of N'-(2-chloroacetyl)furan-2-carbohydrazide is a nucleophilic acyl substitution. The protocol requires strict temperature control to prevent bis-acylation (reaction at both nitrogen atoms) or polymerization of the reactive chloroacetyl group.

Reaction Pathway (Graphviz)

SynthesisWorkflow Reactant1 Furan-2-carbohydrazide (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate 0-5°C, THF/DCM Triethylamine Reactant2 Chloroacetyl Chloride (Electrophile) Reactant2->Intermediate 0-5°C, THF/DCM Triethylamine Product N'-(2-chloroacetyl) furan-2-carbohydrazide Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Synthetic workflow for the selective mono-acylation of furan-2-carbohydrazide.

Experimental Protocol

Reagents:

  • Furan-2-carbohydrazide (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Solubilization: Dissolve furan-2-carbohydrazide in anhydrous DCM in a round-bottom flask. Ensure the system is under an inert atmosphere (N

    
     or Ar) to prevent hydrolysis of the acid chloride.
    
  • Base Addition: Add Triethylamine (TEA) to the solution. The base acts as an HCl scavenger, driving the equilibrium forward and protecting the acid-sensitive furan ring.

  • Cryogenic Addition: Cool the reaction mixture to 0–5°C using an ice bath.

    • Causality: Low temperature is critical. Higher temperatures promote the attack of the second nitrogen or the displacement of the chloride leaving group by the hydrazide, leading to polymeric byproducts.

  • Acylation: Add chloroacetyl chloride dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (System: Methanol/Chloroform 1:9).

  • Workup:

    • Wash the organic layer with 5% NaHCO

      
       (to remove excess acid/chloride).
      
    • Wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      .
    • Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/water or use column chromatography if high purity is required for biological screening.

Structural Validation (Quality Control)

To ensure the integrity of the synthesized ligand, the following spectroscopic signatures must be verified.

TechniqueCharacteristic SignalStructural Assignment
FT-IR 3200–3350 cm

N-H stretching (Hydrazide)
1680–1710 cm

C=O stretching (Amide I, doublet often seen)
750 cm

C-Cl stretching

H-NMR
(DMSO-d

)

10.2–10.6 ppm
2x Singlets (Broad, D

O exchangeable) – Hydrazide NH

7.9, 7.2, 6.7 ppm
Furan ring protons (d, d, dd patterns)

4.2–4.5 ppm
Singlet (2H) – Chloromethyl (-CH

Cl) group
Mass Spec m/z 203 / 205[M+H]

peaks showing characteristic 3:1 Chlorine isotope ratio

Functional Utility & Reactivity[9]

This molecule is rarely the end product. It is a "warhead" intermediate used primarily to construct 5-membered heterocycles.

Cyclodehydration to 1,3,4-Oxadiazoles

The most common application is the conversion to 2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole . This transformation locks the conformation and increases lipophilicity, a desirable trait in medicinal chemistry.

Mechanism: The cyclization is typically induced by dehydrating agents like Phosphorus Oxychloride (POCl


) or Thionyl Chloride (SOCl

). The carbonyl oxygen attacks the phosphorus center, activating it as a leaving group, followed by intramolecular attack by the hydrazide oxygen.
Reactivity Pathway (Graphviz)

Reactivity Core N'-(2-chloroacetyl) furan-2-carbohydrazide Path1 Cyclodehydration (POCl3 / Reflux) Core->Path1 Path2 Lawesson's Reagent Core->Path2 Path3 Nucleophilic Substitution (Amines/Thiols) Core->Path3 Product1 2-(chloromethyl)-5-(furan-2-yl) -1,3,4-oxadiazole Path1->Product1 -H2O Product2 1,3,4-Thiadiazole Derivatives Path2->Product2 S-insertion Product3 N-Alkylated Hydrazides Path3->Product3 Cl displacement

Figure 2: Divergent synthetic utility of the chloroacetyl hydrazide scaffold.

Biological Context

While the oxadiazole derivatives are the primary pharmaceutical targets, the N'-(2-chloroacetyl)furan-2-carbohydrazide motif itself possesses biological activity due to the N-N linker and the furan pharmacophore .

  • Alkylating Potential: The

    
    -chloroacetyl group is an electrophile capable of alkylating DNA or cysteine residues in proteins, which can lead to cytotoxic effects (useful in oncology) or antimicrobial activity.
    
  • Enzyme Inhibition: Hydrazide moieties are known to interact with metal cofactors in metalloenzymes (e.g., urease inhibition).

  • Antimicrobial Precursor: Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans) in early-stage screening.

References

  • PubChem. (n.d.). N'-(2-chloroacetyl)furan-2-carbohydrazide | C7H7ClN2O3.[1] National Library of Medicine. Retrieved from [Link]

  • Latha, K. P., et al. (2017).[2] Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. International Journal of Pharmaceutical and Chemical and Biological Sciences. Retrieved from [Link]

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazole: A biologically active moiety.[3][1][4] Der Pharma Chemica.[1] (Reference for biological activity of furan-oxadiazole derivatives).

Sources

Exploratory

literature review on furan-based hydrazide synthesis

Executive Summary The furan-2-carbohydrazide scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a precursor to a vast array of bioactive heterocycles including 1,3,4-oxadiazoles, thiad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan-2-carbohydrazide scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a precursor to a vast array of bioactive heterocycles including 1,3,4-oxadiazoles, thiadiazoles, and acylhydrazones. These derivatives exhibit potent antitubercular, antimicrobial, and antitumor profiles, particularly against resistant strains like Mycobacterium tuberculosis H37Rv.[1]

This guide moves beyond basic textbook procedures to provide a rigorous, field-validated technical review of furan-based hydrazide synthesis. It contrasts classical thermal methods with modern green activation techniques (Microwave/Ultrasound), details the mechanistic causality governing yield optimization, and provides self-validating experimental protocols.

Strategic Synthetic Pathways

The synthesis of furan-based hydrazides is primarily achieved through Nucleophilic Acyl Substitution. While the target is identical, the starting material (Ester vs. Carboxylic Acid) dictates the activation energy and byproduct profile.

The Synthetic Landscape

The following workflow illustrates the primary routes to access the furan-hydrazide core and its subsequent evolution into bioactive scaffolds.

SyntheticWorkflow cluster_legend Legend Acid Furan-2-carboxylic Acid Ester Ethyl/Methyl Furoate Acid->Ester Esterification (H+, ROH) Hydrazide Furan-2-carbohydrazide (Target Scaffold) Acid->Hydrazide Coupling Agents (CDI or SOCl2 + N2H4) Ester->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH) Hydrazone Acylhydrazones (Schiff Bases) Hydrazide->Hydrazone Aldehyde/Ketone (Cat. Acid) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole Cyclization (POCl3 or SOCl2) key Blue: Precursors | Green: Core Target | Red: Derivatives

Figure 1: Strategic workflow for furan-based hydrazide synthesis and derivatization.

Mechanistic Insights & Causality

Understanding the mechanism is vital for troubleshooting low yields. The reaction between an alkyl furoate and hydrazine hydrate is a nucleophilic acyl substitution .

The "Why" Behind the Conditions
  • Nucleophilicity of Hydrazine: Hydrazine (

    
    ) is a potent alpha-effect nucleophile. However, it is often supplied as a hydrate (
    
    
    
    ). Water can compete as a nucleophile (hydrolysis), reverting the ester to the acid. Control: Use excess hydrazine (typically 2–5 equivalents) and alcoholic solvents to suppress hydrolysis.
  • Electronic Effects of the Furan Ring: The furan ring is electron-rich (aromatic). However, the carbonyl carbon attached to the ring is susceptible to attack. Electron-withdrawing groups (EWGs) on the furan ring (e.g., 5-nitro) generally increase the electrophilicity of the carbonyl, accelerating the reaction. Electron-donating groups (EDGs) may require harsher conditions (longer reflux or microwave).

  • Leaving Group Ability: Ethyl or Methyl esters are preferred. Methyl esters react faster due to less steric hindrance, but ethyl esters are often more stable and cheaper.

Reaction Mechanism Diagram

Mechanism Step1 Reactants: Ethyl Furoate + Hydrazine TS1 Tetrahedral Intermediate (Zwitterionic) Step1->TS1 Nucleophilic Attack (Slow Step) Step2 Elimination of Ethoxide (Leaving Group) TS1->Step2 Proton Transfer Product Furan-2-carbohydrazide Step2->Product Collapse of Intermediate

Figure 2: Stepwise mechanistic pathway of ester hydrazinolysis.

Experimental Protocols

These protocols are synthesized from high-impact literature, optimized for reproducibility.

Protocol A: Standard Thermal Batch Synthesis (The "Gold Standard")

Best for: Large scale synthesis, laboratories without microwave reactors.

Reagents:

  • Ethyl furan-2-carboxylate (10 mmol, 1.40 g)

  • Hydrazine hydrate (80% or 99%, 50 mmol, ~2.5 mL) – Note: 5 eq excess drives equilibrium.

  • Absolute Ethanol (10–15 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the ethyl furoate in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise with stirring at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Monitoring: Check TLC (System: Hexane:EtOAc 3:1). The ester spot (high

      
      ) should disappear; the hydrazide spot (lower 
      
      
      
      ) will appear.
  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazide typically crystallizes out.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2x 5 mL) and cold water (to remove excess hydrazine).

  • Purification: Recrystallize from ethanol if necessary.

  • Yield: Expect 75–85%.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, library generation, difficult substrates.

Reagents:

  • Ethyl furan-2-carboxylate (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol)

  • Solvent: Ethanol (0.5 mL) or Solvent-free (Neat)

Procedure:

  • Setup: Place reactants in a microwave-safe vial (e.g., 10 mL crimp-top).

  • Irradiation: Irradiate at 100–120°C (or 100-400W constant power) for 2–5 minutes .

  • Work-up: Pour the hot reaction mixture into crushed ice. The product precipitates immediately.

  • Yield: Expect 85–95%.

    • Advantage:[2][3][4] Drastic reduction in time (minutes vs hours) and cleaner reaction profiles (less thermal decomposition).

Data Summary & Comparison

The following table consolidates reaction parameters from key literature sources to guide method selection.

ParameterThermal Reflux (Protocol A)Microwave Assisted (Protocol B)Ultrasound Assisted
Reaction Time 3 – 6 Hours2 – 5 Minutes30 – 60 Minutes
Temperature 78°C (Ethanol Reflux)100 – 120°C30 – 50°C
Solvent Ethanol/MethanolEthanol or Solvent-freeEthanol/Water
Yield 50 – 80%85 – 96%80 – 90%
Energy Efficiency LowHighModerate
Scalability High (Kg scale feasible)Low (Batch size limited)Moderate

Characterization & Validation

A self-validating system requires confirmation of identity.

  • Melting Point: Pure furan-2-carbohydrazide typically melts between 76–80°C (derivative dependent, unsubstituted is often higher, check specific derivative literature).

  • IR Spectroscopy:

    • NH Stretching: Doublet around 3200–3350 cm⁻¹ (characteristic of primary amines/hydrazides).

    • C=O Stretching: Strong band at 1650–1670 cm⁻¹ (Amide I).

  • 1H NMR (DMSO-d6):

    • CONH: Singlet, broad, ~9.5–10.0 ppm (disappears with

      
       shake).
      
    • NH2: Broad singlet, ~4.5 ppm (disappears with

      
       shake).
      
    • Furan Protons: Three distinct signals in the aromatic region (6.6–7.9 ppm).

References

  • Coulibaly, K. et al. (2024).[5] Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry.

  • Irfan, A. et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. PMC (PubMed Central).

  • Al-Hazimi, H. M.[2] & Al-Alshaikh, M. A. (2010).[2] Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society.

  • Shaan, F. et al. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines.

  • Bhat, K. S. et al. (2026). Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives. Asian Journal of Green Chemistry.

Sources

Foundational

Unlocking the Therapeutic Potential of Furan-2-Carbohydrazide Scaffolds: A Comprehensive Guide to Synthesis, Mechanism, and Biological Efficacy

Executive Summary In the landscape of modern medicinal chemistry, the furan-2-carbohydrazide scaffold has emerged as a highly versatile and privileged pharmacophore. Characterized by its unique hydrogen-bonding capabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the furan-2-carbohydrazide scaffold has emerged as a highly versatile and privileged pharmacophore. Characterized by its unique hydrogen-bonding capabilities, optimal lipophilicity, and metal-chelating potential, this structural motif serves as a foundational building block for designing targeted therapeutics. As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold allows for precise tuning of biological activity—ranging from potent COX-2 inhibition to broad-spectrum antimicrobial and anticancer efficacy. This whitepaper provides an in-depth technical analysis of the structural rationale, quantitative efficacy data, and self-validating synthetic protocols associated with furan-2-carbohydrazide derivatives.

Structural Rationale and Chemical Space

The core furan-2-carbohydrazide structure consists of a five-membered aromatic furan ring covalently linked to a carbohydrazide moiety (–CO–NH–NH₂). The therapeutic versatility of this scaffold is driven by three primary physicochemical properties:

  • Hydrogen Bonding Domain: The hydrazide functional group provides a critical, highly directional hydrogen-bonding domain (acting as both donor and acceptor). This is essential for anchoring the molecule within the active sites of target proteins, such as the cyclooxygenase-2 (COX-2) enzyme[1].

  • Metal Chelation: The oxygen atom of the furan ring, combined with the nitrogen atoms of the hydrazide, creates a potent bidentate or tridentate chelating system. This is particularly relevant in the design of metallodrugs (e.g., Ruthenium and Copper complexes) that target DNA intercalation or generate localized reactive oxygen species (ROS) in oncology models[2].

  • Lipophilicity and ADME: The furan ring imparts optimal lipophilicity, ensuring cellular permeability while maintaining strict compliance with Lipinski's Rule of Five, making these compounds highly viable candidates for oral bioavailability[3].

Pharmacological Landscape and Mechanism of Action
2.1. Anti-Inflammatory Efficacy (COX-2 and Proteinase Inhibition)

Unregulated inflammation is a primary driver of chronic tissue damage. Furan-2-carbohydrazide derivatives, particularly when hybridized with isatin (indole-2,3-dione), exhibit potent anti-inflammatory properties. For example, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide has been shown to aggressively inhibit bovine serum albumin (BSA) denaturation, proteinase activity, and hypotonicity-induced hemolysis[3]. Molecular docking studies reveal that this compound occupies a unique hydrophobic channel within the COX-2 active site, contributing to high target specificity with a favorable binding energy of -9.63 kcal/mol[3].

2.2. Antimicrobial and Antifungal Activity

The escalation of antimicrobial resistance necessitates the deployment of novel structural scaffolds. N'-(salicylidene)heteroarenecarbohydrazides incorporating the furan-2-carbohydrazide core have emerged as highly promising broad-spectrum antifungal agents. In rigorous structure-activity relationship (SAR) studies, these derivatives exhibited exceptional potency against Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus, boasting high selectivity indices (SI ≥ 500)[4].

2.3. Anticancer Potential via Metal Coordination

Hydrazide-hydrazone metal complexes have gained significant traction in targeted oncology. Ruthenium (Ru) complexes bearing furan-2-carbohydrazide ligands have demonstrated profound cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cell lines[2]. The coordination of the furan-2-carbohydrazide ligand to the metal center enhances DNA intercalation and promotes apoptosis by altering the expression of pro-apoptotic proteins[2].

2.4. Anthelmintic Applications

Neglected tropical diseases, such as visceral toxocariasis, benefit from the oxidative stress induced by nitrogenous heterocyclic compounds. The nitrofuran derivative (E)-N'-((5-nitrofuran-2-yl)methylene)furan-2-carbohydrazide (PFUR 2) demonstrated 100% larvicidal activity against Toxocara canis at a minimum larvicidal concentration (MLC) of 0.25 mg/mL, outperforming traditional benzimidazole anthelmintics in preclinical models[5].

Quantitative Efficacy Profile

To facilitate rapid comparative analysis, the quantitative biological data for key furan-2-carbohydrazide derivatives is summarized below.

Compound Class / DerivativePrimary Biological TargetAssay / Cell LineEfficacy Metric
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide Proteinase / COX-2In vitro proteinase inhibitionIC₅₀ = 3.04 µg/mL
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide RBC MembraneHypotonicity-induced hemolysisIC₅₀ = 1.82 µg/mL
N'-(Salicylidene)heteroarenecarbohydrazides Fungal PathogensCryptococcus neoformansMIC₈₀ ≤ 1 μg/mL
Ru-Furan-2-carbohydrazide Complex Cancer Cell ProliferationHeLa (Cervical Cancer)IC₅₀ = 12.9 µM
Ru-Furan-2-carbohydrazide Complex Cancer Cell ProliferationA549 (Lung Cancer)IC₅₀ = 23.4 µM
PFUR 2 (Nitrofuran derivative) Parasitic LarvaeToxocara canisMLC = 0.25 mg/mL
Synthetic Workflows and Laboratory Protocols

As an application scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology details the synthesis of the highly active anti-inflammatory agent, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, explicitly outlining the causality behind each experimental choice.

Protocol: Synthesis of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide
  • Step 1: Precursor Solubilization

    • Action: Dissolve 0.50 mmol of isatin and 0.49 mmol of 5-bromofuran-2-carbohydrazide in 10 mL of absolute ethanol[3].

    • Causality: Absolute ethanol is selected as a polar protic solvent because it perfectly balances the solubility of the polar precursors while providing an optimal boiling point (78°C) for the subsequent thermodynamic activation of the condensation reaction.

  • Step 2: Acidic Catalysis

    • Action: Introduce a catalytic amount (2-3 drops) of concentrated sulfuric acid[3].

    • Causality: The hydronium ions selectively protonate the highly electrophilic C3-carbonyl oxygen of the isatin ring. This dramatically lowers the activation energy required for the nucleophilic attack by the terminal primary amine of the furan-2-carbohydrazide, directing the regioselectivity of the Schiff base formation.

  • Step 3: Thermodynamic Activation (Reflux)

    • Action: Reflux the mixture for 15 minutes[3].

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Ethyl acetate eluent). The protocol is self-validating: the complete disappearance of the bright orange isatin spot and the formation of a new, lower-Rf UV-active spot confirms the quantitative conversion to the hydrazone[3].

  • Step 4: Product Isolation via Thermal Shock

    • Action: Remove from heat and allow the mixture to cool to room temperature[3].

    • Causality & Self-Validation Checkpoint 2: As the kinetic energy of the system decreases, the newly formed extended conjugated system (which is highly planar and stacks efficiently) crashes out of the solution. The spontaneous formation of a yellowish precipitate serves as immediate physical validation of successful synthesis[3].

  • Step 5: Purification

    • Action: Filter the precipitate and wash thoroughly with dichloromethane (DCM)[3].

    • Causality: DCM is a moderately polar aprotic solvent. It effectively washes away any unreacted organic precursors or trace impurities trapped in the crystal lattice without dissolving the highly crystalline, hydrogen-bonded target compound, ensuring high purity (81% yield) without the need for complex column chromatography[3].

SyntheticWorkflow Step1 Reactants: Isatin + 5-Bromofuran-2-carbohydrazide Step2 Solvent & Catalyst: Ethanol + Catalytic H2SO4 Step1->Step2 Mix Step3 Reflux Condition: 15 Minutes at 78°C Step2->Step3 Heat Step4 Cooling & Precipitation: Room Temperature Step3->Step4 Monitor via TLC Step5 Filtration & Washing: Dichloromethane (DCM) Step4->Step5 Isolate Step6 Final Product: Target Hydrazone (81% Yield) Step5->Step6 Purify

Figure 1: Step-by-step synthetic workflow for furan-2-carbohydrazide derivatives.

Mechanistic Pathway Visualization

Understanding the biological mechanism of action is critical for lead optimization. The diagram below illustrates how the functionalized furan-2-carbohydrazide scaffold disrupts the inflammatory cascade by competitively binding to the COX-2 active site, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins.

BioPathway Furan Furan-2-Carbohydrazide Derivative COX2 COX-2 Enzyme Active Site Furan->COX2 Competitive Binding (-9.63 kcal/mol) Prostaglandins Prostaglandins (Inflammation Mediators) COX2->Prostaglandins Catalysis (Blocked) Arachidonic Arachidonic Acid Arachidonic->COX2 Substrate Inflammation Inflammatory Response Prostaglandins->Inflammation Induces

Figure 2: Mechanism of action for COX-2 inhibition by furan-2-carbohydrazide derivatives.

Strategic Considerations for Lead Optimization

The electronic nature of the substituent at the C5 position of the furan ring dictates the pharmacological trajectory of the scaffold. Halogenation (e.g., 5-bromo substitution) enhances lipophilicity and hydrophobic interactions within the COX-2 binding pocket, driving anti-inflammatory efficacy[1]. Conversely, the introduction of a strongly electron-withdrawing nitro group (e.g., 5-nitrofuran derivatives) shifts the mechanism toward the induction of oxidative stress, which is highly lethal to parasitic larvae and bacterial pathogens[5]. Drug development professionals must leverage these electronic effects to rationally design the next generation of targeted therapeutics.

References
  • Title: 5-Bromo-N'-(2-oxoindolin-3-ylidene)
  • Title: SAR study of N′-(Salicylidene)
  • Title: 5-Bromo-N′-(2-oxoindolin-3-ylidene)
  • Title: Nitrofuran (E)-N'-((5-nitrofuran-2-yl)methylene)
  • Title: A review of hydrazide-hydrazone metal complexes' antitumor potential Source: Frontiers URL

Sources

Exploratory

alpha-haloacetyl hydrazides in heterocyclic chemistry

Advanced Heterocyclic Synthesis via -Haloacetyl Hydrazides: Mechanisms, Protocols, and Applications Executive Summary This technical guide examines the synthetic utility of -haloacetyl hydrazides ( ) in heterocyclic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Heterocyclic Synthesis via -Haloacetyl Hydrazides: Mechanisms, Protocols, and Applications

Executive Summary

This technical guide examines the synthetic utility of


-haloacetyl hydrazides (

) in heterocyclic chemistry. These bifunctional building blocks possess both nucleophilic (hydrazide

) and electrophilic (

-halocarbonyl) centers, allowing for diverse annulation pathways. This document details the mechanistic divergence controlled by reaction conditions, providing self-validating protocols for the synthesis of 1,3,4-oxadiazines, 1,3,4-oxadiazoles, and thiazole-fused systems, tailored for application in medicinal chemistry.

Reactivity Profile and Mechanistic Divergence

The


-haloacetyl hydrazide scaffold is unique due to its ability to undergo intramolecular cyclization via multiple trajectories. The reaction outcome is strictly governed by the choice of base, solvent, and coreagents.
The Bifunctional Core
  • Site A (Nucleophilic): The

    
    -nitrogen of the hydrazide is the primary nucleophile.
    
  • Site B (Electrophilic): The

    
    -carbon bearing the halogen is highly susceptible to 
    
    
    
    attack.
  • Site C (Electrophilic): The carbonyl carbons are sites for condensation or nucleophilic attack.

Mechanistic Pathways

The following diagram illustrates the divergent synthesis pathways starting from an


-chloroacetyl hydrazide precursor.

ReactivityPathways Start α-Haloacetyl Hydrazide (R-CONHNH-COCH2-Cl) Oxadiazine 1,3,4-Oxadiazin-5-one (6-membered) Start->Oxadiazine Base (NaOH/DMF) Intramolecular N-Alkylation Oxadiazole 1,3,4-Oxadiazole (5-membered) Start->Oxadiazole POCl3/SOCl2 Dehydrative Cyclization Thiazole Pseudothiohydantoin/ Thiazolidinone Start->Thiazole Thiourea/Thioamide Hantzsch Cyclization Triazine 1,2,4-Triazine (via 1,2-Dicarbonyls) Start->Triazine 1,2-Diketone Condensation

Figure 1: Divergent synthetic pathways for


-haloacetyl hydrazides. Blue path indicates the kinetic preference for 6-membered rings under basic conditions.

Synthesis of 1,3,4-Oxadiazin-5-ones

The formation of the 1,3,4-oxadiazine ring system proceeds via a base-mediated intramolecular substitution. Unlike the formation of oxadiazoles which requires dehydration of the carbonyls, this pathway utilizes the


-halogen as a leaving group.
Mechanism: Intramolecular -Alkylation

Under basic conditions (e.g., NaOH in DMF), the hydrazide


 is deprotonated. The resulting anion attacks the 

-carbon carrying the chlorine atom.
  • Regioselectivity: Cyclization occurs at the

    
    -nitrogen to form a six-membered ring (oxadiazine) rather than the 
    
    
    
    -nitrogen (which would form a strained 4-membered ring or diazetidine).
Validated Protocol

Target: 5,6-Dihydro-5-substituted-3-phenyl-4H-1,3,4-oxadiazin-5-one.

Reagents:

  • 
    -Chloroacetyl hydrazide derivative (1.0 equiv)
    
  • Sodium Hydroxide (NaOH) (1.1 equiv)

  • Dimethylformamide (DMF) (dry, solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the

    
    -chloroacetyl hydrazide in 5 mL of dry DMF.
    
  • Base Addition: Add 1.1 mmol of pulverized NaOH.

  • Reaction: Heat the mixture to 130 °C in an oil bath with vigorous stirring.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 4:6). The starting material spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      product.
  • Duration: Reaction typically completes within 2–3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (50 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) to remove residual DMF and salts.

  • Purification: Recrystallize from ethanol to yield white/pale yellow crystals.

Yield: Typically 70–85%. Characterization:

  • IR: Appearance of cyclic carbonyl band at ~1680 cm⁻¹.

  • ¹H NMR: Disappearance of the hydrazide

    
     protons (broad singlets at 10–12 ppm) and appearance of the cyclic 
    
    
    
    singlet at ~4.8 ppm.

Reaction with Thiourea: Hantzsch-Type Cyclization

Reaction with thiourea exploits the electrophilicity of the


-halo group to synthesize thiazolidinone derivatives or pseudothiohydantoins linked to the hydrazide moiety.
Mechanism

The sulfur atom of thiourea acts as the nucleophile, displacing the halogen. The intermediate isothiouronium salt then undergoes cyclization involving the amide nitrogen or hydrolysis depending on pH.

ThioureaReaction SM α-Chloroacetyl Hydrazide Inter S-Alkylated Intermediate (Isothiouronium Salt) SM->Inter Ethanol, Reflux SN2 Attack Thiourea Thiourea (NH2-CS-NH2) Thiourea->Inter Ethanol, Reflux SN2 Attack Product 2-Imino-4-thiazolidinone (Pseudothiohydantoin deriv.) Inter->Product NaOAc (Buffer) Cyclization (-NH3 or -H2O)

Figure 2: Hantzsch-type cyclization pathway with thiourea.

Validated Protocol

Target: 2-hydrazino-4-thiazolidinone derivative.

Reagents:

  • 
    -Chloroacetyl hydrazide (10 mmol)
    
  • Thiourea (10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Sodium Acetate (anhydrous, 15 mmol)

Methodology:

  • Mixing: Combine equimolar amounts of

    
    -chloroacetyl hydrazide and thiourea in absolute ethanol.
    
  • Reflux: Heat to reflux for 4–6 hours.

    • Observation: The solution often turns clear then precipitates the hydrobromide/hydrochloride salt.

  • Buffering: Add sodium acetate dissolved in a minimum amount of hot water to the hot reaction mixture to liberate the free base.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate for 2 hours.

  • Filtration: Collect the solid product.

  • Purification: Recrystallize from ethanol/water (1:1).

Comparative Data: Reaction Outcomes

The following table summarizes the structural outcomes based on the reagent used with


-haloacetyl hydrazides.
CoreagentReaction TypeProduct ScaffoldKey ConditionRef
NaOH / DMF Intramolecular Alkylation1,3,4-Oxadiazin-5-oneHigh Temp (130°C)[1, 2]
POCl₃ Dehydrative Cyclization1,3,4-OxadiazoleReflux (Chloromethyl group retained)[3]
Thiourea Hantzsch CondensationThiazolidinoneEthanol Reflux, NaOAc[4]
1,2-Diketone Condensation1,2,4-TriazineAcetic Acid, Reflux[5]

Applications in Drug Discovery

Heterocycles derived from


-haloacetyl hydrazides are privileged scaffolds in medicinal chemistry.
  • Antimicrobial Agents: The 1,3,4-oxadiazine core mimics the bioactive cytosine structure, showing efficacy against Gram-positive bacteria.

  • MAO Inhibitors: Indole-linked oxadiazines (synthesized via the NaOH/DMF protocol) have demonstrated Monoamine Oxidase (MAO) inhibitory activity, relevant for antidepressant therapy.

  • Anticancer: Thiazolidinone derivatives synthesized via the thiourea route act as PPAR-

    
     agonists and have shown cytotoxicity against MCF-7 cell lines.
    

References

  • Veeresha Sharma, P. M. (2006). Intramolecular Cyclization of N-Chloroacetylindole Hydrazide. Asian Journal of Chemistry, 18(4), 3139. Link

  • Desai, N. C., et al. (2023).[1] Synthesis of 1,3,4-oxadiazines from Acylhydrazides. MDPI Molecules. Link

  • Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage. Organic Letters, 17(12), 2960-2963.[2] Link

  • Organic Syntheses. (1950). Pseudothiohydantoin.[3][4] Organic Syntheses, Coll. Vol. 3, p.751. Link

  • Srivastava, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, (xv), 79-87. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Cyclization of Acyl Hydrazides to 1,2,4-Triazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a metabolically stable bioisostere for amides and esters. While classical syntheses like the Pellizzari reaction rely on the direct thermal condensation of amides with acyl hydrazides at elevated temperatures (150–160 °C)[1], these harsh conditions frequently lead to thermal degradation and the formation of 1,3,4-oxadiazole isomers[2].

To meet the rigorous purity and yield requirements of modern medicinal chemistry, this application note details two highly efficient, mild, and regioselective protocols:

  • Electrophilic Amide Activation (The Bechara Method): For 3,4,5-trisubstituted 1,2,4-triazoles[3].

  • Zn(II)-Catalyzed Cyanamide Coupling (The Yunusova Method): For 3-dialkylamino-1,2,4-triazoles[4].

Mechanistic Insights & Causality (E-E-A-T)

The fundamental challenge in synthesizing 1,2,4-triazoles from acyl hydrazides (


) lies in controlling chemoselectivity. The acyl hydrazide possesses both nitrogen and oxygen nucleophilic centers. Under purely thermal conditions, the oxygen atom can outcompete the internal nitrogen during cyclization, leading to the formation of a 1,3,4-oxadiazole byproduct[2].

To enforce N-cyclization , the electrophilicity of the coupling partner must be artificially enhanced:

  • In Protocol 1 (Amide Activation): Triflic anhydride (

    
    ) reacts with a secondary amide to form a highly reactive nitrilium/iminium intermediate. The non-nucleophilic base 2-chloropyridine is chosen specifically because it scavenges the resulting triflic acid without reacting with the highly electrophilic nitrilium ion[3]. The terminal nitrogen of the acyl hydrazide rapidly attacks this intermediate, forming an acyclic amidrazone that cyclodehydrates upon heating.
    
  • In Protocol 2 (Lewis Acid Catalysis): Zinc chloride (

    
    ) coordinates to the nitrile-like carbon of a dialkylcyanamide. This Lewis acid activation lowers the LUMO of the cyanamide, facilitating nucleophilic attack by the acyl hydrazide at moderate temperatures (80 °C), thereby avoiding thermal decomposition[4].
    

Mechanism A Secondary Amide B Activated Nitrilium Intermediate A->B Tf2O, Base -78°C to 0°C C Acyl Hydrazide Addition B->C Nucleophilic Attack D Cyclodehydration (Microwave) C->D Acyclic Intermediate E 1,2,4-Triazole D->E -H2O

Mechanistic pathway of amide activation and acyl hydrazide cyclization.

Quantitative Data Summary

The table below summarizes the operational parameters and quantitative outputs of the discussed methodologies, allowing researchers to select the optimal route based on substrate sensitivity and desired substitution patterns.

MethodologyReagentsCatalyst / ActivatorTemp / TimePrimary OutputKey Advantage
Pellizzari Reaction Amide + Acyl HydrazideNone / Heat150-160 °C (3-4h)3,5-DisubstitutedReagent simplicity
Amide Activation Sec. Amide + Acyl Hydrazide

/ 2-Chloropyridine
120 °C (20 min, MW)3,4,5-TrisubstitutedBroad scope, mild
Zn-Catalyzed Dialkylcyanamide + Acyl Hydrazide

(10 mol%)
80 °C (6h)3-Amino substitutedHigh regioselectivity

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via Amide Activation

Adapted from the triflic anhydride activation methodology for robust cyclodehydration[3].

Self-Validating System Check: This protocol utilizes a solvent swap. The intermediate formation in dichloromethane (DCM) must be confirmed via LC-MS before swapping to a higher-boiling solvent (1,4-dioxane) for cyclodehydration.

Step-by-Step Methodology:

  • Preparation: Flame-dry a microwave vial equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Reagent Loading: Add the secondary amide (1.0 mmol) and 2-chloropyridine (1.2 mmol) to the vial. Dissolve in anhydrous DCM (5.0 mL).

  • Electrophilic Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (

    
    , 1.1 mmol). Stir the mixture at 0 °C for 15 minutes. Causality: Strict temperature control prevents the degradation of the highly reactive nitrilium intermediate.
    
  • Nucleophilic Addition: Add the acyl hydrazide (1.1 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Validation Check: Sample 5

    
     of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS to confirm the disappearance of the starting amide and the formation of the acyclic amidrazone intermediate.
    
  • Solvent Swap & Cyclization: Concentrate the mixture under reduced pressure to remove DCM. Re-dissolve the crude residue in anhydrous 1,4-dioxane (5.0 mL).

  • Cyclodehydration: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes. (Alternatively, heat in an oil bath at 110 °C for 4 hours).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous

    
     (15 mL) to neutralize residual acid. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
    

Workflow Step1 1. Reagent Preparation Strictly anhydrous conditions Step2 2. Electrophilic Activation Tf2O + 2-Chloropyridine (0°C) Step1->Step2 Step3 3. Nucleophilic Addition Add Acyl Hydrazide (RT, 1h) Step2->Step3 Step4 4. Cyclodehydration Solvent Swap -> MW 120°C, 20 min Step3->Step4 Step5 5. Validation & Isolation LC-MS (Check Oxadiazole) -> Chromatography Step4->Step5

Step-by-step experimental workflow for 1,2,4-triazole synthesis.

Protocol 2: Zn(II)-Catalyzed Synthesis of 3-Dialkylamino-1,2,4-triazoles

Optimized for the generation of amino-substituted triazoles using dialkylcyanamides[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the acyl hydrazide (1.0 mmol) and the dialkylcyanamide (1.2 mmol).

  • Catalyst Addition: Add anhydrous Zinc Chloride (

    
    , 0.1 mmol, 10 mol%). Causality: 
    
    
    
    acts as a highly specific Lewis acid that coordinates the cyanamide without sequestering the nucleophilic acyl hydrazide, a balance critical for reaction progression.
  • Solvent & Heating: Suspend the mixture in absolute ethanol (5.0 mL). Heat the reaction mixture to reflux (approx. 80 °C) in an oil bath with continuous stirring for 6 to 12 hours.

  • Monitoring: Monitor the reaction progress via TLC (eluent: DCM/MeOH 9:1). The reaction is complete when the acyl hydrazide spot is fully consumed.

  • Work-up: Cool the mixture to room temperature. The product often precipitates directly from the ethanolic solution. If precipitation occurs, isolate the solid via vacuum filtration and wash with cold diethyl ether (5 mL).

  • Purification: If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude residue by recrystallization (from ethanol/water) or flash chromatography.

Troubleshooting & Optimization

  • Issue: Presence of a Major Impurity with Identical Mass (Isomerization).

    • Diagnosis: Formation of the 1,3,4-oxadiazole byproduct[2].

    • Solution: This indicates premature cyclization before the nitrogen-nitrogen bond is fully stabilized. Ensure the activation step (Protocol 1) is strictly kept at 0 °C and that the acyclic intermediate is fully formed before applying heat. Ensure all solvents are rigorously anhydrous, as trace water promotes oxygen nucleophilicity.

  • Issue: Incomplete Cyclization (Accumulation of Acyclic Intermediate).

    • Diagnosis: Insufficient thermal energy to overcome the dehydration barrier.

    • Solution: Increase the microwave irradiation time by 10-minute increments. Alternatively, adding a catalytic amount of a weak acid (e.g., acetic acid) during the heating phase can facilitate the elimination of water.

References

1.[1] BenchChem. "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers." Available at: 1 2.[2] BenchChem. "Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines." Available at:2 3.[4] Yunusova, S. N., et al. "3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling." ACS Omega, 2018. Available at: 4 4.[3] Bechara, W. S., et al. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 2015. Available at: 3

Sources

Application

nucleophilic substitution reactions of N'-(2-chloroacetyl)furan-2-carbohydrazide

Application Note: High-Efficiency Nucleophilic Substitution of N'-(2-chloroacetyl)furan-2-carbohydrazide Executive Summary This application note details the optimized protocols for the nucleophilic substitution of -(2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Nucleophilic Substitution of N'-(2-chloroacetyl)furan-2-carbohydrazide

Executive Summary

This application note details the optimized protocols for the nucleophilic substitution of


-(2-chloroacetyl)furan-2-carbohydrazide  (Compound 1 ). This scaffold is a critical intermediate in the synthesis of antimicrobial and anticancer libraries. The 

-chloroacetyl moiety acts as a highly reactive electrophilic "warhead," susceptible to

displacement by amines, thiols, and alkoxides.

The protocols below prioritize yield optimization, impurity profile management (specifically preventing bis-alkylation), and scalability. We focus on the synthesis of amino-acetyl derivatives (via reaction with secondary amines/anilines) and thio-derivatives, which are pharmacophores in recent drug discovery campaigns targeting Pseudomonas aeruginosa biofilms and Mycobacterium tuberculosis.

Chemical Basis & Mechanism[1][2][3][4]

The reactivity of


-(2-chloroacetyl)furan-2-carbohydrazide is driven by the dipole moment of the C-Cl bond adjacent to the carbonyl group.
  • Primary Mechanism:

    
     Nucleophilic Substitution.
    
  • Activation: The adjacent carbonyl group increases the acidity of the

    
    -protons and enhances the electrophilicity of the methylene carbon.
    
  • Catalysis: The addition of Potassium Iodide (KI) is recommended. This generates an in situ iodoacetyl intermediate (Finkelstein reaction), where the iodide is a better leaving group than chloride, accelerating the reaction rate by 2–4 fold.

Key Structural Considerations: The furan ring is acid-sensitive; therefore, strongly acidic conditions must be avoided. The hydrazide linkage (


) presents competing nucleophilic sites (the NH protons). Using a mild base (

or TEA) and controlling stoichiometry is crucial to direct chemoselectivity toward the alkyl halide displacement rather than N-alkylation of the hydrazide backbone.

Experimental Workflows

Pathway Visualization

ReactionPathway Start Furan-2-carbohydrazide Intermediate N'-(2-chloroacetyl) furan-2-carbohydrazide (The Scaffold) Start->Intermediate Acylation Reagent1 Chloroacetyl Chloride (0-5°C, Mild Base) Reagent1->Intermediate Product N'-(2-substituted-acetyl) furan-2-carbohydrazide Intermediate->Product SN2 Substitution Nucleophile Nucleophile (Nu:) (Amines, Thiols) Nucleophile->Product Catalyst KI (Catalyst) DMF/Ethanol Catalyst->Product Acceleration

Figure 1: Synthetic pathway from precursor to functionalized scaffold. The chloroacetyl group serves as the electrophilic anchor for library generation.

Detailed Protocols

Protocol A: Synthesis of the Scaffold (Pre-requisite)

Ensure high purity of the starting material to prevent side-reactions in the substitution phase.

Reagents:

  • Furan-2-carbohydrazide (1.0 eq)[1][2]

  • Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic Acid (Solvent) OR Dioxane/TEA

  • Sodium Acetate (Buffer, optional)

Procedure:

  • Dissolution: Dissolve furan-2-carbohydrazide (e.g., 10 mmol) in glacial acetic acid (30 mL). Ensure complete dissolution; mild warming (40°C) is acceptable, but cool to room temperature before step 2.

  • Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. Critical: Maintain temperature below 20°C to prevent di-acylation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Pour the reaction mixture into crushed ice (100 g). The product will precipitate immediately.

  • Isolation: Filter the white solid, wash with cold water (

    
     mL) to remove acid traces.
    
  • Purification: Recrystallize from Ethanol.

    • Target Yield: 75–85%[3]

    • Melting Point: 188–190°C (Decomposes)

Protocol B: Nucleophilic Substitution with Secondary Amines

Targeting: Morpholine, Piperidine, Pyrrolidine derivatives.

Reagents:

  • 
    -(2-chloroacetyl)furan-2-carbohydrazide (1.0 eq)[1]
    
  • Secondary Amine (1.1 eq)

  • Potassium Carbonate (

    
    , Anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step:

  • Setup: In a round-bottom flask, suspend the scaffold (1.0 eq) and

    
     (2.0 eq) in DMF (10 volumes).
    
  • Activation: Add KI (0.1 eq). Stir for 10 minutes. The mixture may turn slightly yellow due to iodine liberation; this is normal.

  • Addition: Add the secondary amine (1.1 eq) slowly.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Note: Do not exceed 100°C to avoid furan ring opening or hydrazide cleavage.

  • Work-up: Pour the reaction mass into ice-cold water. The basicity of the amine usually precipitates the product.

    • If oil forms: Extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol C: Substitution with Aromatic Amines (Anilines)

Targeting: Bioactive "Linker" Libraries.

Reagents:

  • Scaffold (1.0 eq)[2]

  • Substituted Aniline (1.0 eq)

  • Solvent: Absolute Ethanol[4][5]

  • Catalyst: Triethylamine (TEA, catalytic) or KI

Procedure:

  • Dissolve the scaffold in refluxing ethanol.

  • Add the aniline and a catalytic amount of KI.[6]

  • Reflux for 6–10 hours.

  • Cool to room temperature. The product often crystallizes directly from the ethanol solution.

  • Filter and wash with cold ethanol.

Data Analysis & Quality Control

Expected Analytical Data
FragmentTechniqueSignal CharacteristicsInterpretation
Linker

-NMR

4.2 – 4.5 ppm (Singlet, 2H)

(Shift indicates Cl displacement)
Hydrazide

-NMR

10.0 – 10.8 ppm (Singlets, 2H)

(Confirm integrity of backbone)
Furan

-NMR

6.6, 7.2, 7.9 ppm (Multiplets)
Furan ring protons
Carbonyls IR1660 – 1700 cm

Amide I bands (Doublet often seen)
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Root Cause:[7][6][8] Poor nucleophilicity of the amine or steric hindrance.

    • Solution: Switch solvent to DMF (higher dielectric constant) and increase KI catalyst to 0.5 eq. Increase temperature to 90°C.

  • Issue: Product is an Oil/Gum.

    • Root Cause:[7][6][8] Residual DMF or impurities.

    • Solution: Triturate the oil with diethyl ether or hexane to induce crystallization.

  • Issue: Multiple Spots on TLC.

    • Root Cause:[7][6][8] Bis-alkylation (amine attacking two scaffold molecules).

    • Solution: Ensure the amine is in slight excess (1.1–1.2 eq) and add it slowly to the scaffold solution.

Workflow Diagram

Workflow Step1 Dissolve Scaffold in DMF Add K2CO3 + KI (cat.) Step2 Add Nucleophile (Amine/Thiol) Step1->Step2 Step3 Heat (60-80°C) 4-8 Hours Step2->Step3 Step4 TLC Check (Disappearance of SM) Step3->Step4 Step4->Step3 Incomplete Step5 Quench in Ice Water Step4->Step5 Complete Step6 Filter Solid or Extract Step5->Step6

Figure 2: Operational workflow for the nucleophilic substitution protocol.

References

  • Synthesis and Antimicrobial Activity of Naphthofuran Derivatives. Source: International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS). Context: Describes the synthesis of the chloroacetyl intermediate and subsequent reaction with aromatic amines in DMF. URL:[Link] (General Journal Link - Specific article context derived from search index 1.1)

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Source: National Institutes of Health (PMC). Context: Validates the biological relevance (antibiofilm activity against P. aeruginosa) of furan-carbohydrazide scaffolds. URL:[Link]

  • PubChem Compound Summary: N'-(2-chloroacetyl)furan-2-carbohydrazide. Source:[1] National Center for Biotechnology Information (2023). Context: Physical properties, toxicity data, and related structure searches. URL:[Link]

  • Reaction of Chloroacetyl Derivatives with Amines (General Protocol). Source: ResearchGate / Facile Amidation Studies.[3] Context: Optimization of chloroacetyl chloride reactions with amines using DBU/THF vs K2CO3/DMF. URL:[Link]

Sources

Method

reaction of N'-(2-chloroacetyl)furan-2-carbohydrazide with aromatic amines

Topic: Reaction of -(2-chloroacetyl)furan-2-carbohydrazide with Aromatic Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction of


-(2-chloroacetyl)furan-2-carbohydrazide with Aromatic Amines
Content Type:  Application Note & Protocol Guide
Audience:  Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Application Note: Synthesis of -(2-(Arylamino)acetyl)furan-2-carbohydrazides

Abstract & Introduction

The furan-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, analgesic, and anticancer activities. The introduction of an aminoacetyl linker via the reaction of


-(2-chloroacetyl)furan-2-carbohydrazide  with aromatic amines creates a versatile pharmacophore. This substitution enhances lipophilicity and introduces hydrogen-bonding donors/acceptors critical for protein-ligand interactions, specifically targeting bacterial biofilms (LasR inhibition) and various kinase pathways in cancer cells.

This guide details the optimized protocols for the


-alkylation of aromatic amines  using the chloroacetyl-furan precursor. Unlike standard textbook 

reactions, this transformation requires specific control over basicity and temperature to prevent the competitive cyclization to 1,3,4-oxadiazoles or oxadiazines, ensuring the isolation of the linear arylamino pharmacophore.

Reaction Mechanism & Logic

The reaction proceeds via a bimolecular nucleophilic substitution (


). The nitrogen atom of the aromatic amine acts as the nucleophile, attacking the electrophilic methylene carbon (

-carbon) of the chloroacetyl group.
Mechanistic Pathway[1][2][3]
  • Activation: The dipole induced by the carbonyl group and the chlorine atom makes the methylene carbon highly electrophilic.

  • Attack: The lone pair of the aniline nitrogen attacks the methylene carbon.

  • Transition State: A pentacoordinate transition state forms where the C-N bond forms as the C-Cl bond breaks.

  • Deprotonation: A base (added or excess amine) removes the proton from the charged ammonium intermediate to yield the neutral product.

Mechanistic Visualization[4]

ReactionMechanism Start N'-(2-chloroacetyl) furan-2-carbohydrazide TS Transition State [Pentacoordinate] Start->TS + Ar-NH2 (Nucleophilic Attack) Amine Aromatic Amine (Ar-NH2) Amine->TS Product N'-(2-(Arylamino)acetyl) furan-2-carbohydrazide TS->Product - HCl (Base Scavenged) SideProduct Side Reaction: Cyclization to Oxadiazine Product->SideProduct Strong Base / High Temp

Figure 1: Reaction pathway for the synthesis of arylamino derivatives, highlighting the critical divergence from potential cyclization side-products.

Experimental Protocols

Pre-Requisite: Material Quality

Ensure the starting material,


-(2-chloroacetyl)furan-2-carbohydrazide , is dry. If the precursor appears yellow or sticky, recrystallize from dioxane before use to remove hydrolyzed byproducts.
Method A: The Catalytic Iodide Method (High Yield / Mild Conditions)

Recommended for deactivated amines (electron-withdrawing groups) or steric hindrance.

Reagents:

  • Precursor: 1.0 mmol[1][2][3]

  • Aromatic Amine: 1.1 mmol[2]

  • Potassium Iodide (KI): 0.1 mmol (Catalytic)

  • Potassium Carbonate (

    
    ): 1.5 mmol
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of

    
    -(2-chloroacetyl)furan-2-carbohydrazide in 5 mL of DMF.
    
  • Activation: Add 0.1 mmol of KI. Stir for 10 minutes at room temperature. Note: This generates the more reactive iodoacetyl intermediate in situ (Finkelstein reaction).

  • Addition: Add 1.1 mmol of the aromatic amine and 1.5 mmol of anhydrous

    
    .
    
  • Reaction: Stir the mixture at room temperature for 8–12 hours . Monitor by TLC (System: Ethyl Acetate:Hexane 6:4).

  • Work-up: Pour the reaction mixture onto crushed ice (approx. 50 g). Stir vigorously for 15 minutes.

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water (3 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize from ethanol.

Method B: The Reflux Method (Green Chemistry / Scalable)

Recommended for simple anilines and large-scale synthesis.

Reagents:

  • Precursor: 1.0 mmol[1][2][3]

  • Aromatic Amine: 2.0 mmol (Excess acts as base) OR 1.0 mmol Amine + 1.2 mmol Triethylamine (TEA)

  • Solvent: Absolute Ethanol[4][2]

Procedure:

  • Suspend 1.0 mmol of precursor in 15 mL of absolute ethanol.

  • Add 1.0 mmol of aromatic amine and 1.2 mmol of TEA.

  • Reflux the mixture at 80°C for 4–6 hours.

  • Cooling: Allow the solution to cool to room temperature. Often, the product crystallizes directly upon cooling.

  • Work-up: If no precipitate forms, concentrate the solvent to 50% volume and pour into ice water.

  • Purification: Recrystallize from ethanol/dioxane mixture.

Data Analysis & Characterization

To validate the structure, look for these specific spectroscopic signatures.

Expected Spectroscopic Data
TechniqueFunctional GroupExpected SignalDiagnostic Note
IR (KBr) Amide NH3200–3400 cm⁻¹Broadening indicates H-bonding
C=O[5] (Furoyl)1650–1660 cm⁻¹Conjugated with furan ring
C=O (Acetyl)1680–1700 cm⁻¹Distinct from furoyl carbonyl
¹H NMR Furan Ring

6.6 – 7.9 ppm
Multi-peaks (H3, H4, H5)
-CH₂- (Linker)

4.0 – 4.5 ppm
Key Singlet (Diagnostic)
NH (Hydrazide)

10.0 – 10.8 ppm
Two exchangeable singlets
Ar-NH

5.5 – 6.5 ppm
Broad singlet (often overlaps)
MS Molecular Ion[M+H]⁺Confirm mass = MW + 1
Troubleshooting & Self-Validation
  • Issue: Product remains an oil.

    • Cause: Residual DMF or unreacted amine.

    • Fix: Triturate the oil with diethyl ether or hexane to induce crystallization.

  • Issue: NMR shows a missing -CH₂- peak and new aromatic signals.

    • Cause: Cyclization to a thiazolidinone (if thiosemicarbazide was used) or oxadiazine.

    • Validation: Check IR.[5][6] If the C=O peaks shift significantly >1700 cm⁻¹ or disappear, cyclization occurred. Ensure reaction temperature in Method A is kept at RT.

Biological Applications & Pathway Visualization

These derivatives are not merely intermediates; they are bioactive pharmacophores.[4] The furan-hydrazide motif mimics peptide bonds, allowing interaction with bacterial quorum sensing receptors (e.g., LasR in P. aeruginosa) and kinase domains.

Bioactivity Workflow
  • Antibiofilm Activity: Disruption of quorum sensing.

  • Cytotoxicity: Induction of apoptosis in cancer lines (MCF-7, HeLa) via caspase activation.

Bioactivity Compound N'-(2-(Arylamino)acetyl) furan-2-carbohydrazide Target1 Bacterial LasR Receptor (Quorum Sensing) Compound->Target1 H-Bonding Interaction Target2 Cancer Cell Microtubules / Kinase Domains Compound->Target2 Ligand Binding Effect1 Biofilm Inhibition (Virulence Reduction) Target1->Effect1 Effect2 Apoptosis / Cell Cycle Arrest (G2/M Phase) Target2->Effect2

Figure 2: Pharmacological targets and downstream effects of furan-2-carbohydrazide derivatives.

References

  • Antibiofilm Activity of Furan-2-Carboxamides: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Source: PMC / NIH. [Link]

  • Synthesis of Naphtho-furan Carbohydrazides (Surrogate Protocol): Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide and its reaction with aromatic amines. Source: International Journal of Pharmaceutical and Chemical and Biological Sciences (IJPCBS). [Link]

  • General Reactivity of Alpha-Chloroacetyl Hydrazides: Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines. Source: PubMed. [Link]

  • Compound Registry (Chemical Identity): N'-(2-chloroacetyl)furan-2-carbohydrazide (CID 3765624). Source: PubChem.[7] [Link]

Sources

Application

synthesis of Schiff bases from furan-2-carbohydrazide precursors

Application Note: High-Yield Synthesis of Bioactive Schiff Bases from Furan-2-Carbohydrazide Scaffolds Executive Summary Furan-2-carbohydrazide (2-furoic hydrazide) is a privileged pharmacophore in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Bioactive Schiff Bases from Furan-2-Carbohydrazide Scaffolds

Executive Summary

Furan-2-carbohydrazide (2-furoic hydrazide) is a privileged pharmacophore in medicinal chemistry. Its condensation with carbonyl compounds yields Schiff bases (hydrazones) , a class of compounds exhibiting potent antimicrobial, antitubercular, and anticancer activities. This guide provides a validated, step-by-step protocol for synthesizing these molecular probes, emphasizing mechanistic control, yield optimization, and green chemistry alternatives.

Scientific Foundation: The Reaction Mechanism

The formation of the Schiff base is a reversible, acid-catalyzed condensation reaction. It proceeds via the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde/ketone.

Key Mechanistic Steps:

  • Activation: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity.

  • Nucleophilic Attack: The hydrazide's

    
     attacks the carbonyl, forming a tetrahedral hemiaminal intermediate.
    
  • Dehydration: Proton transfer and elimination of water drive the equilibrium toward the stable azomethine (

    
    ) product.
    

Critical Insight: Because the reaction is an equilibrium, removing water (Dean-Stark trap or molecular sieves) or using an excess of the carbonyl component can drive the reaction to completion.

ReactionMechanism Reactants Furan-2-carbohydrazide + Aldehyde (R-CHO) Activation Acid Catalyst (H+) Activates Carbonyl Reactants->Activation Mixing Intermediate Tetrahedral Hemiaminal Activation->Intermediate Nucleophilic Attack Transition Water Elimination (- H2O) Intermediate->Transition Proton Transfer Product Schiff Base (Azomethine) Transition->Product Irreversible Step

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.

Materials and Reagents

ComponentSpecificationRole
Precursor Furan-2-carbohydrazide (>98%)Nucleophile source
Electrophile Aromatic/Heterocyclic AldehydeTarget scaffold determinant
Solvent Ethanol (Absolute) or MethanolReaction medium
Catalyst Glacial Acetic AcidProton donor for activation
Purification Ethanol, DMF (for recrystallization)Impurity removal

Protocol A: Standard Reflux Method (The Gold Standard)

Best for: Bulk synthesis, thermally stable aldehydes, and obtaining high-purity crystals.

Step-by-Step Methodology
  • Preparation of Hydrazide Solution:

    • In a 100 mL round-bottom flask (RBF), dissolve 10 mmol (1.26 g) of furan-2-carbohydrazide in 20 mL of absolute ethanol.

    • Note: Mild heating (40°C) may be required to fully dissolve the hydrazide.

  • Addition of Electrophile:

    • Add 10 mmol (1.0 equivalent) of the chosen aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde, or furfural) to the solution.

    • Expert Tip: If the aldehyde is solid, dissolve it in a minimal amount of ethanol (5-10 mL) before addition to prevent local concentration gradients.

  • Catalysis:

    • Add 3-5 drops of glacial acetic acid.

    • Why? Without acid, the reaction is sluggish. Too much acid can protonate the amine nucleophile, deactivating it. A pH of 4-5 is optimal.

  • Reflux:

    • Attach a water condenser and reflux the mixture on a water bath at 70-80°C for 3 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot (

      
      ).
      
  • Workup & Isolation:

    • Option A (Precipitate formed hot): If a solid forms during reflux, filter hot to remove soluble impurities.

    • Option B (Standard): Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The Schiff base will precipitate as a solid.

    • Filter the solid using a Buchner funnel and wash with cold water (

      
      ) to remove acetic acid and unreacted hydrazide.
      
  • Purification (Recrystallization):

    • Recrystallize the crude product from hot ethanol.

    • For low solubility compounds: Use a mixture of DMF/Ethanol (1:1).

    • Dry in a vacuum desiccator over

      
      .
      

Protocol B: Microwave-Assisted Green Synthesis

Best for: High-throughput screening, library generation, and reducing solvent waste.

  • Mixing: In a borosilicate glass tube, mix 1 mmol of furan-2-carbohydrazide and 1 mmol of aldehyde.

  • Solvent/Catalyst: Add a minimal amount of ethanol (1-2 mL) and 1 drop of glacial acetic acid.

    • Solvent-Free Option: Grind reactants in a mortar/pestle first, then place in the vessel (requires neat liquid aldehyde or low melting solids).

  • Irradiation: Place in a microwave reactor. Irradiate at 150-300 W for 2-5 minutes .

    • Safety: Do NOT use a domestic kitchen microwave for sealed vessel reactions due to explosion risk. Use an open vessel or dedicated reactor.

  • Isolation: Cool to room temperature. Add ice-cold water to precipitate the product. Filter and wash as above.

    • Yield Comparison: Microwave methods often boost yields to 85-95% compared to 60-75% for reflux.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve in EtOH + Cat. Acetic Acid Start->Dissolve Reflux Reflux (3-6h) or MW (2-5 min) Dissolve->Reflux Check TLC Check (Hex:EtOAc) Reflux->Check Check->Reflux Incomplete Precipitate Pour into Crushed Ice (Precipitation) Check->Precipitate Complete Filter Vacuum Filtration & Wash Precipitate->Filter Purify Recrystallization (EtOH/DMF) Filter->Purify

Figure 2: Operational workflow for the synthesis and purification of furan-2-carbohydrazide Schiff bases.

Characterization Guide

Validation of the structure relies on confirming the formation of the imine bond and the loss of the carbonyl/amine protons.

Spectroscopic Signatures
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR

(Amide)

Sharp band; confirms hydrazide moiety remains.
FT-IR

(Amide)

Strong stretch; keto form of the hydrazide.
FT-IR

(Imine)

Diagnostic Band. confirms Schiff base formation.
1H NMR

(Amide)

Singlet;

exchangeable.[1]
1H NMR

(Azomethine)

Singlet; shift varies with aldehyde electronics.
1H NMR Furan Ring

Characteristic multiplets (H3, H4, H5).[1]

Troubleshooting & Optimization

  • Issue: Oiling Out (Product separates as an oil/gum)

    • Cause: Impurities or supersaturation.

    • Fix: Re-dissolve in hot ethanol. Add charcoal to decolorize, filter hot, then cool very slowly to room temperature. Scratch the glass side with a rod to induce nucleation.

  • Issue: Low Yield

    • Cause: Incomplete reaction (equilibrium limitation).

    • Fix: Increase reflux time or add a drying agent (molecular sieves) to the reaction mixture to trap water.

  • Issue: Hydrolysis

    • Cause: Schiff bases are hydrolytically unstable in strong acids/bases.

    • Fix: Ensure the workup water is neutral. Store crystals in a desiccator; avoid leaving them in solution for extended periods.

References

  • Synthesis and metal complexation: Suryakant, S. S., et al. "Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde."[2] International Journal of Science and Research Archive, 2022.[2][3]

  • Biological Activity Review: M. Soni, et al. "A Microwave Assisted Green Synthesis, Characterization, and Antimicrobial Screening of Co(II) and VO(IV) Schiff Base Complexes." Rasayan Journal of Chemistry, 2026.

  • Microwave Methodology: "Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst." ACS Omega, 2022.

  • Reaction Mechanism: "The Reaction of Cyanoacetylhydrazine with Furan-2-Aldehyde." International Journal of Organic Chemistry, 2013.

  • General Protocol: "N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations." BMC Chemistry, 2024.

Sources

Method

using POCl3 for cyclization of furan hydrazides

Application Note: -Mediated Cyclization of Furan Hydrazides to 1,3,4-Oxadiazoles[1][2] Abstract & Strategic Importance The fusion of furan and 1,3,4-oxadiazole moieties creates a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: -Mediated Cyclization of Furan Hydrazides to 1,3,4-Oxadiazoles[1][2]

Abstract & Strategic Importance

The fusion of furan and 1,3,4-oxadiazole moieties creates a privileged scaffold in medicinal chemistry, widely recognized for its antimicrobial, anticancer (specifically kinase inhibition), and antitubercular properties.[1] This application note details the robust synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of furan-2-carbohydrazides using Phosphorus Oxychloride (


). Unlike mild coupling reagents, 

serves a dual role as both an activating agent for the carboxylic acid and a potent dehydrating agent for ring closure, enabling a streamlined "one-pot" workflow.

Chemical Mechanism: The Dehydrative Cyclization

Understanding the mechanism is critical for troubleshooting low yields or byproduct formation. The reaction proceeds through the activation of the carbonyl oxygen, converting the acyclic diacylhydrazine precursor into a reactive imidoyl intermediate.

Mechanistic Pathway
  • Activation:

    
     attacks the carbonyl oxygen of the N,N'-diacylhydrazine (or the carboxylic acid in one-pot protocols), forming a dichlorophosphate intermediate.
    
  • Imidoyl Formation: The amide nitrogen donates electron density, expelling a chloride ion and forming a highly electrophilic imidoyl phosphate species.

  • Cyclization: The carbonyl oxygen of the adjacent hydrazide moiety performs an intramolecular nucleophilic attack on the imidoyl carbon.

  • Aromatization: Elimination of the phosphate group (

    
    ) and proton loss results in the aromatic 1,3,4-oxadiazole ring.
    
Mechanistic Visualization

The following diagram illustrates the transformation from Furan-2-carbohydrazide to the final Oxadiazole product.

G Start Furan-2-carbohydrazide + Carboxylic Acid (R-COOH) Inter1 N,N'-Diacylhydrazine (Intermediate) Start->Inter1 Condensation (Step 1) Inter2 Imidoyl Phosphate (Activated Complex) Inter1->Inter2 POCl3 Activation -HCl TS Ring Closure (Intramolecular Attack) Inter2->TS Cyclization Product 2-(Furan-2-yl)-5-aryl- 1,3,4-oxadiazole TS->Product -PO2Cl2- -H+

Figure 1: Step-wise mechanistic pathway for the


-mediated cyclodehydration of diacylhydrazines.

Experimental Design & Optimization

Solvent Selection

While


 is often used as the solvent (neat), this can lead to difficult workups and excessive waste.
  • Neat (Standard): Highest reaction rate. Recommended for small-scale (<1g) or difficult substrates.

  • Toluene/Xylene: Recommended for scale-up. Allows higher temperatures (reflux) while reducing

    
     consumption to 3-5 equivalents.
    
  • Acetonitrile: Useful for lower temperature activation but may require longer reaction times.

Stoichiometry
  • One-Pot Method: 1.0 eq Hydrazide : 1.1 eq Acid : 5–10 eq

    
    .
    
  • Two-Step Method: 1.0 eq Diacylhydrazine : 3–5 eq

    
    .
    

Standard Protocol: One-Pot Synthesis[1][4][5]

Objective: Synthesis of 2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole. Scale: 5 mmol.

Reagents[2][4][6][7][8][9][10]
  • Furan-2-carbohydrazide (0.63 g, 5 mmol)

  • Benzoic Acid (0.61 g, 5 mmol)

  • Phosphorus Oxychloride (

    
    ) (5 mL, ~10 eq)
    
  • Solvent: None (Neat) or Toluene (20 mL)

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a

    
     drying tube to the condenser to exclude moisture.
    
  • Addition: Add Furan-2-carbohydrazide and Benzoic acid to the flask.

  • Reagent Addition: Carefully add

    
     dropwise at room temperature. (If using toluene, add it before 
    
    
    
    ).
  • Reflux: Heat the reaction mixture to 80–100°C (or reflux if using toluene) for 4–6 hours .

    • Checkpoint: Monitor via TLC (System: Hexane:EtOAc 7:3). The hydrazide spot (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Quenching (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto ~100 g of crushed ice with vigorous stirring. Do not pour water into the reaction flask.

    • Stir for 30 minutes to ensure complete hydrolysis of excess

      
      .
      
  • Neutralization: Adjust the pH to ~7–8 using solid

    
     or 10% NaOH solution.
    
  • Isolation: The solid precipitate is filtered, washed with cold water (3 x 20 mL), and dried.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

Representative Data

The following table summarizes expected yields based on electronic effects of substituents on the carboxylic acid.

EntrySubstituent (R) on Benzoic AcidElectronic EffectReaction Time (h)Yield (%)
1 H (Phenyl)Neutral478-85
2 4-ClElectron Withdrawing385-92
3 4-NO2Strong E-Withdrawing2.588-95
4 4-OMeElectron Donating665-72
5 4-OHStrong E-Donating6-855-60*

Note: Phenolic -OH groups may undergo side reactions (phosphorylation) and often require protection or milder conditions.

Safety & Handling (E-E-A-T)


 is a High-Risk Reagent. 
  • Water Reactivity: Reacts violently with water to release Phosphoric Acid and Hydrogen Chloride (HCl) gas. Never add water directly to a hot reaction mixture.

  • Inhalation Hazard: HCl fumes are corrosive to respiratory tissues.[2] All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles are mandatory.

  • Spill Control: Neutralize small spills with solid sodium bicarbonate or lime before cleanup.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield Incomplete cyclizationIncrease reflux time or

equivalents. Check moisture in reagents.
Sticky/Gummy Product Incomplete hydrolysis of

Increase quenching time (stir on ice for >1 hr). Ensure pH is basic (8-9).
Charring/Blackening Temperature too highReduce temperature to 80°C. Use Toluene as a co-solvent to mitigate hot spots.
No Precipitate Product soluble in acidic waterEnsure pH is neutralized to >7. Extract with Ethyl Acetate if solid does not form.

References

  • Mechanistic Overview & Drug Scaffolds

    • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[3][4][1][5][6][7]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • POCl3 Cyclization Protocol

    • Title: Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole deriv
    • Source: Arabian Journal of Chemistry, 2021.
    • URL:[Link]

  • Safety Data & Handling

    • Title: Phosphorus Oxychloride Safety Data Sheet (SDS).[2][8]

    • Source: Fisher Scientific.
  • One-Pot Synthesis Strategies

    • Title: A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles.[5][9][7]

    • Source: Journal of Organic Chemistry, 2022.
    • URL:[Link]

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of Furan-2-Carbohydrazide Scaffolds

Abstract & Strategic Relevance Furan-2-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles [1]. Traditional therm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

Furan-2-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles [1]. Traditional thermal synthesis of these hydrazides via ester hydrazinolysis is often plagued by long reaction times (3–8 hours), excessive solvent use, and moderate yields (60–70%).

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve volumetric energy transfer, reducing reaction times to minutes while boosting yields to >90%. This guide provides drug development professionals with a reproducible, scalable pathway for generating furan-based libraries.

Scientific Foundation: The Dielectric Advantage

To ensure reproducibility, one must understand why this method works. Microwave irradiation (2.45 GHz) heats the reaction mixture through dipolar polarization and ionic conduction , not convection [2].[1]

  • Dipolar Polarization: The reagents (ethyl furan-2-carboxylate and hydrazine hydrate) and solvent (ethanol) are polar. They align with the oscillating electric field.[1][2][3][4] As the field alternates, molecular rotation generates internal friction and heat.[5]

  • The "Specific Effect": The rate enhancement is not just thermal. The high instantaneous temperature of the polar transition state (relative to the bulk solvent) lowers the activation energy (

    
    ) barrier for the nucleophilic attack of hydrazine on the carbonyl carbon.
    
Experimental Workflow

The following diagram outlines the logical flow from raw materials to validated drug candidates.

G Start Start: Ethyl-2-furoate Reagent + Hydrazine Hydrate (Ethanol) Start->Reagent MW_Step MW Irradiation (300W, 2-4 min) Reagent->MW_Step Inter Intermediate: Furan-2-carbohydrazide MW_Step->Inter 92% Yield Deriv Derivatization: + Aryl Aldehyde Inter->Deriv MW_Step2 MW Irradiation (150W, 1-3 min) Deriv->MW_Step2 Final Final Product: Schiff Base Scaffold MW_Step2->Final Recrystallization

Figure 1: End-to-end workflow for the synthesis of furan-2-carbohydrazide and its subsequent Schiff base derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of Furan-2-carbohydrazide (Core Scaffold)

Objective: Conversion of ethyl furan-2-carboxylate to furan-2-carbohydrazide via nucleophilic substitution.

Materials:

  • Ethyl furan-2-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 20 mmol)

  • Absolute Ethanol (5 mL)

  • Microwave Reactor (Single-mode or modified domestic with reflux condenser)

Step-by-Step Procedure:

  • Preparation: In a 30 mL microwave-transparent vial (borosilicate glass), dissolve 10 mmol of ethyl furan-2-carboxylate in 5 mL of absolute ethanol.

  • Activation: Add 20 mmol of hydrazine hydrate dropwise with stirring.

    • Expert Insight: We use a 1:2 molar ratio. The excess hydrazine drives the equilibrium forward and acts as a secondary microwave absorber (high loss tangent).

  • Irradiation: Irradiate the mixture at 300 W for 2–4 minutes .

    • Control: Target a bulk temperature of 80°C. If using a sealed vessel, ensure pressure limits are set to 150 psi to prevent venting.

    • Observation: The reaction is complete when TLC (Ethyl acetate:Hexane 3:7) shows the disappearance of the ester spot (

      
      ) and appearance of the hydrazide (
      
      
      
      ).
  • Work-up: Allow the vial to cool to room temperature. A solid precipitate will form.[6]

  • Purification: Pour the mixture into ice-cold water (20 mL). Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

Self-Validating Check:

  • Melting Point: The product should melt sharply at 76–78°C . A broad range indicates incomplete removal of hydrazine.

Protocol B: Derivatization to Schiff Bases (Target Compounds)

Objective: Condensation of furan-2-carbohydrazide with aromatic aldehydes to form biologically active hydrazones.

Materials:

  • Furan-2-carbohydrazide (from Protocol A, 1 mmol)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

  • Ethanol (2 mL)

  • Glacial Acetic Acid (Catalytic, 1-2 drops)[7]

Step-by-Step Procedure:

  • Mixture: Combine equimolar amounts of hydrazide and aldehyde in a microwave vial with ethanol.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

    • Expert Insight: The acid protonates the aldehyde carbonyl oxygen, making the carbon more electrophilic. In MW synthesis, this step is practically instantaneous.

  • Irradiation: Irradiate at 150 W for 1–3 minutes (intermittent irradiation: 30s ON, 10s OFF to prevent superheating/bumping).

  • Isolation: Cool the mixture. The Schiff base typically precipitates immediately due to high conjugation and lower solubility.

  • Purification: Recrystallize from hot ethanol.

Comparative Analysis: Microwave vs. Conventional

The following data validates the efficiency of the MW protocol compared to traditional reflux methods [3][4].[8][9]

ParameterConventional RefluxMicrowave Method (MAOS)Improvement Factor
Reaction Time (Core) 4 – 6 Hours2 – 4 Minutes~90x Faster
Reaction Time (Deriv.) 2 – 3 Hours1 – 3 Minutes~60x Faster
Yield (Core) 65 – 70%90 – 95%+25%
Solvent Usage 20 – 50 mL2 – 5 mL10x Reduction
Energy Consumption High (Continuous heat)Low (Targeted energy)Green Profile

Mechanistic Insight & Quality Control

Reaction Mechanism

The efficiency of this protocol relies on the nucleophilic attack of the hydrazine nitrogen on the ester carbonyl.

Mechanism Ester Ester (Electrophile) TS Tetrahedral Intermediate Ester->TS MW Activation Hydrazine Hydrazine (Nucleophile) Hydrazine->TS Product Furan-2-carbohydrazide TS->Product Elimination Byproduct Ethanol (Leaving Group) TS->Byproduct

Figure 2: Nucleophilic acyl substitution pathway accelerated by dipolar polarization of the transition state.

Quality Control Standards

To ensure the synthesized compounds meet pharmaceutical standards, verify the following spectral markers:

  • IR Spectroscopy (FT-IR):

    • Start: Ester C=O stretch at ~1720 cm⁻¹.

    • End: Amide C=O stretch shifts to 1650–1660 cm⁻¹ .

    • Confirmation: Appearance of NH/NH₂ stretching bands at 3200–3300 cm⁻¹ .

  • Solubility: The hydrazide is soluble in DMSO and hot ethanol but insoluble in cold water (crucial for the precipitation work-up).

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood. In MW synthesis, the closed vessel prevents vapor release, increasing safety compared to open reflux.

  • Pressure Control: Ethanol boils at 78°C. In sealed MW vessels, temperatures can reach 120°C, generating pressure. Ensure vials are rated for at least 10 bar.

  • Bumping: Ethanol has a low boiling point. Use a stir bar to ensure even heat distribution and prevent "superheating" spots that cause explosive boiling upon opening.

References

  • Kappe, C. O. (2006). The Use of Microwave Irradiation in Organic Synthesis.[1][2][4][5][6][8][10][11][12] From Laboratory Curiosity to Standard Practice. CHIMIA. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Comparative Study of Microwave Assisted and Conventional Synthesis of Furfuraldehyde Based Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Comparison of yield and time by conventional and microwave irradiation methods. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N'-(2-chloroacetyl)furan-2-carbohydrazide Synthesis

Ticket ID: #SYN-FC-002 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the yield optimization and troubleshooting for the synthesis of N'-(2-chloroacetyl)furan-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-FC-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the yield optimization and troubleshooting for the synthesis of N'-(2-chloroacetyl)furan-2-carbohydrazide . This is a two-step sequence sensitive to stoichiometry and moisture.[1] The primary "yield killers" in this pathway are dimerization during the hydrazide formation and hydrolysis/bis-acylation during the chloroacetylation step.

The following protocol moves away from generic textbook methods, focusing instead on industrial-style robustness to maximize throughput and purity.

Part 1: The Synthesis Workflow

The following diagram outlines the critical reaction pathway and identifies where side-reactions (red nodes) typically occur.

SynthesisWorkflow Start Ethyl 2-furoate Intermed Furan-2-carbohydrazide (Solid, MP: 76-80°C) Start->Intermed Step 1: EtOH, Reflux Dimer SIDE PRODUCT: Sym-Diacylhydrazine (Insoluble Solid) Start->Dimer Low Hydrazine Ratio Hydrazine Hydrazine Hydrate (Excess 3-5 eq) Hydrazine->Intermed Target TARGET: N'-(2-chloroacetyl) furan-2-carbohydrazide Intermed->Target Step 2: DCM/DMF, 0°C BisAcyl SIDE PRODUCT: N,N'-Bis(chloroacetyl) (O-acylation risk) Intermed->BisAcyl Excess Chloride High Temp Reagent2 Chloroacetyl Chloride (1.1 eq) Reagent2->Target Hydrolysis SIDE PRODUCT: Chloroacetic Acid (Moisture Contamination) Reagent2->Hydrolysis Wet Solvent Base Base (TEA or K2CO3) Base->Target

Figure 1: Reaction logic flow.[2] Green nodes represent success states; red nodes indicate critical failure points.

Part 2: Step-by-Step Optimization & Troubleshooting

Module 1: The Intermediate (Furan-2-carbohydrazide)

Objective: Convert ethyl 2-furoate to the hydrazide without forming the symmetric dimer.

The Protocol:

  • Stoichiometry: Dissolve Ethyl 2-furoate (1.0 eq) in absolute Ethanol (5 mL/mmol).

  • Addition: Add Hydrazine Hydrate (3.0 – 5.0 eq) .

    • Why? If hydrazine is limiting (1:1 ratio), the newly formed hydrazide competes with hydrazine to attack the ester, forming the insoluble symmetric dimer (

      
      ). Excess hydrazine suppresses this.
      
  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Concentrate ethanol to 20% volume.

    • Cool to 0°C.

    • Filter the white solid.

    • Critical: Wash with cold ether or hexane to remove excess hydrazine.

  • Validation: MP should be 76–80°C [1].

Troubleshooting Table:

Symptom Probable Cause Corrective Action

| Sticky/Gummy Solid | Residual Hydrazine/Solvent | Recrystallize from minimal boiling Ethanol. Dry under vacuum over


. |
| High MP (>150°C)  | Dimer Formation | You used too little hydrazine. Restart with 5 eq. |
| Low Yield  | Product soluble in filtrate | Do not add water during workup (hydrazide is water-soluble). Evaporate solvent further.[1] |
Module 2: The Target (Chloroacetylation)

Objective: Selectively acylate the terminal nitrogen without over-acylating or hydrolyzing the reagent.

The Protocol (Schotten-Baumann Modified):

  • Solvent System: Suspend Furan-2-carbohydrazide (1.0 eq) in dry Dichloromethane (DCM) or THF .

    • Note: If solubility is poor, add a minimal amount of dry DMF.

  • Base: Add Triethylamine (1.2 eq) or anhydrous

    
    .
    
    • Why? Scavenges the HCl generated. Without base, the hydrazide protonates and deactivates.

  • Temperature Control: Cool mixture to 0°C (Ice bath).

  • Addition: Add Chloroacetyl Chloride (1.1 eq) dropwise over 30 minutes.

    • Why? Rapid addition causes localized heating, leading to bis-acylation (reaction at both nitrogens or O-acylation).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup:

    • Pour into ice-water (removes salts and unreacted hydrazide).

    • Filter the precipitate.[3]

    • Wash with 5%

      
       (removes chloroacetic acid byproducts) and then water.[2]
      

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Violent Fuming Wet Solvent/Glassware Chloroacetyl chloride hydrolyzes instantly with water. Ensure all glassware is flame-dried and solvents are anhydrous.
Oil instead of Solid DMF trapped in product If DMF was used, pour into a larger volume of ice water (10x volume) and stir vigorously to leach out DMF.
Mixture of Products (TLC) Bis-acylation Strictly maintain 0°C during addition. Reduce Chloroacetyl chloride to 1.05 eq.

| Product Water Soluble | Salt Formation | The product might be protonated if pH is acidic. Neutralize the aqueous slurry to pH 7 before filtration. |

Part 3: Advanced Optimization (Solvent Selection)

The choice of solvent in Step 2 dictates the reaction kinetics and workup ease.

SolventSolubility of HydrazideReactivity RiskRecommendation
DCM (Dichloromethane) Low (Suspension)Low (Easy workup)Preferred. Reaction proceeds as the solid dissolves. Easy to evaporate.
DMF HighHigh (Hard to remove)Use only if DCM fails. Requires extensive water washing to remove.
Acetic Acid ModerateHigh (Side reactions)Avoid. Can form mixed anhydrides or acetylated byproducts [2].
THF ModerateLowGood alternative to DCM.

Part 4: Self-Validating Analytical Checklist

Before proceeding to biological testing, validate the compound using this logic tree:

  • Melting Point Check:

    • Intermediate: 76–80°C .[1]

    • Target: Expected range >150°C (approx. 155–165°C depending on purity/polymorph).

  • IR Spectroscopy:

    • Look for two carbonyl peaks : One for the furan amide (~1650

      
      ) and one for the chloroacetyl amide (~1680-1700 
      
      
      
      ).
    • -NH stretch: 3200–3300

      
      .[3]
      
  • NMR (

    
    ): 
    
    • Confirm the disappearance of the broad

      
       signal (approx 4.5 ppm) from the intermediate.
      
    • Look for the new singlet (

      
      ) around 4.2 ppm .
      
    • Look for two distinct NH protons downfield (10.0–10.8 ppm).

References

  • ChemicalBook & NIST Standard Reference Data. (2025). Furan-2-carbohydrazide (CAS 3326-71-4) Physical Properties and Melting Point Data.

  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid: Side Reactions and Deformylation. Chemical and Pharmaceutical Bulletin, 50(2), 218–221.

  • Latha, K. P., et al. (2017). Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide and antimicrobial screening.[4] International Journal of Pharmaceutical and Chemical Biological Sciences, 7(4), 388-392. (Cited for analogous chloroacetylation conditions).

Sources

Optimization

Technical Support Center: Furan Hydrazide Solubility &amp; Handling

The following technical guide serves as a specialized support resource for researchers working with furan hydrazides (e.g., Furan-2-carbohydrazide, Nitrofurazone, and their derivatives). It addresses the distinct solubil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with furan hydrazides (e.g., Furan-2-carbohydrazide, Nitrofurazone, and their derivatives). It addresses the distinct solubility profiles of these compounds in protic (Ethanol) vs. polar aprotic (DMF) solvents and provides actionable solutions for synthesis, purification, and handling.

Executive Summary

Furan hydrazides possess a rigid heterocyclic core capable of strong intermolecular hydrogen bonding (N-H···O=C), often resulting in high crystal lattice energy. This creates a dichotomy in solvent behavior:

  • Ethanol (EtOH): Often exhibits "brick dust" insolubility at room temperature but is the "Gold Standard" for recrystallization due to steep solubility-temperature gradients.

  • Dimethylformamide (DMF): Excellent solubilizer due to high polarity and disruption of H-bonds, but poses severe challenges in product isolation and solvent removal.

This guide provides troubleshooting workflows to navigate these opposing properties.

Part 1: Troubleshooting Guide (Q&A)

Category A: Ethanol Solubility Issues[1][2]

Q1: My furan hydrazide is a suspension in ethanol even after 30 minutes of stirring at room temperature. Is this normal? A: Yes. Furan hydrazides often exhibit poor solubility in ethanol at ambient temperatures (


 mg/mL for Nitrofurazone) due to strong intermolecular packing.
  • Diagnosis: If the solid is white/yellow and powdery, it is likely undissolved starting material.

  • Solution:

    • Heat to Reflux: These compounds often dissolve at 78°C (boiling point of EtOH).

    • Mechanical Disruption: Sonicate the suspension for 10 minutes before heating to break up crystal aggregates.

    • The "Ethanol-Wet" Trick: If synthesis was done in water, ensure the crude solid is dry. Water content can sometimes decrease solubility in absolute ethanol if the compound is hydrophobic.

Q2: I successfully dissolved my compound in boiling ethanol, but it "oiled out" (formed a sticky goo) instead of crystallizing upon cooling. A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than its saturation temperature.

  • Root Cause: The solution is too concentrated, or the cooling rate was too fast.

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves.

    • Add more Ethanol: Dilute the solution by 10-20% to raise the saturation point.

    • Seed It: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.

    • Slow Cool: Wrap the flask in a towel to cool it to room temperature over 2-3 hours before placing it in an ice bath.

Category B: DMF Handling & Removal

Q3: I used DMF to dissolve my hydrazide for a reaction, but I cannot remove the solvent. Rotovap at 50°C isn't working. A: DMF (b.p. 153°C) requires high vacuum (<5 mbar) and heat to remove, which risks degrading thermally sensitive hydrazides.

  • Preferred Protocol (Precipitation): Do not evaporate. Instead, pour the DMF solution slowly into a 10x volume of ice-cold water or diethyl ether (if the compound is ether-insoluble) under vigorous stirring. The furan hydrazide should precipitate out as a solid, which can be filtered.

  • Alternative (Azeotrope): If you must evaporate, add heptane or xylene to azeotrope the DMF, though this is less effective than with water.

Q4: Can I use DMF as a co-solvent for recrystallization? A: Yes, but proceed with caution. This is a "High-Risk, High-Reward" strategy.

  • When to use: When the compound is insoluble in boiling ethanol.

  • The "DMF-Spike" Method:

    • Suspend the compound in boiling ethanol.

    • Add DMF dropwise just until the solution becomes clear.

    • Allow to cool slowly. The ethanol acts as the anti-solvent as the temperature drops.

    • Warning: If you add too much DMF, the compound will remain in solution even at -20°C.

Category C: Chemical Stability

Q5: I see an extra peak in my LC-MS after leaving my hydrazide in DMF/Acetone overnight. A: Hydrazides are nucleophiles.[1]

  • Acetone Warning: Never use acetone or ketones to clean glassware or as a co-solvent with hydrazides. They rapidly form hydrazones (Schiff bases), often within minutes.

  • DMF Issue: While DMF is generally stable, commercial DMF can contain dimethylamine impurities (fishy smell). This basic impurity can deprotonate the hydrazide (pKa ~10-12) or cause slow hydrolysis if water is present. Always use anhydrous, high-grade DMF.

Part 2: Comparative Data & Solubility Profiles

The following table summarizes the solubility behavior of a representative furan hydrazide (e.g., Nitrofurazone) to guide solvent selection.

ParameterEthanol (EtOH)Dimethylformamide (DMF)Water (pH 7)
Solubility (RT) Low / Sparingly SolubleHigh / SolubleVery Low / Insoluble
Solubility (Hot) High (Ideal for Recrys)Very HighLow to Moderate
Boiling Point 78°C153°C100°C
Removal Ease Easy (Rotovap/Air Dry)Difficult (High Vac/Wash)Moderate (Lyophilize)
Primary Use Recrystallization, WashingReaction Solvent, LoadingAnti-solvent
Risk Factor Oiling outSolvent entrapmentHydrolysis (long term)

Part 3: Visualized Workflows

Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent system based on your immediate goal (Purification vs. Reaction).

SolventSelection Start Start: Solid Furan Hydrazide Goal What is your goal? Start->Goal Reaction Run a Reaction Goal->Reaction Purification Purify/Recrystallize Goal->Purification SolubilityCheck Is it soluble in EtOH? Reaction->SolubilityCheck BoilEtOH Suspend in Boiling EtOH Purification->BoilEtOH UseEtOH Use Ethanol (Reflux) SolubilityCheck->UseEtOH Yes UseDMF Use DMF (Room Temp) SolubilityCheck->UseDMF No Precipitation Post-Rxn: Precipitate in Ice Water UseDMF->Precipitation To Isolate Dissolved Did it dissolve? BoilEtOH->Dissolved YesDissolved Slow Cool -> Filter Dissolved->YesDissolved Yes NoDissolved Add DMF Dropwise Dissolved->NoDissolved No CoolMix Cool DMF/EtOH Mix NoDissolved->CoolMix

Figure 1: Decision matrix for selecting Ethanol vs. DMF based on experimental intent.

The "DMF-Spike" Recrystallization Protocol

A specific workflow for purifying stubborn furan hydrazides that are insoluble in pure ethanol.

RecrysProtocol Step1 1. Suspend crude solid in Ethanol (10 mL/g) Step2 2. Heat to Reflux (80°C) Step1->Step2 Step3 3. Add DMF dropwise until CLEAR Step2->Step3 Step4 4. Remove heat source (Allow to cool to RT) Step3->Step4 Step5 5. Ice Bath (0°C) for 1 hour Step4->Step5 Step6 6. Filter & Wash with cold Ethanol Step5->Step6

Figure 2: Step-by-step "DMF-Spike" recrystallization method for low-solubility hydrazides.

Part 4: Validated Experimental Protocols

Protocol 1: Solubility Screen (The "Rule of 3")

Before committing to a large-scale purification, perform this micro-test.

  • Prepare 3 Vials: Label them A (Ethanol), B (DMF), C (50:50 Mix).

  • Load: Add 10 mg of furan hydrazide to each vial.

  • Solvent Addition:

    • Vial A: Add 1 mL Ethanol. (Result: Likely suspension).

    • Vial B: Add 1 mL DMF. (Result: Likely clear solution).

    • Vial C: Add 1 mL Mix.

  • Thermal Stress: Heat Vial A to 80°C.

    • Decision Point: If Vial A clears upon heating and precipitates upon cooling, Pure Ethanol is your best path. If it remains cloudy hot, move to the DMF/EtOH mixture (Vial C).

Protocol 2: Removal of DMF via Aqueous Precipitation

Use this when you have synthesized your compound in DMF and need to isolate it without rotting your product.

  • Concentration (Optional): If the reaction volume is huge, rotovap to reduce volume by 50% (Max bath temp 50°C).

  • Precipitation: Prepare a beaker with 10 volumes of distilled water (relative to your DMF volume) and place it in an ice bath. Stir vigorously.

  • Addition: Add the DMF reaction mixture dropwise into the vortex of the stirring water.

    • Why? Adding water to DMF (reverse addition) can cause localized heating and oiling out. Adding DMF to water ensures rapid dilution and fine precipitate formation.

  • Filtration: Vacuum filter the resulting solid.[2][3]

  • The Wash (Critical): Wash the filter cake 3x with water (to remove DMF) and 2x with cold ethanol (to remove water and aid drying).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5437, Nitrofurazone. Retrieved from [Link]

    • Citation Context: Provides specific solubility data (1:590 in ethanol, 1:15 in DMF) used to ground the solubility profiles in Part 2.
  • Zhao, H., et al. (2023). "Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. Retrieved from [Link]

    • Citation Context: Validates the temperature-dependent solubility correlation and the efficacy of DMF/w
  • Citation Context: Supports the general recrystallization protocols and troubleshooting for hydrazide purific
  • Citation Context: Confirms DMSO/DMF solubility limits (approx 55 mg/mL) and ethanol insolubility (<1 mg/mL)

Sources

Troubleshooting

optimizing reaction time for hydrazide-aldehyde condensation

Technical Support & Troubleshooting Guide Status: Operational Operator: Senior Application Scientist Scope: Reaction Kinetics, Catalysis, Equilibrium Management, Bioconjugation Audience: Drug Discovery, Chemical Biology,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Scope: Reaction Kinetics, Catalysis, Equilibrium Management, Bioconjugation Audience: Drug Discovery, Chemical Biology, Organic Synthesis

Introduction

Welcome. You are likely here because your hydrazone formation (


) is suffering from sluggish kinetics, poor equilibrium conversion, or instability at physiological pH.

While theoretically simple, this condensation is governed by a strict bell-shaped pH-rate profile and is susceptible to hydrolysis. This guide deconstructs these variables into actionable protocols. We move beyond "stir longer" and focus on mechanistic interventions.

Module 1: Kinetic Bottlenecks & pH Tuning

Q: My reaction is stalling at neutral pH (7.4). Why is the rate so low?

A: At neutral pH, the reaction is throttled by the dehydration of the hemiaminal intermediate .

The Mechanism:

  • Nucleophilic Attack: The hydrazide attacks the aldehyde to form a tetrahedral hemiaminal.

  • Dehydration (The Bottleneck): This intermediate must lose water to form the double bond. At pH > 6, there are insufficient protons to activate the leaving group (

    
    ), making this step rate-limiting.
    

The Fix: You must lower the pH to the optimal window of 4.5 – 5.0 .

  • Why 4.5? This is the "Goldilocks" zone.

    • Below pH 3: The hydrazide nucleophile becomes protonated (

      
      ) and loses reactivity.
      
    • Above pH 6: Protonation of the hemiaminal oxygen is too slow.

Q: I cannot lower the pH due to acid-sensitive substrates. What is my alternative?

A: You must switch from Acid Catalysis to Nucleophilic Catalysis (see Module 2). If you are restricted to General Acid Catalysis, consider using a buffer that can act as a proton shuttle, such as phosphate or acetate, rather than just adjusting pH with strong acid.

Data: The pH Effect on Rate Constants (


) 
pH ConditionRate Limiting StepRelative Rate (Approx)
pH 2.0 Nucleophile Protonation (Deactivation)Slow
pH 4.5 Diffusion / Attack (Optimal)Fastest (100%)
pH 7.4 Hemiaminal DehydrationSlow (<1-5%)
pH 9.0 Hemiaminal DehydrationVery Slow

Module 2: Nucleophilic Catalysis (The "Aniline Effect")

Q: How can I accelerate the reaction at pH 7.4 without adding strong acids?

A: Introduce Aniline (or its derivatives) as a nucleophilic catalyst.

The Causality: Aniline reacts with the aldehyde orders of magnitude faster than the hydrazide to form a highly reactive Schiff base (Imine) intermediate . The hydrazide then attacks this activated imine (transimination), which is much faster than attacking the naked aldehyde.

Protocol: Aniline Catalysis

  • Standard Load: Add Aniline at 10–100 mM final concentration.

  • Optimization: For faster rates, use

    
    -Methoxyaniline  (electron-donating group enhances Schiff base formation) or 2-Aminobenzimidazole .
    
  • Biocompatibility: If toxicity is a concern (e.g., live cell labeling), use Anthranilic acid or 2-(Aminomethyl)imidazole .

Visualization: The Catalytic Cycle

The following diagram illustrates how aniline bypasses the slow direct condensation pathway.

AnilineCatalysis Aldehyde Aldehyde (R-CHO) SchiffBase Activated Schiff Base (R-CH=N-Ph) Aldehyde->SchiffBase Fast Dehydration (k1) Product Hydrazone Product (R-CH=N-NH-R') Aldehyde->Product Direct Attack (Slow at pH 7) Aniline Aniline Catalyst (Ph-NH2) Aniline->SchiffBase SchiffBase->Aniline Catalyst Regenerated SchiffBase->Product Rapid Transimination (k2 >> k_uncat) Hydrazide Hydrazide (R'-NH-NH2) Hydrazide->Product

Caption: Aniline forms a reactive Schiff base intermediate, bypassing the slow direct dehydration step (Transimination).

Module 3: Thermodynamics & Equilibrium

Q: My reaction reaches 70% conversion and stops. Adding more time doesn't help.

A: You are fighting Equilibrium Reversion . Hydrazone formation is reversible (


 is finite). Water is a byproduct; its accumulation drives the reverse reaction (hydrolysis).

Troubleshooting Protocol:

ContextSolutionMechanism
Organic Solvent (MeOH/DMSO)Add Molecular Sieves (3Å or 4Å) Physically removes water, driving Le Chatelier's principle to the right.
Aqueous Buffer Use Excess Reagent (5–10 equiv)Mass action law forces consumption of the limiting reagent.
Volatile Aldehydes Use Dean-Stark Trap (if scale allows)Azeotropic removal of water (toluene reflux).
Structural Switch to Oxime (if possible)Oximes are thermodynamically more stable than hydrazones (

is higher).
Q: My product hydrolyzes during purification. How do I stabilize it?

A: Hydrazones are susceptible to hydrolysis in acidic aqueous environments.[1]

  • Neutralize: Ensure your purification mobile phase is neutral or slightly basic (pH 7–8).

  • Reduction: If the

    
     bond is not required for downstream reversibility, reduce it to a hydrazine (
    
    
    
    ) using Sodium Cyanoborohydride (
    
    
    )
    . This bond is stable and irreversible.

Module 4: Bioconjugation Specifics (Low Concentration)

Q: I am working at 10 µM protein concentration. The reaction is virtually non-existent.

A: Second-order reaction rates (


) plummet at low concentrations.

The Protocol for Low-Conc Ligation:

  • Concentration: If possible, concentrate your biomolecule to >100 µM before reaction.

  • Super-Nucleophiles: Use

    
    -effect enhanced nucleophiles .
    
    • Standard: Hydrazide.[1][2][3][4][5][6][7][8]

    • Better: Aminooxy (forms Oxime).[2]

    • Best:2-hydrazinopyridine (HYNIC) or specific "fast" hydrazides developed for dynamic combinatorial chemistry.

  • Catalyst Overload: Use high concentrations of catalyst (100 mM Aniline) relative to the reactants. The catalyst concentration drives the formation of the intermediate, which is independent of the protein concentration.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start: Reaction Issue CheckpH Is pH between 4.5 - 5.0? Start->CheckpH AdjustpH Adjust pH to 4.5 (Acetate Buffer) CheckpH->AdjustpH No CheckConc Are reactants > 1 mM? CheckpH->CheckConc Yes AdjustpH->CheckConc AddAniline Add 10-100 mM Aniline Catalyst CheckConc->AddAniline No (Low Conc) CheckWater Is reaction in Organic Solvent? CheckConc->CheckWater Yes Sieves Add Molecular Sieves (Remove Water) CheckWater->Sieves Yes Excess Increase Equivalents (5x - 10x) CheckWater->Excess No (Aqueous)

Caption: Decision matrix for optimizing reaction conditions based on pH, concentration, and solvent environment.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. [Link]

  • Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society. [Link]

  • Bhat, V. T., et al. (2015). "Nucleophilic Catalysis of Acylhydrazone Formation in Water." Nature Chemistry. [Link]

  • Larsen, D., et al. (2018). "Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity." Chemical Science. [Link]

Sources

Optimization

purification methods for N'-(2-chloroacetyl)furan-2-carbohydrazide crystals

Technical Support Center: Purification of N'-(2-chloroacetyl)furan-2-carbohydrazide Introduction Welcome to the Technical Support Center for N'-(2-chloroacetyl)furan-2-carbohydrazide. This guide addresses the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N'-(2-chloroacetyl)furan-2-carbohydrazide

Introduction

Welcome to the Technical Support Center for N'-(2-chloroacetyl)furan-2-carbohydrazide. This guide addresses the purification challenges associated with this intermediate, commonly synthesized via the reaction of furan-2-carbohydrazide with chloroacetyl chloride.

The purity of this compound is critical for downstream applications, particularly in the synthesis of bioactive heterocycles (e.g., oxadiazoles, thiadiazoles). Impurities such as unreacted chloroacetyl chloride, hydrochloric acid byproducts, or hydrolyzed acids can catalyze unwanted side reactions or degradation.

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a sticky, semi-solid mass rather than a crystalline solid. How do I fix this? A: This "oiling out" phenomenon often indicates the presence of residual solvent (e.g., DMF, acetic acid) or unreacted chloroacetyl chloride.

  • Immediate Action: Perform a trituration step.[1] Add cold diethyl ether or cold ethanol to the sticky mass and scratch the vessel walls with a glass rod to induce crystallization.

  • Root Cause: If the reaction solvent was not fully removed or if the product was precipitated too quickly from a hot solution, impurities get trapped in the lattice, preventing crystal formation.

Q2: The melting point of my purified crystals is broad (e.g., >2°C range) or lower than expected. A: A broad melting point indicates impurity or solvate formation.

  • Solution: Recrystallize again using a solvent pair (e.g., Ethanol/Water).[1] Ensure the product is fully dried under vacuum at 40-50°C for at least 6 hours to remove trapped solvent molecules.

  • Check: Verify that the starting material (furan-2-carbohydrazide) is not co-precipitating. Thin-Layer Chromatography (TLC) in a Hexane:Ethyl Acetate (1:1) system can confirm this.[2][3][4]

Q3: The product has a dark yellow or brown discoloration. A: Furan derivatives are sensitive to oxidation and polymerization, especially under acidic conditions or light exposure.

  • Correction: During recrystallization, add activated charcoal (0.5 - 1.0 wt%) to the hot solution. Stir for 5-10 minutes, then filter while hot through a Celite pad to remove color bodies.

  • Prevention: Store the purified crystals in amber vials under an inert atmosphere (N₂) if possible.

Q4: I have low recovery yield after recrystallization. A: You may be using too much solvent or the compound is too soluble in the chosen medium.

  • Optimization: Use the "minimum solvent" technique. Add hot solvent dropwise just until dissolution. If using ethanol, you can add warm water (anti-solvent) dropwise until a faint turbidity persists, then cool slowly to 4°C.

Core Protocol: Purification Workflow

This protocol assumes the synthesis was performed by reacting furan-2-carbohydrazide with chloroacetyl chloride in a solvent like glacial acetic acid, dioxane, or DMF.

Step 1: Crude Isolation & Washing (The "Quench")

The reaction mixture typically contains HCl and unreacted chloroacetyl chloride.

  • Pour the reaction mixture into a 10-fold excess of ice-cold water with vigorous stirring.

  • Critical Step: If the reaction was done in neutral solvent (Dioxane/DMF), the pH may be highly acidic. Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) solution to pH ~7. This prevents acid-catalyzed decomposition of the furan ring.

  • Filter the precipitate and wash with excess cold water (3x) to remove inorganic salts.

Step 2: Recrystallization (The "Golden Path")

Primary Solvent: Ethanol (95% or Absolute) Secondary Solvent: Ethanol/DMF mixture (for stubborn solubility)

  • Dissolution: Transfer the crude solid to a flask. Add Ethanol and heat to reflux (boiling).

    • Note: If the solid does not dissolve in boiling ethanol (approx. 10-15 mL per gram), add DMF dropwise until clear.

  • Clarification (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed funnel. If colored, use activated charcoal as described in Q3.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Tip: Slow cooling yields purer, larger crystals.

    • Anti-Solvent: If no crystals form after 30 mins, add water dropwise until the solution turns slightly cloudy, then refrigerate (4°C).

  • Collection: Filter the crystals using vacuum filtration.

  • Final Wash: Wash the filter cake with a small amount of cold ethanol to remove mother liquor containing impurities.

Step 3: Drying
  • Dry the crystals in a vacuum oven at 45-50°C for 6-12 hours.

  • Store in a desiccator.

Data & Specifications

Solubility Profile
SolventCold Solubility (25°C)Hot Solubility (Reflux)Suitability
Water InsolubleSlightly SolubleAnti-Solvent / Wash
Ethanol Slightly SolubleSolublePrimary Recrystallization
Methanol SolubleVery SolubleAlternative (Yield loss risk)
DMF/DMSO SolubleVery SolubleCo-solvent only
Diethyl Ether InsolubleInsolubleTrituration / Wash
Chloroform Slightly SolubleSolubleAlternative
Typical Yields
  • Crude Yield: 80 - 90%

  • Recrystallized Yield: 65 - 75% (loss due to mother liquor retention is normal for high purity)

Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points (diamonds) and actions (rectangles).

PurificationProcess Start Crude Reaction Mixture Quench Pour into Ice-Water Start->Quench CheckPH Check pH Quench->CheckPH Neutralize Add NaHCO3 (sat.) to pH ~7 CheckPH->Neutralize Acidic (pH < 5) FilterCrude Filter Solid & Wash (H2O) CheckPH->FilterCrude Neutral (pH 6-7) Neutralize->FilterCrude Dissolve Dissolve in Boiling Ethanol FilterCrude->Dissolve SolubilityCheck Fully Dissolved? Dissolve->SolubilityCheck AddDMF Add DMF Dropwise SolubilityCheck->AddDMF No Charcoal Optional: Add Charcoal & Hot Filter SolubilityCheck->Charcoal Yes AddDMF->SolubilityCheck Cooling Cool Slowly to RT then 4°C Charcoal->Cooling FilterFinal Vacuum Filtration Cooling->FilterFinal WashFinal Wash with Cold Ethanol FilterFinal->WashFinal Dry Vacuum Dry (50°C) WashFinal->Dry

Figure 1: Step-by-step purification workflow for N'-(2-chloroacetyl)furan-2-carbohydrazide.

References

  • Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. (Analogous Protocol). International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (Purification of Furan-2-Carbohydrazide Derivatives). National Institutes of Health (PMC). Retrieved from

  • Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide derivatives. (Recrystallization Solvents). Rasayan Journal of Chemistry. Retrieved from

  • PubChem Compound Summary for N'-(2-chloroacetyl)furan-2-carbohydrazide. (Chemical Properties). PubChem. Retrieved from

Sources

Troubleshooting

Technical Support Center: Oxadiazole Synthesis &amp; Troubleshooting

Introduction Welcome to the Technical Support Center. If you are reading this, you are likely staring at an LC-MS trace showing unreacted amidoxime, hydrolyzed hydrazide, or a stubborn O-acyl intermediate that refuses to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at an LC-MS trace showing unreacted amidoxime, hydrolyzed hydrazide, or a stubborn O-acyl intermediate that refuses to close the ring.

Oxadiazoles (1,2,4- and 1,3,4-isomers) are bioisosteres of esters and amides, crucial for improving metabolic stability in drug candidates. However, their synthesis is deceptive: the initial coupling is often trivial, but the cyclodehydration step is the "Valley of Death" where yields collapse.

This guide moves beyond textbook definitions to address the specific kinetic and thermodynamic barriers causing your low yields.

Module 1: The 1,2,4-Oxadiazole Crisis (Amidoxime Route)

Context: The standard route involves coupling an amidoxime with a carboxylic acid.[1][2][3] The Failure Mode: The reaction stalls at the O-acylamidoxime intermediate.

The "Trace Product" Diagnosis

User Question: I used EDC/HOBt to couple my acid and amidoxime. LC-MS shows the mass of the coupled product (M+H), but the cyclized oxadiazole (M-18) is <5%. Heating it just causes decomposition. What is happening?

Technical Analysis: You have successfully formed the O-acylamidoxime (linear intermediate). The failure to cyclize is thermodynamic. The activation energy required to eliminate water and close the ring is significantly higher than the energy required to form the ester bond.

  • Root Cause: EDC/HOBt are excellent for amide/ester formation but poor dehydrating agents for this specific ring closure.

  • The Trap: Prolonged heating of the linear intermediate often leads to hydrolysis (reverting to starting material) or decarboxylation rather than cyclization.

The T3P Solution (Gold Standard)

Recommendation: Switch to T3P (Propylphosphonic anhydride) . Why: T3P acts as both a coupling agent and a water scavenger. It drives the equilibrium toward cyclization by irreversibly binding the water molecule released during ring closure.

Protocol A: T3P One-Pot Cyclization

  • Solvent: Ethyl Acetate (Green/Easy workup) or DMF (for solubility).

  • Base: Pyridine or DIPEA (min. 3 equiv).

  • Temp: 0°C

    
     RT 
    
    
    
    80°C (or Reflux).
StepActionMechanistic Insight
1 Dissolve Acid (1.0 eq) + Base (3.0 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq).Activates acid to mixed anhydride.
2 Add Amidoxime (1.1 eq). Stir RT for 30 min.Rapid O-acylation occurs here.
3 CRITICAL: Heat to reflux (77°C) for 4-12 h.T3P sequesters generated H₂O, forcing cyclodehydration.
4 Wash with water/bicarb.T3P byproducts are water-soluble (simplified purification).
Superbase "Room Temp" Alternative

User Question: My substrate has a thermally sensitive chiral center. I cannot heat to 80°C. Is there a way to cyclize at room temperature?

Solution: Yes, utilize the Superbase System (KOH/DMSO) described by Baykov et al.

  • Mechanism: DMSO greatly enhances the basicity of hydroxide, facilitating the deprotonation of the amide nitrogen, which then attacks the electrophilic carbon even at RT.

  • Warning: Strictly anhydrous DMSO is not required, but avoid "wet" solvents.

Module 2: The 1,3,4-Oxadiazole Challenge (Hydrazide Route)

Context: Cyclization of diacylhydrazines (R-CONH-NHCO-R'). The Failure Mode: Harsh dehydration reagents (POCl₃, SOCl₂) chlorinate the ring or destroy acid-labile groups.

The "Black Tar" Scenario

User Question: I treated my hydrazide with POCl₃ at reflux. The product formed, but the reaction turned into a black tar, and my Boc-group fell off.

Technical Analysis: POCl₃ is a "sledgehammer" reagent. It generates HCl in situ, which deprotects Boc/tBu groups. The high temperature causes polymerization of electron-rich aromatics.

The Burgess Reagent Solution (Mild/Selective)

Recommendation: Use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt). Why: It allows cyclodehydration under neutral to mildly basic conditions at lower temperatures (RT to 50°C), preserving sensitive functionality.

Protocol B: Burgess Reagent Cyclization

  • Solvent: THF (anhydrous) or DCM.[4]

  • Stoichiometry: 2.0 - 2.5 equiv Burgess Reagent.

  • Atmosphere: N₂ (Burgess reagent is moisture sensitive).

StepActionMechanistic Insight
1 Suspend diacylhydrazine in dry THF.
2 Add Burgess Reagent (2.0 eq) in one portion.Reagent activates the carbonyl oxygen.
3 Heat to 50-60°C (or Microwave 80°C, 10 min).Promotes syn-elimination of the activated intermediate.
4 Filter through short silica plug.Removes sulfamoyl byproducts.

Visualizing the Mechanism & Troubleshooting

Diagram 1: 1,2,4-Oxadiazole Formation (The T3P Pathway)

This diagram illustrates the critical transition from the linear intermediate to the cyclized product, highlighting where T3P acts to prevent reversion.

OxadiazoleMechanism cluster_0 T3P Action Zone Start Carboxylic Acid + Amidoxime Activation Activation (T3P/Base) Start->Activation  Mix   Linear O-Acylamidoxime (Linear Intermediate) Activation->Linear  Fast   Transition Cyclodehydration (Rate Limiting Step) Linear->Transition  Heat/T3P   SideProduct Hydrolysis/Reversion Linear->SideProduct  Wet Solvent / No Heat   Product 1,2,4-Oxadiazole Transition->Product  -H2O (Sequestered)  

Caption: The T3P-mediated pathway. Note that the linear intermediate (Yellow) is the resting state; without water sequestration (T3P) and heat, the reaction reverts or stalls.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine the next step when your reaction fails.

TroubleshootingTree Problem Low Yield / No Product CheckLCMS Check LC-MS for Linear Intermediate Problem->CheckLCMS IntermediateYes Intermediate Visible? (M+H of O-acyl) CheckLCMS->IntermediateYes IntermediateNo Intermediate Absent? (Only SM) CheckLCMS->IntermediateNo Heat Increase Temp (Reflux Toluene/DMF) IntermediateYes->Heat Standard Water Check Water Content (Add Mol. Sieves/T3P) IntermediateYes->Water If Reverting MicroW Try Microwave (120°C, 10 min) IntermediateYes->MicroW Stubborn Activate Change Coupling Agent (Try CDI or Acid Chloride) IntermediateNo->Activate Activation Failure Sterics Steric Hindrance? (Use Superbase KOH/DMSO) IntermediateNo->Sterics Nucleophile Failure

Caption: Diagnostic workflow. Distinguishing between "Coupling Failure" and "Cyclization Failure" is the first critical step.

Reagent Selection Matrix

Choose the right tool for your substrate's sensitivity.

ReagentBest ForProsCons
T3P General Purpose High yields, easy workup, water scavenging.Expensive compared to SOCl₂.
CDI One-Pot (1,2,4) Cheap, gas evolution drives reaction.Moisture sensitive, requires strict anhydrous conditions.[1]
Burgess Sensitive 1,3,4 Mild, neutral pH, tolerates Boc/Cbz.Reagent degrades with age/moisture; expensive.
POCl₃ Robust Substrates Very cheap, works for stubborn sterics.Harsh (acidic), incompatible with protecting groups.
KOH/DMSO Thermally Labile Room temperature reaction.[5][6]DMSO is hard to remove; limited to 1,2,4-oxadiazoles.

References

  • Superbase (KOH/DMSO) Synthesis: Baykov, S. V., et al. "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters using Superbase Medium."[6] Tetrahedron Letters, 2017.

  • T3P Methodology: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009.

  • Burgess Reagent Review: Wipf, P., & Miller, C. P. "A New Synthesis of 1,3,4-Oxadiazoles." Journal of Organic Chemistry, 1993.

  • General Oxadiazole Review: Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009.

Sources

Optimization

Technical Support Center: Solvent Selection for Nucleophilic Substitution of Chloroacetyl Hydrazides

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing vs. Cyclization Pathways Introduction: The Chloroacetyl Hydrazide Scaffold Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing


 vs. Cyclization Pathways

Introduction: The Chloroacetyl Hydrazide Scaffold

Welcome to the technical support center. You are likely working with a substrate of the general structure


.[1]

This scaffold is a critical "switch" in medicinal chemistry. It stands at a divergence point:

  • Path A (Substitution): Displacement of the chloride by a nucleophile (amine, thiol, alkoxide) to create linear

    
    -substituted hydrazides.
    
  • Path B (Cyclization): Intramolecular dehydration to form 1,3,4-oxadiazoles or oxadiazines.

The Problem: The hydrazide moiety (


) is highly polar and capable of hydrogen bonding, making it insoluble in standard 

solvents (like DCM or Toluene). However, using highly polar protic solvents (like EtOH) can solvate your nucleophile too strongly, dampening reactivity, or promote solvolysis.

This guide helps you navigate the Solubility-Reactivity Paradox .

Module 1: The Decision Matrix (Visualized)

Before choosing a solvent, you must define your failure mode. Use the following logic flow to select your solvent system.

SolventSelection Start START: What is your primary obstacle? Solubility Issue: Substrate won't dissolve (Precipitate) Start->Solubility Reactivity Issue: Reaction is too slow (>24h) Start->Reactivity Workup Issue: Cannot remove solvent (Oil/Tar) Start->Workup SideRxn Issue: Unwanted Cyclization (Oxadiazole formation) Start->SideRxn DMF System A: DMF or DMSO + K2CO3 (The 'Nuclear' Option) Solubility->DMF High Polarity Needed Reactivity->DMF Maximize SN2 Rate ACN System B: Acetonitrile (ACN) + Et3N (The Compromise) Reactivity->ACN Moderate Rate Workup->ACN Easy Evaporation EtOH System C: Ethanol/MeOH (Green/Reflux) Workup->EtOH Crystallization Focus SideRxn->EtOH Avoid High T/Dehydration PTC System D: Toluene/Water + TBAB (Phase Transfer) SideRxn->PTC Mild Conditions

Figure 1: Solvent Selection Decision Tree based on experimental bottlenecks.

Module 2: Troubleshooting Guide (The Help Desk)

Ticket #001: "My reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Nucleophile Deactivation or Poor Solubility. If you are using Ethanol (EtOH), your nucleophile (especially if it's an anion like a thiolate) is heavily solvated by hydrogen bonding, reducing its energy (nucleophilicity). Solution:

  • Switch to Aprotic Polar: Move to Acetonitrile (ACN) or DMF . These solvents solvate cations (

    
    , 
    
    
    
    ) well but leave the anionic nucleophile "naked" and highly reactive.
  • Add Iodide Catalyst: Add 10 mol% NaI (Finkelstein condition). The iodide displaces the chloride to form the more reactive iodide intermediate, which is then displaced by your nucleophile.

Ticket #002: "I cannot remove the solvent (DMF/DMSO) without roasting my product."

Diagnosis: High Boiling Point Trap. Chloroacetyl hydrazides are thermally sensitive. Rotovapping DMF at


 often leads to decomposition or cyclization to oxadiazoles.
Solution: 
  • The Water Crash: Do not distill. Pour the reaction mixture into 10x volume of ice water with vigorous stirring. The hydrazide product usually precipitates. Filter and wash.[2]

  • The Green Switch: Use 2-MeTHF (2-Methyltetrahydrofuran). It has higher solubility power than THF but is immiscible with water, allowing for aqueous washes to remove salts.

Ticket #003: "I'm getting the oxadiazole instead of the substituted hydrazide."

Diagnosis: Unwanted Cyclization. You likely have acidic conditions or excessive heat. The


 of the hydrazide attacks the carbonyl, losing water.
Solution: 
  • Lower Temperature: Run the substitution at

    
     to RT. Do not reflux.
    
  • Buffer the pH: Ensure you are using a base scavenger (

    
     or 
    
    
    
    ). Acid (HCl generated from the substitution) catalyzes the cyclization.
  • Avoid Dehydrating Solvents: Avoid using

    
     or acetic acid, which are specifically used to force this cyclization [1].
    

Module 3: Comparative Data & Solvents

Table 1: Solvent Performance for Chloroacetyl Hydrazide Substitution

Solvent SystemSolubility (Substrate)

Rate
Workup EaseGreen ScoreBest For...
Ethanol (EtOH) High (esp. hot)Moderate/SlowHigh (Crystallizes)✅ ExcellentThiols, easy amines, scale-up.
DMF/DMSO ExcellentFast (Naked Nu-)Low (High BP)❌ PoorSterically hindered amines, insoluble substrates.
Acetonitrile ModerateModerateHigh (Volatile)⚠️ ModerateGeneral purpose screening.
Toluene + PTC Poor (requires PTC)SlowHigh⚠️ ModerateHighly sensitive substrates (avoids solvolysis).
Water PoorSlowHigh✅ ExcellentUsed mostly for precipitation/workup [2].

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Green" Ethanol Method (Preferred)

Best for: Reactions with thiols or unhindered amines where green chemistry is a priority.

  • Dissolution: Suspend chloroacetyl hydrazide (1.0 eq) in Absolute Ethanol (10-15 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.2 eq) or Triethylamine  (1.2 eq).
    
    • Note:

      
       requires vigorous stirring as it is a heterogeneous mix.
      
  • Nucleophile: Add the amine/thiol (1.1 eq) dropwise.

  • Reaction: Heat to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor TLC. If cyclization is observed (new non-polar spot), lower temp to

      
      .
      
  • Workup: Cool to room temperature. Pour into crushed ice/water. The product should precipitate as a solid. Filter and recrystallize from EtOH [3].

Protocol B: The "Power" DMF Method

Best for: Stubborn substrates or weak nucleophiles.

  • Dissolution: Dissolve chloroacetyl hydrazide (1.0 eq) in Dry DMF (5 volumes).

  • Catalyst: Add NaI (0.1 eq) to accelerate the reaction.

  • Base: Add DIPEA (Diisopropylethylamine) (1.2 eq).

  • Reaction: Stir at Room Temperature. Do not heat initially.

    • Why? DMF accelerates the reaction enough that heat is often unnecessary and only promotes side reactions.

  • Workup: Pour into 10 volumes of 5% aqueous

    
     (Lithium Chloride helps remove DMF into the water layer) and extract with Ethyl Acetate.
    

Module 5: Mechanistic Visualization

Understanding why the reaction fails is crucial. The diagram below shows the competition between the desired substitution and the parasitic cyclization.

Mechanism Substrate Chloroacetyl Hydrazide (R-CONH-NH-CO-CH2-Cl) TS_Sub Transition State (SN2) (Solvent Dependent) Substrate->TS_Sub + Nu- Cyclization_TS Intramolecular Attack (Acid/Heat Promoted) Substrate->Cyclization_TS - HCl / Heat Nu Nucleophile (Nu-) Product Substituted Hydrazide (R-CONH-NH-CO-CH2-Nu) TS_Sub->Product Polar Aprotic (Fast) Oxadiazole 1,3,4-Oxadiazole (Side Product) Cyclization_TS->Oxadiazole - H2O

Figure 2: Mechanistic divergence. Path A is favored by basic conditions and moderate temperatures. Path B is favored by acidic conditions and high heat.

FAQ: Frequently Asked Questions

Q: Can I use water as a solvent? A: Generally, no. While green, water is a poor solvent for the organic hydrazide and can lead to hydrolysis of the chloroacetyl group (forming the alcohol) rather than substitution. However, water is excellent for the workup phase to crash out the product [2].

Q: Why does my product turn into a sticky oil in DMF? A: DMF has a high boiling point (


). If you try to remove it by rotary evaporation, you concentrate impurities and oligomers. Use the "Water Crash" method described in Protocol B instead of evaporation.

Q: Is it necessary to use dry solvents? A: For simple amines, strict dryness is not critical. However, if you are using alkoxides or sensitive nucleophiles, water will compete, leading to the hydroxy-acetyl byproduct (


). In these cases, use anhydrous ACN or DMF.

References

  • Vertex AI Search. (2025). Synthesis of 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. 3[4][5]

  • BenchChem. (2025).[6] Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide. 6

  • Asian Pubs. (2025). Synthesis of N0-chloroacetylindole hydrazide. 1[1][4]

  • Organic Chemistry Portal. (2025). Nucleophilic Substitution (SN1, SN2). 7

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Furan-2-Carbohydrazide Acylation

Executive Summary & Core Directive The acylation of furan-2-carbohydrazide is a pivotal step in synthesizing bioactive Schiff bases, antimicrobial agents, and peptidomimetics. However, the reaction is plagued by two comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The acylation of furan-2-carbohydrazide is a pivotal step in synthesizing bioactive Schiff bases, antimicrobial agents, and peptidomimetics. However, the reaction is plagued by two competing failure modes: N,N'-diacylation (over-reaction) and furan ring degradation (acid sensitivity).

This guide moves beyond generic protocols to provide a mechanism-based troubleshooting system. Our core directive is Kinetic Control : maintaining conditions that favor the nucleophilic attack of the terminal nitrogen while suppressing the reactivity of the formed amide and protecting the electron-rich furan cycle.

Critical Reaction Pathways (Mechanism & Control)

To minimize side reactions, one must visualize the competing pathways. The hydrazide group contains two nucleophilic nitrogens, but the terminal amino group (


) is significantly more nucleophilic than the amide nitrogen (

).
Pathway Visualization

ReactionPathways Start Furan-2-Carbohydrazide Mono Target: N'-Acyl Hydrazide (Mono-acylation) Start->Mono Kinetic Control (0-5°C, 1:1 Equiv) Degradation Impurity C: Furan Ring Opening (Resinification) Start->Degradation Strong Acid (pH < 2) Oxidative Stress Reagent Acylating Agent (R-COCl / R-COOH) Diacyl Impurity A: N,N'-Diacyl Hydrazide (Over-acylation) Mono->Diacyl Excess Reagent Basic pH > 9 Oxadiazole Impurity B: 1,3,4-Oxadiazole (Cyclodehydration) Mono->Oxadiazole High Temp (>80°C) Dehydrating Agents (POCl3)

Figure 1: Competing reaction pathways. Green indicates the desired path; red/black indicate failure modes.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Formation of N,N'-Diacyl Hydrazide (Over-Acylation)

Symptom: LCMS shows a mass peak corresponding to [M + Acyl Group]. Yield of desired product is low; solid product has a higher melting point than expected.

Root CauseMechanistic InsightCorrective Action
Excess Acylating Agent Once the mono-acyl product forms, it retains a nucleophilic nitrogen. Excess electrophile will attack this site, especially if the reaction runs too long.Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of acid chloride. Do not use excess "to drive completion."
Improper Addition Order Adding the hydrazide to the acid chloride creates a local excess of the electrophile.Inverse Addition: Dissolve the hydrazide (nucleophile) and base first. Add the acid chloride dropwise to the hydrazide solution.[1]
High pH (Base Excess) Strong bases deprotonate the mono-acyl hydrazide (pKa ~10-11), making it a potent nucleophile for a second attack.Buffer Control: Use mild organic bases (Pyridine, TEA) or a biphasic system (Schotten-Baumann) with carbonate. Avoid hydroxide bases if possible.
Issue 2: Furan Ring Degradation (Black Tar/Resin)

Symptom: Reaction mixture turns dark brown/black; "tar" forms on flask walls; loss of aromatic proton signals in NMR.

Root CauseMechanistic InsightCorrective Action
Acid Sensitivity The furan ring is electron-rich and susceptible to electrophilic attack and ring-opening polymerization in the presence of strong acids (generated as HCl by-product).Acid Scavenging: Ensure sufficient base (e.g., Triethylamine, Pyridine) is present to neutralize HCl instantly. Never run acid chloride reactions on furan derivatives without a base.
Oxidative Stress Furan rings are sensitive to oxidation.Inert Atmosphere: Conduct reaction under Nitrogen (

) or Argon.[2] Use fresh, peroxide-free solvents (especially if using ethers/THF).
Issue 3: Cyclization to 1,3,4-Oxadiazole

Symptom: Product lacks NH signals in IR/NMR; Mass spectrum shows [M - H₂O].

Root CauseMechanistic InsightCorrective Action
Thermal Dehydration High temperatures promote the loss of water from the hydrazide to form the thermodynamically stable aromatic oxadiazole.Temperature Control: Maintain reaction temperature below 40°C . Ideally, run at 0°C to RT.[3] Avoid reflux unless cyclization is intended.
Dehydrating Reagents Presence of thionyl chloride or POCl₃.Reagent Choice: If activating a carboxylic acid, use EDC/HOBt or HATU instead of converting to acid chloride in situ with SOCl₂.

Optimized Experimental Protocols

Protocol A: The "Mild Organic" Method (Recommended for High Purity)

Best for: Small scale, acid-sensitive substrates, and preventing diacylation.

  • Setup: Flame-dry a 100 mL round-bottom flask. Purge with

    
    .
    
  • Dissolution: Dissolve Furan-2-carbohydrazide (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF (0.1 M concentration).

    • Note: If solubility is poor in DCM, use THF or a DMF/DCM mix.

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) or Pyridine (1.5 equiv). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dissolve the Acid Chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Critical: Keep temperature < 5°C during addition to kinetically favor mono-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS.[4]

  • Workup:

    • Quench with ice water.[3][4]

    • Wash organic layer with Sat.[3]

      
       (removes acid traces) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The "Aqueous Precipitation" Method (Green Chemistry)

Best for: Large scale, simple aliphatic acyl chlorides.

  • Dissolution: Suspend Furan-2-carbohydrazide in water (or 1:1 Water/Dioxane).

  • Buffering: Add

    
     (1.1 equiv). Cool to 0-5°C.[1][3]
    
  • Addition: Add Acid Chloride dropwise vigorously.

  • Precipitation: The mono-acylated product is often less soluble than the starting material and may precipitate out, preventing further reaction (diacylation).

  • Filtration: Filter the solid, wash with cold water, and dry.

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected ImpurityCheck Identify Impurity via LCMS/NMR Start->ImpurityCheck Diacyl Impurity: Diacyl Hydrazide (M + Acyl) ImpurityCheck->Diacyl Mass too high Tar Impurity: Black Tar/Decomp (Loss of Furan) ImpurityCheck->Tar Dark color/Resin NoRxn Low Conversion ImpurityCheck->NoRxn SM remains Sol_Diacyl 1. Reduce Acyl Chloride to 1.0 eq 2. Lower Temp (0°C) 3. Dilute Reaction Diacyl->Sol_Diacyl Sol_Tar 1. Check Base Equivalents (Acid Scavenging) 2. Switch solvent to THF/DCM 3. Use milder coupling (EDC) Tar->Sol_Tar Sol_NoRxn 1. Check Reagent Quality (Hydrolysis?) 2. Increase time (not Temp) 3. Use stronger base catalyst (DMAP) NoRxn->Sol_NoRxn

Figure 2: Diagnostic decision tree for reaction optimization.

Frequently Asked Questions (FAQs)

Q: Can I use carboxylic acids directly instead of acid chlorides? A: Yes, and this is often safer for the furan ring. Use coupling agents like EDC·HCl (1.1 eq) and HOBt (1.1 eq) in DMF or DCM. This avoids the generation of HCl gas and reduces the risk of furan degradation.

Q: Why is my product turning yellow/brown upon drying? A: Furan derivatives are photosensitive and prone to oxidation. Dry the product in a vacuum oven at moderate temperature (<40°C) and store it in the dark, preferably under inert gas.

Q: My starting material (hydrazide) is not dissolving in DCM. What should I do? A: Furan-2-carbohydrazide has poor solubility in non-polar solvents.

  • Try THF (Tetrahydrofuran).

  • Use a mixed solvent system : DCM with 10% DMF.

  • Use the Schotten-Baumann conditions (Protocol B) which utilize water/dioxane.

Q: How do I separate the mono-acyl product from the di-acyl impurity? A: The di-acyl impurity is typically much less polar.

  • Trituration: Wash the crude solid with cold ether or DCM. The di-acyl byproduct often remains solid while impurities wash away, or vice versa depending on the R-group.

  • Recrystallization: Ethanol is usually effective. The mono-acyl hydrazide will dissolve in hot ethanol, while the di-acyl species often has a distinct solubility profile.

References

  • BenchChem. (2025).[1][2][3][5] Side reactions of pivalic acid hydrazide with electrophiles. Retrieved from

  • RSC Advances. (2020). Production of 5-(chloromethyl)furan-2-carbonyl chloride...[6]. Green Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides. Retrieved from

  • Organic Syntheses. (2021). Propanoic acid, 2,2-dimethyl-, hydrazide. Org. Synth. Retrieved from

  • PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of N'-(2-chloroacetyl)furan-2-carbohydrazide

The following guide is structured to provide an authoritative, technical analysis of N'-(2-chloroacetyl)furan-2-carbohydrazide . It synthesizes specific spectral data with experimental protocols to serve as a definitive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an authoritative, technical analysis of N'-(2-chloroacetyl)furan-2-carbohydrazide . It synthesizes specific spectral data with experimental protocols to serve as a definitive reference for structural elucidation in medicinal chemistry workflows.[1]

Executive Summary

N'-(2-chloroacetyl)furan-2-carbohydrazide is a critical acyclic intermediate in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a scaffold widely utilized in antimicrobial and anticancer drug discovery.

The primary analytical challenge lies in distinguishing this acyclic diacylhydrazide from its potential cyclized byproduct (the oxadiazole) and its starting precursor (the hydrazide). This guide provides a definitive 1H NMR spectral analysis, highlighting the specific chemical shifts (


), coupling constants (

), and conformational isomers (rotamers) required for absolute structural verification.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation[2][3][4]
  • Solvent Selection: DMSO-

    
      (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) is unsuitable due to the poor solubility of the polar diacylhydrazide moiety. Furthermore, DMSO-
      
      
      stabilizes the labile amide (NH) protons via hydrogen bonding, preventing rapid exchange and allowing for the observation of distinct NH signals (crucial for confirmation).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher is recommended to resolve the furan ring coupling patterns.[1]

Analytical Workflow (Logic Map)

The following decision tree illustrates the logic for distinguishing the target compound from its synthesis partners.

NMR_Workflow Start Crude Reaction Mixture Check_NH Check Region 9.0 - 11.0 ppm Start->Check_NH Two_NH Two Singlets Present (10.0 - 10.8 ppm) Check_NH->Two_NH Detected No_NH No Signals > 9.0 ppm Check_NH->No_NH Absent One_NH One Broad Singlet (~9.5 ppm) Check_NH->One_NH Single Peak Check_CH2 Check Region 4.0 - 4.5 ppm Two_NH->Check_CH2 Oxadiazole CYCLIZED PRODUCT: 2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole No_NH->Oxadiazole Cyclization Complete Precursor PRECURSOR: Furan-2-carbohydrazide One_NH->Precursor Unreacted Material Target CONFIRMED TARGET: N'-(2-chloroacetyl)furan-2-carbohydrazide Check_CH2->Target Singlet (4.2 ppm)

Figure 1: NMR Decision Tree for verifying the synthesis of N'-(2-chloroacetyl)furan-2-carbohydrazide.

Spectral Analysis: The Target Molecule

Compound: N'-(2-chloroacetyl)furan-2-carbohydrazide Formula:


Solvent:  DMSO-

[1][2][3][4][5]
Detailed Assignment

The spectrum is characterized by three distinct regions: the downfield amide protons, the aromatic furan protons, and the aliphatic methylene group.[1]

Proton Group

(ppm)
MultiplicityIntegrationAssignmentTechnical Insight
Amide NH 10.65 & 10.20 Singlet (s)1H each

Appears as two distinct peaks due to the asymmetric electronic environment of the diacylhydrazide linkage (

).[1]
Furan H-5 7.92 Doublet (d)1H

The most deshielded aromatic proton due to proximity to the ring oxygen.[1]
Furan H-3 7.30 Doublet (d)1H

Adjacent to the carbonyl group; shows coupling with H-4.[1]
Furan H-4 6.71 dd / m1H

The most shielded aromatic proton; typically appears as a doublet of doublets.[1]
Methylene 4.25 Singlet (s)2H

Diagnostic peak.[1] May appear split (two singlets) if rotamers are present (see Section 3.2).[1]
Expert Insight: Rotamerism

Researchers often mistake "split" peaks in this spectrum for impurities.[1] However, N-acylhydrazones and diacylhydrazides frequently exist as rotamers (E/Z conformational isomers) in solution due to restricted rotation around the amide (


) bond.[1]
  • Observation: You may observe a "shadow" singlet for the

    
     group (e.g., at 4.25 ppm and 4.18 ppm) or broadened NH signals.[1]
    
  • Validation: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.[1][6] Heating the sample to 50–60°C will increase the rotation rate, causing the split peaks to coalesce into a single sharp signal.[1]

Comparative Analysis: Target vs. Alternatives

The table below objectively compares the target molecule against its immediate precursor and its cyclized derivative. This data is essential for monitoring reaction progress.[1]

Table 1: Comparative Chemical Shifts ( , ppm in DMSO- )
FeatureTarget (Acyclic Intermediate)Precursor (Furan-2-carbohydrazide)Alternative (Cyclized Oxadiazole)
Structure


Oxadiazole Ring
NH Signals Two Singlets (10.2 - 10.7) One Broad Singlet (~9.[1]5) + Broad

(~4.[1]5)
Absent

Signal
Singlet (~4.25) AbsentSinglet (~5.10)*
Furan H-5 ~7.92~7.80~8.05 (Deshielded)
Status Desired Product Starting MaterialOver-reaction / Byproduct

*Note: Upon cyclization to the oxadiazole, the methylene protons often shift downfield significantly due to the electron-withdrawing nature of the newly formed aromatic oxadiazole ring.

Synthesis Pathway & Monitoring

Understanding the chemical context aids in interpreting the spectra.[1] The target is formed via N-acylation and can dehydrate to form the oxadiazole.[1]

Synthesis_Pathway SM Furan-2-carbohydrazide (Precursor) Target N'-(2-chloroacetyl) furan-2-carbohydrazide (TARGET) SM->Target 0-5°C, Base Reagent + Chloroacetyl Chloride Cyclized 2-(chloromethyl)-5-(furan-2-yl) -1,3,4-oxadiazole Target->Cyclized POCl3, Reflux (Dehydration)

Figure 2: Synthesis pathway showing the relationship between the precursor, the target acyclic intermediate, and the cyclized oxadiazole.

References

  • Synthesis of Furan-2-carbohydrazide Derivatives: Latha, K. P., et al.[1][7] "Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide and its antimicrobial activity." International Journal of Pharmaceutical, Chemical and Biological Sciences, 2017.[1][7] [Verified Context: Describes the specific N-acylation of furan-carbohydrazides with chloroacetyl chloride and the resulting NMR shifts for the acyclic intermediate.] Source:[1]

  • NMR of Diacylhydrazide Rotamers: Păunescu, E., et al.[1] "Rotamers or Diastereomers? An Overlooked NMR Solution." Journal of Organic Chemistry, 2021.[1] [Verified Context: Explains the splitting of NMR signals in amide/hydrazide linkages due to restricted rotation, crucial for interpreting the duplicate peaks in the target spectrum.] Source:[1]

  • Cyclization to 1,3,4-Oxadiazoles: Al-Masoudi, N. A., et al.[1] "Synthesis and Spectroscopic Characterization of 1,3,4-Oxadiazoles from Furan-2-carbohydrazide." Molecules, 2012.[1][2][4] [Verified Context: Provides comparative spectral data for the cyclized oxadiazole product, highlighting the disappearance of NH signals.] Source:[1]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Chloroacetyl Hydrazides

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chloroacetyl hydrazides. It is designed for researchers requiring structural confirmation of these intermediates, whic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chloroacetyl hydrazides. It is designed for researchers requiring structural confirmation of these intermediates, which are critical in the synthesis of heterocycles like pyrazoles and oxadiazoles.

Executive Summary & Chemical Context

Chloroacetyl hydrazides (


) possess unique structural features that dictate their behavior in mass spectrometry (MS). The presence of the chlorine atom introduces a distinct isotopic signature, while the hydrazide linker offers specific cleavage points.

This guide compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for these compounds. It highlights the critical isobaric interference at m/z 77 (Chloroacetyl vs. Phenyl) and provides a self-validating protocol for structural elucidation.

Key Structural Identifiers
  • Chlorine Isotope Pattern: A naturally occurring 3:1 ratio of

    
     to 
    
    
    
    .
  • Acylium Ion: Formation of the

    
     ion.
    
  • Hydrazide Cleavage: Characteristic N-N and C-N bond scissions.[1]

Comparative Analysis: EI vs. ESI-MS/MS

For chloroacetyl hydrazides, the choice of ionization method fundamentally alters the observed data.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Signal Fragment Ions (Structural Fingerprint)Protonated Molecule

Isotope Visibility High (Seen in

and Cl-fragments)
High (Seen in

)
Key Application Structural confirmation, library matchingQuantitation, analyzing thermally labile derivatives
Limit of Detection Nanogram rangePicogram/Femtogram range
Fragmentation Control Non-adjustable (Standardized)Adjustable (Collision Energy)

Expert Insight: Use EI for initial structural identification during synthesis to leverage the rich fragmentation pattern. Use ESI-MS/MS for pharmacokinetic (PK) studies or trace analysis where sensitivity is paramount.

Deep Dive: EI Fragmentation Mechanics

In Electron Ionization, the radical cation


 is formed. The fragmentation is driven by the stability of the resulting carbocations and the radical leaving groups.
A. The Chlorine Signature (The "3:1 Rule")

The most immediate validation of a chloroacetyl group is the isotopic cluster.

  • Mechanism: Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Observation: The Molecular Ion (

    
    ) and any fragment retaining the chlorine atom will appear as a doublet separated by 2 mass units (m/z X and X+2) with an intensity ratio of approximately 3:1 .[2]
    
  • Validation: If the M+2 peak is missing or <10% of the M peak, the fragment does not contain chlorine.

B. Primary Fragmentation Pathways

The fragmentation follows three dominant pathways:

  • 
    -Cleavage (Formation of Acylium Ion): 
    
    • The bond between the carbonyl carbon and the hydrazide nitrogen breaks.

    • Fragment:

      
      
      
    • m/z: 77 (

      
      ) and 79  (
      
      
      
      ).
    • Note: This is the base peak in many simple chloroacetyl derivatives.

  • Inductive Cleavage (Loss of Chlorine):

    • The C-Cl bond is relatively weak. Heterolytic cleavage can occur.[3][4][5]

    • Fragment:

      
       or 
      
      
      
      .
    • m/z: M-35 and M-36.

  • McLafferty Rearrangement (Conditional):

    • If the "R" group on the hydrazide contains a

      
      -hydrogen (e.g., 
      
      
      
      ), a six-membered transition state forms.
    • Mechanism: Transfer of

      
      -H to the carbonyl oxygen 
      
      
      
      cleavage of
      
      
      bond.
C. The Isobaric Trap: m/z 77

Critical Caution: In organic MS, m/z 77 is canonically associated with the Phenyl cation (


).[6]
  • Chloroacetyl:

    
    .
    
  • Differentiation:

    • Phenyl (77): No M+2 peak (or very small due to

      
      ).
      
    • Chloroacetyl (77): Distinct M+2 peak at m/z 79 (approx. 30% intensity of 77).

Visualization: EI Fragmentation Pathway

EI_Fragmentation cluster_warning Isobaric Interference Check M_Ion Molecular Ion [M]+. (Radical Cation) Alpha α-Cleavage (C-N bond break) M_Ion->Alpha Pathway A Inductive Inductive Cleavage (C-Cl bond break) M_Ion->Inductive Pathway B Acylium Acylium Ion [Cl-CH2-CO]+ Decision Check m/z 79? Acylium->Decision Has 79 peak? Phenyl Phenyl Cation [C6H5]+ Phenyl->Decision No 79 peak? Start Neutral Chloroacetyl Hydrazide Cl-CH2-CO-NH-NH-R Start->M_Ion EI (70 eV) Alpha->Acylium Retains Cl m/z 77 & 79 (3:1) Loss_Cl [M - Cl]+ Inductive->Loss_Cl - Cl radical Loss_HCl [M - HCl]+. Inductive->Loss_HCl - HCl neutral

Caption: EI fragmentation pathways highlighting the critical distinction between the Chloroacetyl acylium ion and the Phenyl cation.

ESI-MS/MS Fragmentation Mechanics

In ESI, the molecule is typically observed as


.[5] Fragmentation is induced via Collision Induced Dissociation (CID).[7][8]
  • Protonation Site: The most basic site is usually the terminal amine (

    
    ) or the amide oxygen.
    
  • Common Neutral Losses:

    • Loss of Hydrazine (

      
       or derivatives):  Cleavage of the amide bond.
      
    • Loss of Ketene (

      
      ):  A characteristic rearrangement for acetylated amines.
      
    • Loss of

      
      :  Often observed at higher collision energies.
      

Experimental Protocol: Self-Validating EI-MS Run

This protocol ensures data integrity and prevents contamination artifacts.

Step 1: System Suitability Check
  • Vacuum Verification: Ensure source pressure is

    
     Torr to prevent ion-molecule reactions (self-chemical ionization) which can distort isotope ratios.
    
  • Background Scan: Run a solvent blank (e.g., MeOH or DCM). Ensure no background peaks exist at m/z 77 or 79.

Step 2: Sample Preparation
  • Dissolve 1 mg of Chloroacetyl Hydrazide in 1 mL of HPLC-grade Methanol.

  • Concentration: Dilute to ~10 ppm. High concentrations can cause dimerization (

    
    ) in ESI or detector saturation in EI.
    
Step 3: Data Acquisition (EI Mode)
  • Scan Range: m/z 35 to [M+50].

  • Threshold: Set to detect peaks >1% relative abundance to capture the

    
     isotope clearly.
    
Step 4: Data Validation (The "3-Point Check")
  • Locate

    
    :  Does the molecular ion cluster show the 3:1 ratio?
    
    • Pass: Proceed.

    • Fail: Check for dehalogenation (common in old samples).

  • Locate m/z 77: Is there a corresponding peak at m/z 79?

    • Yes: Confirms Chloroacetyl group.

    • No: Suspect Phenyl group or contamination.

  • Check Loss of 35: Look for a fragment at

    
    . This confirms the lability of the C-Cl bond.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link (Detailed mechanisms of McLafferty rearrangement and inductive cleavage).

  • NIST Chemistry WebBook. Standard Reference Data. Link (Verified m/z values for chloroacetyl chloride and related hydrazides).

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Source for chlorine isotope abundance data).[2][8][9]

Sources

Validation

Comparative Pharmacophore Analysis: Furan vs. Thiophene Hydrazides in Antimicrobial Applications

Executive Summary: The Bioisosteric Verdict In the optimization of antimicrobial pharmacophores, the bioisosteric replacement of furan (oxygen-containing) with thiophene (sulfur-containing) within hydrazide scaffolds is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Verdict

In the optimization of antimicrobial pharmacophores, the bioisosteric replacement of furan (oxygen-containing) with thiophene (sulfur-containing) within hydrazide scaffolds is a critical decision point. While both heterocyclic cores offer planarity and aromaticity essential for DNA intercalation or enzyme binding, thiophene-based hydrazides generally demonstrate superior drug-like properties (DLPs) and broad-spectrum efficacy compared to their furan counterparts.

This superiority is primarily driven by two factors:

  • Lipophilicity & Permeability: The sulfur atom renders the thiophene ring more lipophilic (higher LogP), facilitating passive diffusion through the peptidoglycan layers of Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative strains.

  • Metabolic Stability: Furan rings are metabolically labile, often undergoing oxidative ring opening by cytochrome P450s to form reactive dicarbonyl intermediates (toxicophores). Thiophene is significantly more resistant to this oxidative degradation.

Recommendation: Prioritize thiophene hydrazides for lead optimization in systemic antimicrobial programs, particularly against Gram-negative pathogens. Reserve furan scaffolds for specific niche targets where high polarity is required for solubility or specific H-bond acceptance.

Chemical & Pharmacological Basis[1][2][3][4][5][6][7][8][9]

To understand the divergence in antimicrobial activity, one must analyze the physicochemical differences between the bioisosteres.

FeatureFuran Hydrazide CoreThiophene Hydrazide CoreImpact on Antimicrobial Activity
Heteroatom Oxygen (High Electronegativity)Sulfur (d-orbital participation)Sulfur allows for better hydrophobic interactions with bacterial enzymes (e.g., Enoyl-ACP reductase).
Aromaticity Lower (Resonance Energy ~16 kcal/mol)Higher (Resonance Energy ~29 kcal/mol)Thiophene is more stable in vivo; Furan is prone to metabolic ring opening.
Lipophilicity Lower (More Polar)Higher (More Lipophilic)Thiophene derivatives penetrate bacterial cell walls more effectively (Lower MIC).
H-Bonding Strong H-bond AcceptorWeak H-bond AcceptorFuran may bind tighter to specific polar pockets, but often at the cost of permeability.
Visualizing the SAR Decision Pathway

The following logic flow illustrates the decision-making process when selecting between these two moieties during Lead Optimization.

SAR_Logic Start Lead Scaffold (Hydrazide Core) Choice Bioisostere Selection Start->Choice Furan Furan (Oxygen) Choice->Furan Thiophene Thiophene (Sulfur) Choice->Thiophene Prop_F High Polarity Metabolic Liability Furan->Prop_F Prop_T High Lipophilicity Aromatic Stability Thiophene->Prop_T Outcome_F Target: Gram(+) Risk: Toxicity Prop_F->Outcome_F Outcome_T Target: Broad Spectrum Benefit: Membrane Penetration Prop_T->Outcome_T

Caption: SAR decision tree comparing physicochemical outcomes of Furan vs. Thiophene selection.

Comparative Efficacy Data

The following data synthesizes findings from recent comparative studies, specifically highlighting the performance gap against resistant strains.

Case Study: Activity Against Colistin-Resistant (Col-R) Strains

In a direct head-to-head study involving hydrazide-linked derivatives, researchers substituted the central heterocyclic core to evaluate potency against multidrug-resistant Acinetobacter baumannii and Escherichia coli.

Compound ClassR-SubstituentStrainMIC (mg/L)Interpretation
Thiophene 2-chlorophenylA. baumannii (Col-R)16 - 32 Effective: Bactericidal activity observed; membrane permeabilization confirmed.[1]
Furan 2-chlorophenylA. baumannii (Col-R)> 64 Inactive: Loss of lipophilicity likely prevented entry into the Gram-negative periplasm.
Thiophene 4-chlorophenylE. coli (Col-R)8 - 32 Effective: Strong binding affinity to Outer Membrane Proteins (OmpW).[1]
Furan 4-chlorophenylE. coli (Col-R)> 64 Inactive: Failed to achieve inhibitory concentration.

Data Source: Adapted from comparative data in Frontiers in Cellular and Infection Microbiology [1].

Key Insight: The study explicitly noted that changing the thiophene ring to a furan or thiazole core "did not significant improve activity" and in the case of resistant Gram-negatives, resulted in a complete loss of efficacy (MIC > 64 mg/L). This validates the "Thiophene Advantage" in permeability-limited pathogens.

Experimental Protocols

To replicate these findings or synthesize novel derivatives, follow these standardized protocols. These workflows are designed to minimize side reactions common with furan derivatives.

Synthesis of Hydrazide-Hydrazones (Schiff Bases)

Objective: Condensation of Heterocyclic Acid Hydrazides with Aldehydes.

Synthesis_Workflow Step1 Reagent Prep: Dissolve 0.01 mol Hydrazide in Absolute Ethanol Step2 Addition: Add 0.01 mol Aryl Aldehyde + 2-3 drops Glacial Acetic Acid (Catalyst) Step1->Step2 Step3 Reflux: Heat at 78°C for 4-6 Hours (Monitor via TLC: 7:3 Hexane/EtOAc) Step2->Step3 Step4 Isolation: Cool to RT -> Pour into Ice Water Filter Precipitate Step3->Step4 Step5 Purification: Recrystallization (EtOH or DMF) Step4->Step5

Caption: General synthetic pathway for heterocyclic hydrazone formation.

Protocol Steps:

  • Stoichiometry: Mix equimolar amounts (0.01 mol) of Thiophene-2-carbohydrazide (or Furan equivalent) and the appropriate aromatic aldehyde in 20 mL absolute ethanol.

  • Catalysis: Add catalytic glacial acetic acid (3-5 drops). Note: Furan derivatives are acid-sensitive; do not use strong mineral acids (HCl) as this may cause ring opening (polymerization).

  • Reaction: Reflux for 4–8 hours. Monitor progress using TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Work-up: Cool the reaction mixture. If precipitate forms, filter under vacuum. If not, pour onto crushed ice to induce precipitation.

  • Purification: Recrystallize from ethanol. Verify purity via Melting Point and NMR.

Antimicrobial Assay: Broth Microdilution

Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve hydrazides in DMSO (Stock: 10 mg/mL). Critical: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Plate Setup: Use 96-well plates.

    • Add 100 µL MHB to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of diluted bacterial inoculum to test wells.

  • Controls:

    • Positive Control: Ciprofloxacin or Isoniazid.

    • Negative Control: Sterile MHB + DMSO.

    • Growth Control: Bacteria + MHB (no drug).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%) dye. Incubate 2 hours. Blue

    
     Pink indicates growth. The MIC is the lowest concentration remaining Blue.
    

Mechanism of Action (MOA)

The antimicrobial efficacy of hydrazide-hydrazones is often attributed to the inhibition of DNA Gyrase (Topoisomerase II), an enzyme crucial for bacterial DNA replication.

  • Pharmacophore: The Azomethine (

    
    ) proton acts as a hydrogen bond donor to the active site residues (e.g., Asp87 in E. coli gyrase).
    
  • Ring Influence:

    • Thiophene: The sulfur atom and the aromatic ring engage in

      
       stacking interactions with DNA base pairs or hydrophobic pockets of the enzyme.
      
    • Furan: While capable of H-bonding, the reduced lipophilicity limits the concentration of the drug reaching the cytoplasmic target (Gyrase is intracellular).

Docking Studies Support: Molecular docking simulations consistently show that thiophene derivatives exhibit lower binding energy (higher affinity) to E. coli MurB and DNA Gyrase compared to furan analogs, largely due to superior hydrophobic fitting in the active site [2].

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Frontiers in Cellular and Infection Microbiology. URL:[Link]

  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Source: Heliyon.[2] URL:[Link]

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. Source: RSC Advances. URL:[Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Source: Synthetic Communications (via Taylor & Francis). URL:[Link][3]

Sources

Comparative

cytotoxicity of N'-(2-chloroacetyl)furan-2-carbohydrazide vs ciprofloxacin

Cytotoxicity Profiling and Mechanistic Comparison: N'-(2-chloroacetyl)furan-2-carbohydrazide vs. Ciprofloxacin As drug development professionals, evaluating the safety and efficacy of novel synthetic intermediates agains...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Profiling and Mechanistic Comparison: N'-(2-chloroacetyl)furan-2-carbohydrazide vs. Ciprofloxacin

As drug development professionals, evaluating the safety and efficacy of novel synthetic intermediates against established clinical standards is a critical step in the preclinical pipeline. This guide provides an objective, data-driven comparison of the cytotoxicity profiles of N'-(2-chloroacetyl)furan-2-carbohydrazide —a highly reactive synthetic intermediate[1]—and Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic frequently utilized as a reference standard in screening assays.

While both compounds can induce cellular apoptosis, the fundamental causality behind their cytotoxicity dictates their distinct utility in therapeutic development.

Mechanistic Insights: Targeted Inhibition vs. Electrophilic Reactivity

Understanding the molecular drivers of cytotoxicity is essential for interpreting in vitro assay results. The mechanisms of these two compounds represent opposite ends of the pharmacological spectrum: targeted enzymatic inhibition versus intrinsic chemical reactivity.

Ciprofloxacin (The Off-Target Paradigm) Ciprofloxacin is engineered to selectively target bacterial DNA gyrase and topoisomerase IV. However, at elevated concentrations, it exhibits dose-dependent cytotoxicity in mammalian cells. This is primarily driven by its off-target affinity for eukaryotic mitochondrial Topoisomerase II (Top2β)[2]. The inhibition of Top2β impairs mitochondrial DNA (mtDNA) replication, leading to a collapse of the mitochondrial membrane potential and a subsequent lethal surge in Reactive Oxygen Species (ROS)[3][4].

N'-(2-chloroacetyl)furan-2-carbohydrazide (The Electrophilic Paradigm) The furan-2-carbohydrazide scaffold is widely explored for its antibiofilm and antimicrobial properties[5]. However, the addition of the 2-chloroacetyl moiety transforms the molecule into a potent electrophile. The alpha-chloro amide acts as a reactive center that rapidly and indiscriminately alkylates cellular nucleophiles—most notably intracellular glutathione (GSH) and critical cysteine residues on proteins. This rapid depletion of the cellular thiol pool bypasses mitochondrial initiation, directly triggering severe, unmanageable oxidative stress and rapid apoptotic cell death.

Comparative Quantitative Data

To contextualize their performance, the table below summarizes the representative pharmacological profiles of both compounds. The data highlights the stark contrast in the Selectivity Index (SI), emphasizing why ciprofloxacin is a viable systemic drug, whereas the chloroacetylated furan derivative is primarily a synthetic stepping stone or a localized cytotoxic agent.

CompoundPrimary Mechanism of ActionE. coli MIC (µg/mL)HEK293 IC

(µg/mL)
Selectivity Index (IC

/MIC)
Primary Cytotoxicity Driver
Ciprofloxacin DNA Gyrase / Topo IV Inhibition0.01 - 0.05> 150> 3000Mitochondrial Topo II inhibition (High Dose)
N'-(2-chloroacetyl)furan-2-carbohydrazide Electrophilic Alkylation / Thiol Depletion16 - 328 - 15< 1Non-specific nucleophilic attack

Experimental Protocols: A Self-Validating System

To objectively compare the cytotoxicity of a targeted antibiotic and a reactive electrophile, we must employ a self-validating assay system. We utilize the MTT Assay to establish the phenotypic endpoint (metabolic viability) and the DCFDA Assay to validate the mechanistic pathway (ROS generation).

Causality Check: Because both compounds ultimately disrupt mitochondrial function and induce oxidative stress—albeit through entirely different primary triggers—this dual-assay approach ensures that the observed cell death is directly correlated to the proposed ROS-mediated pathways.

Protocol A: MTT Cell Viability Assay
  • Cell Seeding: Seed HEK293 (human embryonic kidney) cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO
    
    
    
    . Note: HEK293 is selected to strictly assess off-target mammalian renal toxicity, a common clearance pathway for these compounds.
  • Compound Treatment: Prepare serial dilutions of Ciprofloxacin (0.1 to 300 µg/mL) and N'-(2-chloroacetyl)furan-2-carbohydrazide (0.1 to 100 µg/mL) in DMSO. Ensure the final DMSO concentration in the media remains < 0.5% to prevent solvent-induced baseline toxicity. Treat cells for 48h.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Only viable cells with active mitochondrial oxidoreductase enzymes will cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: After 4h of incubation, carefully aspirate the media and add 100 µL of pure DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis.
    
Protocol B: DCFDA Cellular ROS Quantification
  • Pre-incubation: Seed cells as above. Wash with PBS and incubate with 25 µM DCFDA for 45 minutes in the dark. Causality: DCFDA is deacetylated by cellular esterases into a non-fluorescent intermediate. Loading the dye before compound treatment ensures the system is primed to capture the immediate, early-stage ROS burst caused by thiol depletion.

  • Treatment: Wash the cells with PBS to remove excess dye and apply the established IC

    
     concentrations of both compounds.
    
  • Kinetic Reading: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) immediately (T=0) and every 30 minutes for 4 hours to map the oxidative kinetics.

Pathway Visualization

G Cipro Ciprofloxacin Topo Mitochondrial Topo II Inhibition Cipro->Topo High Dose Furan N'-(2-chloroacetyl)furan- 2-carbohydrazide Alkyl Electrophilic Alkylation (Thiol Depletion) Furan->Alkyl Chloroacetyl Group Mito Mitochondrial Dysfunction Topo->Mito OxStress Severe Oxidative Stress (ROS) Alkyl->OxStress Mito->OxStress Apop Cytotoxicity & Apoptosis OxStress->Apop

Cytotoxicity pathways of Ciprofloxacin vs N'-(2-chloroacetyl)furan-2-carbohydrazide.

References

  • N'-(2-chloroacetyl)furan-2-carbohydrazide | C7H7ClN2O3 | CID 3765624 - PubChem . nih.gov. 1

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides . researchgate.net. 6

  • Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - MDPI . mdpi.com.3

  • Mitochondrial relocation of a common synthetic antibiotic: A non-genotoxic approach to cancer therapy - PMC . nih.gov. 4

  • Ciprofloxacin impairs mitochondrial DNA replication initiation through inhibition of Topoisomerase 2 - PMC . nih.gov. 7

Sources

Validation

Comparative Guide: X-ray Crystallography of Furan-2-Carbohydrazide Analogs

Executive Summary: The Structural Case for Furan Scaffolds In the optimization of hydrazone-based pharmacophores, the choice between a furan (oxygen-containing) and a thiophene (sulfur-containing) core is rarely arbitrar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Case for Furan Scaffolds

In the optimization of hydrazone-based pharmacophores, the choice between a furan (oxygen-containing) and a thiophene (sulfur-containing) core is rarely arbitrary. While both are bioisosteres, X-ray crystallographic data reveals that the furan-2-carbohydrazide scaffold offers distinct structural advantages in terms of hydrogen bond acceptor capability and planarity, often at the cost of metabolic stability compared to thiophene.

This guide objectively compares the crystallographic metrics of furan-2-carbohydrazide analogs against their thiophene and benzene isosteres. It provides validated protocols for obtaining diffraction-quality crystals and analyzes the specific intermolecular interactions—principally the


 dimer motif—that drive the solid-state stability of these compounds.

Comparative Structural Analysis

Geometric Parameters: Furan vs. Thiophene vs. Benzene

The substitution of the heteroatom significantly alters the bond lengths and angles within the five-membered ring, affecting the overall curvature and packing of the molecule.

Table 1: Comparative Bond Lengths & Angles (Å / °) Data averaged from Cambridge Structural Database (CSD) entries for analogous hydrazide derivatives.

Structural ParameterFuran Analog (O) Thiophene Analog (S) Benzene Analog (-CH=CH-) Significance
Heteroatom-C Bond 1.362 Å (C-O)1.705 Å (C-S)1.390 Å (C-C)The shorter C-O bond results in a more compact ring, reducing steric clash in tight binding pockets.
C=O (Carbonyl) 1.224 Å1.228 Å1.230 ÅFuran's electronegative oxygen pulls electron density, slightly shortening the carbonyl bond compared to benzene.
C=N (Imine) 1.279 Å1.282 Å1.285 ÅConsistent E-isomer configuration across all three; minimal variation indicates the linker is robust.
N-N (Hydrazide) 1.378 Å1.384 Å1.376 ÅIndicates single bond character; prevents delocalization across the linker, maintaining distinct ring orientations.
Ring Planarity (RMSD) < 0.01 Å< 0.01 Å< 0.01 ÅAll cores are planar, but the dihedral angle relative to the hydrazone arm varies significantly (see below).[1]
Conformational Flexibility & Dihedral Angles

X-ray data consistently shows that furan-2-carbohydrazide derivatives adopt an (E)-conformation about the C=N bond. However, the rotation between the furan ring and the carbonyl group (C-C-C=O torsion) is the critical differentiator.

  • Furan Effect: The smaller oxygen atom allows the furan ring to achieve near-coplanarity with the hydrazone bridge (dihedral angles often < 10°) more easily than thiophene analogs, where the bulky sulfur atom often forces a twist (20–45°) to relieve steric strain.

  • Implication: This planarity facilitates intercalation into DNA or stacking in active sites, a key feature for the antimicrobial activity of furan derivatives.

Intermolecular Interactions: The Motif

The defining feature of furan-2-carbohydrazide crystals is the formation of centrosymmetric dimers.

  • Donor: Amide Nitrogen (N-H)

  • Acceptor: Carbonyl Oxygen (C=O)

  • Pattern: Two molecules pair up to form an eight-membered ring, denoted in graph-set notation as

    
     .
    

While thiophene analogs also form this dimer, the furan oxygen itself acts as a secondary hydrogen bond acceptor (C-H...O_furan), creating auxiliary stabilization networks not possible with the less polar thiophene sulfur.

Experimental Protocols

Synthesis of Furan-2-Carbohydrazide Schiff Bases

Rationale: This condensation reaction is equilibrium-driven. We use ethanol as a solvent to solubilize the aldehyde while precipitating the product, driving the equilibrium forward. Glacial acetic acid acts as a Brønsted acid catalyst to activate the carbonyl carbon.

Reagents:

  • Furan-2-carbohydrazide (1.0 eq)[2]

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Absolute Ethanol (Solvent)[3]

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of furan-2-carbohydrazide in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Slight heating (40°C) may be required.

  • Addition: Add 1.0 mmol of the target aldehyde.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux at 78°C for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexane). The hydrazide starting material spot (low R_f) should disappear.

  • Isolation: Cool the mixture to room temperature. If precipitation is slow, cool further in an ice bath.

  • Filtration: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Crystal Growth for X-ray Diffraction

Rationale: Rapid precipitation yields microcrystalline powder unsuitable for single-crystal XRD. We use slow evaporation to allow molecules to arrange into the thermodynamically most stable lattice (lowest energy).

Method: Slow Evaporation [4]

  • Solvent Selection: Prepare a saturated solution of the synthesized compound in a 1:1 mixture of Ethanol:DMF (approx. 10 mg/mL).

    • Note: DMF is added to increase solubility for planar, poorly soluble analogs; if soluble in pure ethanol, use that to avoid solvent disorder.

  • Filtering: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Vapor Diffusion (Alternative): If evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Seal the outer jar. Hexane will diffuse into the ethanol/DMF, slowly lowering solubility.

  • Harvesting: Allow to stand undisturbed at room temperature (20-25°C) for 3–7 days. Look for block-like or prismatic crystals.

Visualizations

Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to diffraction-quality crystals.

SynthesisWorkflow Reactants Reactants: Furan-2-carbohydrazide + Aldehyde Reflux Reflux (3-5h) Ethanol + AcOH (TLC Monitor) Reactants->Reflux Condensation Precipitation Precipitation (Ice Bath) Reflux->Precipitation Cooling Filtration Filtration & Washing Precipitation->Filtration Isolate Solid Recrystallization Slow Evaporation (EtOH/DMF) Filtration->Recrystallization Purification XRD X-ray Diffraction Data Collection Recrystallization->XRD Single Crystal

Caption: Step-by-step workflow for the synthesis and crystal growth of furan-2-carbohydrazide analogs.

Molecular Interaction Logic (The Dimer)

This diagram illustrates the


 hydrogen bonding motif that is characteristic of these structures.

H_Bonding MolA_NH Molecule A (Amide N-H) MolB_CO Molecule B (Carbonyl O) MolA_NH->MolB_CO H-Bond MolA_CO Molecule A (Carbonyl O) Result Centrosymmetric Dimer R2,2(8) Motif MolB_NH Molecule B (Amide N-H) MolB_NH->MolA_CO H-Bond

Caption: Schematic of the reciprocal hydrogen bonding interactions forming the stable dimer observed in the crystal lattice.

References

  • National Institutes of Health (PMC). N′-(4-Chlorobenzylidene)furan-2-carbohydrazide monohydrate. [Link]

  • National Institutes of Health (PMC). N′-(Butan-2-ylidene)furan-2-carbohydrazide. [Link]

  • National Institutes of Health (PMC). Crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate. [Link]

  • International Union of Crystallography (IUCr). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. [Link]

Sources

Comparative

biological evaluation of furan derivatives against Pseudomonas aeruginosa

Title: Comparative Evaluation: Furan Derivatives vs. Standard of Care in Targeting Pseudomonas aeruginosa Biofilms and Planktonic Growth Executive Summary & Strategic Rationale Pseudomonas aeruginosa represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Evaluation: Furan Derivatives vs. Standard of Care in Targeting Pseudomonas aeruginosa Biofilms and Planktonic Growth

Executive Summary & Strategic Rationale

Pseudomonas aeruginosa represents a critical challenge in clinical settings due to its intrinsic resistance to traditional nitrofurans and its ability to form robust biofilms regulated by Quorum Sensing (QS). While standard-of-care antibiotics like Ciprofloxacin (Fluoroquinolones) are effective against planktonic cells, they often fail to eradicate persister cells within the biofilm matrix.

This guide evaluates three distinct classes of furan-based pharmacophores:

  • Traditional Nitrofurans: (e.g., Nitrofurantoin) – The Baseline (Ineffective)

  • Halogenated Furanones: (e.g., C-30) – The Quorum Quenchers[1]

  • Novel Furan-Chalcone Hybrids: (e.g., DKO1) – The Dual-Action Candidates

Key Insight: Unlike traditional antibiotics that target cell wall synthesis or DNA replication, halogenated furanones function as "anti-virulence" agents. They mimic


-acyl homoserine lactones (AHLs), destabilizing the LasR receptor to dismantle biofilm architecture without necessarily killing the bacteria, thereby reducing selective pressure for resistance.

Performance Matrix: Furan Derivatives vs. Ciprofloxacin

The following data consolidates experimental findings from recent high-impact studies. Note the distinct divergence between bactericidal efficacy (MIC) and anti-biofilm efficacy (MBIC).[2]

Compound ClassRepresentative AgentMIC (

g/mL)
Biofilm Inhibition (%)Mechanism of ActionClinical Status
Fluoroquinolone (Control) Ciprofloxacin 0.25 - 1.0 < 20% (at MIC)DNA Gyrase InhibitionStandard of Care (First-line)
Traditional Nitrofuran Nitrofurantoin> 128 (Resistant)N/ARibosomal damage (via nitro-reduction)Ineffective (Intrinsic Resistance)
Halogenated Furanone Furanone C-30 > 100 (Non-lethal)> 80% (at 10

M)
Quorum Quenching (LasR antagonist)Pre-clinical / Research Tool
Furan-Chalcone Hybrid Compound DKO112 - 25~65%Membrane disruption + ROS generationLead Optimization

Data Interpretation:

  • Nitrofurantoin is clinically useless against P. aeruginosa due to the organism's efficient efflux pumps (MexAB-OprM) and lack of specific nitroreductases required to activate the prodrug [1].

  • Furanone C-30 demonstrates the "uncoupling" of growth and virulence. It does not kill the bacteria (high MIC) but effectively strips them of their biofilm defenses, potentially restoring sensitivity to conventional antibiotics [2].

Mechanistic Pathways: Quorum Sensing Interference

The therapeutic potential of furan derivatives lies in their structural similarity to the bacterial autoinducer signal (AHL). The diagram below details the molecular interference pathway.

Figure 1: Mechanism of Action – Quorum Quenching by Furanones

QS_Interference cluster_bacterium P. aeruginosa Cell Cytoplasm AHL Native Signal (3-oxo-C12-HSL) Complex_Active LasR-AHL Complex (Stable Dimer) AHL->Complex_Active Furanone Furanone Inhibitor (e.g., C-30) Complex_Inactive LasR-Furanone Complex (Unstable -> Degradation) Furanone->Complex_Inactive LasR LasR Receptor (Unstable Monomer) LasR->Complex_Active Binding LasR->Complex_Inactive Competitive Binding DNA Target DNA Promoter (lasI, lasB, rhlR) Complex_Active->DNA Transcriptional Activation Complex_Inactive->DNA BLOCKED Virulence Virulence Factors (Pyocyanin, Elastase, Biofilm) DNA->Virulence Expression

Caption: Furanones competitively bind LasR, accelerating its proteolytic degradation and preventing the transcription of virulence genes.

Validated Experimental Protocols

To ensure reproducibility and adherence to CLSI standards, the following protocols must be followed strictly.

Protocol A: Microbroth Dilution Assay (MIC Determination)

Standard: CLSI M07 [5][3]

  • Inoculum Preparation:

    • Grow P. aeruginosa (strain PAO1 or clinical isolate) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase.

    • Adjust optical density (OD600) to 0.08–0.1 (equivalent to 0.5 McFarland).

    • Dilute 1:100 in CAMHB to achieve a final concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve furan derivatives in DMSO. Ensure final DMSO concentration in the assay plate is < 1% to avoid solvent toxicity.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100

      
      L of inoculum to wells containing 100 
      
      
      
      L of serial two-fold dilutions of the test compound.
  • Incubation & Reading:

    • Incubate at 37°C for 16–20 hours.

    • Validation Step: Add 30

      
      L of 0.01% Resazurin dye. Incubate for 2 hours. A change from blue to pink indicates metabolic activity (growth).
      
    • MIC Definition: The lowest concentration preventing the color change.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Critical for evaluating anti-virulence efficacy of furanones.

Figure 2: Biofilm Assay Workflow

Biofilm_Assay Step1 1. Inoculation (1% Culture + Compound) Step2 2. Incubation (24h @ 37°C, Static) Step1->Step2 Step3 3. Wash (PBS x3 to remove planktonic cells) Step2->Step3 Critical Step Step4 4. Stain (0.1% Crystal Violet, 15m) Step3->Step4 Step5 5. Solubilize (30% Acetic Acid) Step4->Step5 Step6 6. Quantify (Absorbance @ 590nm) Step5->Step6

Caption: Workflow for quantifying biofilm mass. Step 3 is critical; vigorous washing can detach weak biofilms, leading to false positives.

References

  • Dr. Oracle. (2025). Can Nitrofurantoin treat Pseudomonas aeruginosa infections? Retrieved from [Link]

  • Hentzer, M., et al. (2002).[4] Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound.[5][6][7] Microbiology.[5][8][9][10][11][12][13][14][15] Retrieved from [Link]

  • Zhao, H., et al. (2019). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa.[5][7] European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Yadav, M., et al. (2024). Furan-based Chalcone Annihilates the Multi-Drug-Resistant Pseudomonas aeruginosa.[15] The Journal of Microbiology.[15] Retrieved from [Link]

  • CLSI. (2024).[16] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][16][17] Clinical and Laboratory Standards Institute.[16][17] Retrieved from [Link]

Sources

Validation

Unveiling the Structure-Activity Relationship (SAR) of Furan-Based Anticancer Agents: A Comparative Guide

As an Application Scientist navigating the complexities of oncology drug discovery, I approach the evaluation of heterocyclic scaffolds not merely as a synthetic exercise, but as a multidimensional optimization problem....

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist navigating the complexities of oncology drug discovery, I approach the evaluation of heterocyclic scaffolds not merely as a synthetic exercise, but as a multidimensional optimization problem. The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—has emerged as a highly versatile pharmacophore. Acting frequently as a bioisostere for phenyl rings, furan derivatives offer enhanced metabolic stability, favorable lipophilicity, and unique electronic properties that drive high-affinity receptor interactions.

This guide provides an objective, data-driven comparison of furan, benzofuran, and nitrofuran derivatives against standard chemotherapeutic agents. By dissecting their structure-activity relationships (SAR) and the experimental methodologies used to validate them, we aim to equip drug development professionals with actionable insights for lead optimization.

Comparative SAR Analysis: The Impact of the Furan Scaffold

The biological activity of furan-based compounds is intricately linked to the nature and position of substituents on the furan ring, as well as its fusion to other ring systems. Modifications at the C-2 and C-5 positions are particularly critical for modulating both cytotoxic potency and selectivity 1.

Key Structural Drivers of Anticancer Activity:
  • Ring Fusion (Furan-Fused Chalcones): The fusion of a furan ring to the A-ring of a chalcone scaffold dramatically enhances antiproliferative activity. The rigidification of the structure forces the molecule into a conformation that better occupies the binding pockets of target kinases.

  • Halogenation of Benzofurans: SAR studies indicate that introducing a bromine atom to a methyl or acetyl group attached to a benzofuran system significantly increases cytotoxicity against leukemia and cervical carcinoma cells, exploiting halogen bonding to stabilize drug-target complexes 2.

  • Hybridization: Tethering furan to pyrimidine or triazole moieties creates multi-target agents. For instance, furo[2,3-d]pyrimidines exhibit potent VEGFR-2 kinase inhibition, rivaling clinical standards like Sorafenib 3.

Table 1: Comparative Cytotoxicity (IC₅₀) of Furan-Based Agents

To objectively benchmark these compounds, we compare their half-maximal inhibitory concentrations (IC₅₀) against unfused analogs and standard clinical controls. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Comparison / Clinical ControlRef
Furan-fused Chalcone Compound 8HL60 (Leukemia)17.2Unfused Chalcone 9: 305 µM (17-fold increase)4
Furan-2-carboxamide Compound 7MCF-7 (Breast)2.96Staurosporin (Control)5
Furo[2,3-d]pyrimidine Compound 7bHepG2 (Liver)7.28Sorafenib: 5.09 µM3
Furo[2,3-d]pyrimidine Compound 7bMCF-7 (Breast)6.72Sorafenib: 5.17 µM3
5-Nitrofuran Hybrid Isatin hybrid 3HCT 116 (Colon)1.62N/A6

Mechanistic Pathways & Target Modulations

Furan derivatives do not rely on a single mechanism of action; their structural versatility allows them to act as multi-target directed ligands (MTDLs). Many furan-2-carboxamides function as colchicine-binding site ligands, inhibiting tubulin polymerization and inducing G2/M phase cell cycle arrest 5. Conversely, hybrid benzofurans often suppress the PI3K/Akt signaling cascade or inhibit VEGFR-2, choking off tumor angiogenesis.

Pathway Furan Furan/Benzofuran Scaffolds Tubulin Tubulin Polymerization Furan->Tubulin Inhibits VEGFR2 VEGFR-2 Kinase Furan->VEGFR2 Inhibits PI3K PI3K/Akt Signaling Furan->PI3K Suppresses Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Angio Angiogenesis Inhibition VEGFR2->Angio Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Arrest->Apoptosis Angio->Apoptosis

Fig 1. Multi-target signaling modulation by furan-based anticancer agents.

Experimental Workflows & Self-Validating Protocols

Protocol A: High-Throughput Cell Viability (MTT/CCK-8 Assay)

Objective: Determine the IC₅₀ of furan derivatives against specific cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at an optimized density of 5,000 cells/well.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour compound exposure. If cells reach confluence prematurely, contact inhibition triggers G0 phase arrest, which artificially masks the efficacy of cell-cycle-dependent furan agents.

  • Compound Treatment: Treat cells with serial dilutions of the furan derivative (0.1 µM to 100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Doxorubicin or Sorafenib) to validate assay sensitivity and dynamic range.

  • Reagent Incubation: Add CCK-8 or MTT reagent and incubate for 2–4 hours.

    • Causality: These tetrazolium salts are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The absorbance is directly proportional to the number of metabolically active cells, providing a quantitative measure of cytotoxicity.

  • Quantification: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader and calculate IC₅₀ via non-linear regression.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Validate tubulin as the direct molecular target of furan-2-carboxamides.

  • Reaction Assembly: In a pre-warmed 96-well plate, combine purified porcine brain tubulin (>99% pure) with a GTP-containing buffer and a fluorescent reporter.

  • Compound Addition: Introduce the furan derivative at its calculated IC₅₀ concentration.

    • Self-Validation Step: Utilize Paclitaxel as a polymerization enhancer (negative control for inhibition) and Colchicine as a polymerization inhibitor (positive control). This creates an orthogonal validation matrix.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm / Em: 410 nm) continuously for 60 minutes at 37°C.

    • Causality: Why use a cell-free assay? Whole-cell viability assays cannot distinguish between cytotoxic mechanisms. A cell-free assay isolates the direct molecular interaction between the furan scaffold and tubulin dimers, eliminating confounding cellular variables such as P-glycoprotein (P-gp) efflux pumps.

Workflow Library Compound Library Culture Cell Culture (Log Phase) Library->Culture Dosing Viability Viability Assay (MTT/CCK-8) Culture->Viability 72h Exp. Mechanism Target Assay (Tubulin/Kinase) Viability->Mechanism IC50 Filter SAR SAR Optimization Mechanism->SAR Validation

Fig 2. Self-validating experimental workflow for furan derivative SAR profiling.

Strategic Considerations for Lead Optimization

When designing next-generation furan-based anticancer agents, medicinal chemists should prioritize the following structural strategies:

  • Exploit the Oxygen Heteroatom: The oxygen atom in the furan ring acts as a potent hydrogen bond acceptor. Positioning it to interact with specific kinase hinge regions (e.g., in VEGFR-2) can drastically improve target selectivity.

  • Avoid Unstable Nitrofurans in Systemic Therapies: While 5-nitrofuran derivatives show excellent in vitro IC₅₀ values, their in vivo application is often limited by rapid metabolic reduction of the nitro group, leading to reactive intermediates and off-target toxicity. Benzofuran hybrids offer a safer, more metabolically stable alternative.

  • Leverage Halogen Bonding: The addition of halogens (specifically Bromine or Chlorine) at the C-5 position of the benzofuran core consistently yields a favorable pharmacological profile, enhancing lipophilicity for better cell membrane penetration while increasing the entropic penalty of drug-target dissociation.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Cancers (MDPI) / PMC
  • Unveiling the Cytotoxic Potential of Furan Derivatives: A Compar
  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiprolifer
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity PMC
  • Design and Synthesis of Some New Furan-Based Derivatives and Evalu
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents MDPI

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal and Handling of N'-(2-chloroacetyl)furan-2-carbohydrazide

Executive Summary: Operational Directives Do not treat this compound as general organic waste. N'-(2-chloroacetyl)furan-2-carbohydrazide (CAS: Specific CAS not widely listed; chemically defined by CID 3765624) is a bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directives

Do not treat this compound as general organic waste. N'-(2-chloroacetyl)furan-2-carbohydrazide (CAS: Specific CAS not widely listed; chemically defined by CID 3765624) is a bifunctional alkylating agent. Its disposal requires strict segregation into Halogenated Organic Waste streams due to the chloroacetyl moiety.

Immediate Action Points:

  • Segregation: Isolate from strong bases and oxidizers immediately.

  • Waste Stream: Label as "Solid Waste - Halogenated - Toxic/Corrosive."

  • Destruction: The only acceptable terminal disposal method is high-temperature incineration at a permitted facility equipped with acid gas scrubbing (to capture HCl).

Chemical Profile & Hazard Causality

To understand the disposal protocol, we must analyze the molecule's functional reactivity.[1] We do not follow rules blindly; we follow chemical logic.

Functional GroupReactivity ProfileHazard Implication

-Chloroacetyl
Alkylating Agent: The C-Cl bond is highly polarized and labile. It reacts readily with nucleophiles (DNA, proteins, water).[1]Potential mutagen; causes severe skin/eye irritation and corrosion. Reacts exothermically with bases.
Hydrazide Linker Reducing Agent: The -NH-NH- backbone is electron-rich.Incompatible with strong oxidizers (risk of gas evolution/fire). Potential nitrogenous water pollutant.
Furan Ring Heterocycle: Aromatic ether character.Potential for peroxide formation (low in this derivative) and general organic toxicity.

Why this matters for disposal: The presence of the chlorine atom mandates that this waste be treated to prevent the formation of refractory organochlorines (like dioxins) if incinerated at low temperatures. The hydrazide functionality dictates that it must never be mixed with oxidizing waste (e.g., nitric acid, peroxides) to prevent explosions.[1]

Waste Stream Decision Logic

The following decision tree illustrates the logical flow for categorizing this specific chemical waste.

WasteLogic Start Waste: N'-(2-chloroacetyl)furan-2-carbohydrazide StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Bulk) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid HalogenCheck Contains Halogens (Cl, Br, F)? (YES - Chloroacetyl group) Solid->HalogenCheck Liquid->HalogenCheck StreamSolid Stream: SOLID HALOGENATED ORGANIC (Do not dissolve) HalogenCheck->StreamSolid If Solid StreamLiquid Stream: LIQUID HALOGENATED ORGANIC (Segregate from Aqueous) HalogenCheck->StreamLiquid If Solved in Organic Solvent Incineration Destruction: High-Temp Incineration (>1100°C with Scrubber) StreamSolid->Incineration StreamLiquid->Incineration

Figure 1: Waste Stream Classification Logic. The presence of the chlorine atom is the critical determinant for routing to halogenated waste streams.

Detailed Disposal Protocol

A. Solid Waste (Bulk Substance)

Protocol:

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.

  • Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, dampen slightly with an inert high-boiling solvent (e.g., mineral oil) to suppress it.[1]

  • Labeling:

    • Primary Constituent: N'-(2-chloroacetyl)furan-2-carbohydrazide.[2]

    • Hazard Checkboxes: Toxic, Irritant.[1][3]

    • Critical Note: Write "CONTAINS ORGANIC CHLORINE" prominently.

  • Storage: Store in a satellite accumulation area away from oxidizers and bases until pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Protocol:

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put chloroform solutions in non-resistant containers).

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • WARNING: Do not mix with aqueous basic waste (pH > 10). The hydrolysis of the chloroacetyl group can generate heat and pressure.

  • pH Check: If the solution is acidic (due to partial hydrolysis), ensure the waste container is vented or chemically compatible.

Decontamination and Spill Response (Quenching)

For cleaning glassware or neutralizing small spills, we utilize the reactivity of the chloroacetyl group to "kill" the alkylating potential.[1]

Mechanism: Nucleophilic substitution of the chloride using a mild base or nucleophile.

Quenching Solution:

  • Option A (Standard): 10% Sodium Carbonate (

    
    ) in water.
    
  • Option B (Enhanced): 5% Sodium Thiosulfate + 5% Sodium Bicarbonate (effective for alkyl halides).

Step-by-Step Decontamination Workflow:

DeconWorkflow Contam Contaminated Glassware/Spill Apply Apply Quenching Agent (10% Na2CO3 or Thiosulfate) Contam->Apply Slowly Wait Soak/Contact Time (Min. 1 hour) Apply->Wait Hydrolysis Check Check pH (Ensure Basic) Wait->Check Check->Apply If pH < 7 Rinse Rinse with Water Check->Rinse If pH > 8 Final Dispose Rinsate to Aqueous Hazardous Waste Rinse->Final

Figure 2: Decontamination workflow for glassware and minor spills. This process converts the reactive chloroacetyl group into a less toxic hydroxy-acetyl derivative.

Regulatory Compliance (US/Global Context)

While this specific compound may not have a named RCRA "P" or "U" code, it is regulated by characteristic.[1]

RegulationClassificationCode/Note
RCRA (USA) Characteristic Waste D003 (Reactive - if hydrazide content is high) or Non-Listed Hazardous . Best Practice: Treat as Halogenated Solvent equivalent (F-list proxy) for incineration.
DOT (Transport) Corrosive/Toxic Solid Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).[1]
EPA Halogen List Halogenated Organic Must be treated in units compliant with 40 CFR 264 Subpart O (Incinerators) to manage HCl emissions.

Self-Validating System: To ensure your disposal method is working:

  • Mass Balance: Track the mass of solid synthesized vs. mass disposed.

  • Segregation Audit: Periodically check the Halogenated Waste carboy pH. If it is hot or pressurized, someone has improperly added a strong base or oxidizer.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: N'-(2-chloroacetyl)furan-2-carbohydrazide (CID 3765624).[2] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling N'-(2-chloroacetyl)furan-2-carbohydrazide

Title: Advanced Handling and PPE Matrix for N'-(2-chloroacetyl)furan-2-carbohydrazide Subtitle: A Senior Application Scientist's Guide to Alkylating Agent Safety, Operational Workflows, and Validated Disposal Chemical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Handling and PPE Matrix for N'-(2-chloroacetyl)furan-2-carbohydrazide Subtitle: A Senior Application Scientist's Guide to Alkylating Agent Safety, Operational Workflows, and Validated Disposal

Chemical Profiling & Mechanistic Hazard Analysis

N'-(2-chloroacetyl)furan-2-carbohydrazide (CAS: 199938-16-4) is a highly reactive organic intermediate utilized in advanced drug development and synthetic chemistry[1]. Handling this compound requires transcending basic laboratory safety protocols due to its dual-hazard structural profile: a biologically active furan-2-carbohydrazide core coupled with an electrophilic α-chloroacetamide moiety.

Causality of Toxicity: The α-chloro group categorizes this molecule as a potent alkylating agent. In biological systems, cellular nucleophiles—specifically the thiol groups of cysteine residues and primary amines of lysine in proteins and DNA—undergo rapid


 nucleophilic substitution, displacing the chloride ion. This covalent binding (haptenation) is the root cause of the compound's ability to trigger severe allergic contact dermatitis (sensitization) and presents significant genotoxic and systemic toxicity risks[2][3].

ToxicityMechanism Compound N'-(2-chloroacetyl)furan- 2-carbohydrazide Electrophile Reactive α-Chloro Electrophile Compound->Electrophile Active Moiety Alkylation Covalent Alkylation (SN2 Displacement) Electrophile->Alkylation Reacts with Nucleophile Cellular Nucleophiles (Protein/DNA Thiols) Nucleophile->Alkylation Target Sensitization Haptenation & Sensitization Alkylation->Sensitization Immune Response Toxicity Cellular Toxicity Alkylation->Toxicity DNA Damage

Fig 1: Mechanistic pathway of α-chloroacetamide-induced cellular toxicity and skin sensitization.

Quantitative Hazard Assessment

To establish a self-validating safety protocol, we must first quantify the risks. Because highly specific toxicological data for this exact derivative is limited, the following table extrapolates the physicochemical and toxicological data based on standardized chloroacetamide and furan-derivative analogs[3][4].

Hazard CategoryMechanistic CauseOperational Consequence
Acute Oral/Dermal Toxicity Hydrazide/furan disruption of cellular metabolism.Requires strict containment; toxic if ingested (

est. <150 mg/kg)[2].
Skin Sensitization Covalent haptenation of skin proteins via

reaction.
Severe allergic dermatitis upon micro-exposures[4].
Genotoxicity / Alkylation Electrophilic α-carbon cross-links DNA/nucleophiles.Potential mutagen; requires chemical quenching prior to disposal[5].
Dust Aerosolization Fine crystalline powder prone to static charge accumulation.High inhalation risk; mandates P100/N95 respiratory protection[4].

The PPE Matrix: Causality-Driven Protection

Standard laboratory PPE is insufficient for handling reactive alkylating agents[6]. Every layer of protection must be chosen based on the compound's specific permeation and aerosolization kinetics.

  • Hand Protection (Double-Gloving System):

    • Requirement: 4 mil Nitrile (inner) under 8 mil Butyl Rubber or extended-cuff heavy-duty Nitrile (outer)[7].

    • Causality: Alkylating agents can permeate standard thin nitrile over prolonged exposure. The double-glove system ensures that if the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Respiratory Protection:

    • Requirement: NIOSH-approved P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR)[5][6].

    • Causality: The compound's dry powder form is highly susceptible to static cling and aerosolization during weighing. Inhalation of sensitizing dust bypasses the dermal barrier, directly alkylating respiratory mucosa.

  • Eye & Face Protection:

    • Requirement: Indirect-vented chemical splash goggles paired with a full polycarbonate face shield[5].

    • Causality: Protects against both micro-particulate dust during powder transfer and liquid splashing during solvent addition.

  • Body Protection:

    • Requirement: Disposable Tyvek® or polypropylene secondary lab coat worn over a standard flame-resistant (FR) cotton coat[7].

    • Causality: Cotton weaves trap fine powders, leading to chronic secondary exposure. A disposable outer layer ensures that microscopic sensitizers are discarded as hazardous waste, not carried into clean zones.

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness, the handling protocol must be a self-validating system where each step confirms the safety of the next.

Step 1: Environmental Setup & Static Mitigation

  • Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood[5].

  • Validation: Verify inward face velocity is between 80-100 fpm using a calibrated anemometer before opening the reagent bottle.

Step 2: Weighing Protocol

  • Use anti-static weighing boats and grounded spatulas.

  • Causality: Chloroacetyl derivatives often exhibit triboelectric charging. Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Cap the weighing vessel inside the fume hood before transferring it to the reaction manifold.

Step 3: Reaction Execution

  • Execute the reaction in a closed, inert-gas (Nitrogen/Argon) purged system to prevent moisture-induced degradation or unintended side reactions[5].

Workflow Storage 1. Chemical Storage (Desiccator, 4°C) PPE 2. Don High-Risk PPE (Double Nitrile, P100) Storage->PPE Hood 3. Transfer to Class II Fume Hood PPE->Hood Weighing 4. Weighing (Anti-static tools) Hood->Weighing Reaction 5. Reaction Execution (Closed System) Weighing->Reaction Quench 6. Quench Residuals (10% Na2S2O3) Reaction->Quench Waste 7. Validated Waste Disposal Quench->Waste

Fig 2: End-to-end operational workflow for handling reactive alkylating hydrazide derivatives.

Decontamination and Validated Disposal Plan

Disposing of unreacted N'-(2-chloroacetyl)furan-2-carbohydrazide directly into organic waste streams is a severe safety violation, as it can cross-react with other waste chemicals[7][8]. It must be chemically quenched.

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Quenching: Slowly add the thiosulfate solution to the reaction residuals or contaminated glassware at 0°C (ice bath) under vigorous stirring.

  • Mechanistic Causality: The thiosulfate ion is a massive, soft nucleophile that rapidly and preferentially attacks the α-chloro group, displacing the chloride and yielding a non-toxic, water-soluble Bunte salt.

  • Self-Validation Step: Before transferring the quenched mixture to the general aqueous hazardous waste carboy, validate the destruction of the alkylating agent by spotting the mixture on a TLC plate or running a rapid LC-MS to confirm the complete disappearance of the parent mass (m/z 202.6).

  • Disposal: Once validated, dispose of the neutralized aqueous layer in the designated halogenated/aqueous waste stream, and discard all disposable PPE (Tyvek coats, outer gloves) in sealed, biohazard-style solid waste bags marked "Trace Alkylating Agents"[7].

References

  • PubChem Compound Summary for CID 3765624 , National Center for Biotechnology Information (NIH).1

  • Chloroacetamide - Safety Data Sheet , ChemicalBook.2

  • SAFETY DATA SHEET: 2-Chloroacetamide , Thermo Fisher Scientific. 4

  • SAFETY DATA SHEET: chloroacetamide , Sigma-Aldrich. 8

  • Diazomethane / Alkylating Agent Safety , Division of Research Safety - University of Illinois. 6

  • Standard Operating Procedures: Alkylating Agents , Boston University Environmental Health & Safety. 5

  • SAFETY DATA SHEET: Alkylating Agents , TCI Chemicals / Spectrum Chemical. 7

  • SAFETY DATA SHEET: 2-Chloroacetamide [for Biochemical Research] , TCI Chemicals. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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